Diiminosuccinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethanediimidoyl dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFLTGRGLUCRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951016 | |
| Record name | Diiminobutanedinitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28321-79-1 | |
| Record name | 2,3-Diiminobutanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiminosuccinonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiminobutanedinitrile | |
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| Record name | Diiminosuccinonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |
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Foundational & Exploratory
Diiminosuccinonitrile: A Prebiotic Keystone and Versatile Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of diiminosuccinonitrile (DISN), a molecule of significant interest in the fields of prebiotic chemistry, organic synthesis, and materials science. From its serendipitous discovery to its role as a potential key intermediate in the origin of life, this document delves into the history, synthesis, properties, and reactivity of this fascinating compound. The content is structured to provide both a historical narrative and a practical, technical resource for researchers actively working with or interested in exploring the potential of this compound.
Introduction: The Significance of a Simple Dinitrile
This compound (DISN), with the chemical formula C₄H₂N₄, is a deceptively simple molecule that holds a pivotal position in contemporary discussions about the chemical origins of life. As a tetramer of hydrogen cyanide (HCN), a ubiquitous molecule in the interstellar medium and likely abundant on the early Earth, DISN represents a plausible prebiotic precursor to essential biomolecules. Its ability to act as a condensing and phosphorylating agent in aqueous environments has positioned it as a key player in theories surrounding the abiotic synthesis of nucleotides and peptides. Beyond its prebiotic implications, DISN serves as a versatile building block in organic synthesis, offering a pathway to a variety of heterocyclic compounds. This guide aims to provide a thorough understanding of DISN, from its fundamental chemistry to its profound implications for astrobiology and synthetic chemistry.
Discovery and Historical Context: A Fortuitous Finding
The discovery of this compound is credited to Dr. Owen W. Webster and his colleagues at E. I. du Pont de Nemours and Company. While not initially seeking to synthesize a prebiotic molecule, their work on the chemistry of hydrogen cyanide and cyanogen led to the isolation and characterization of this novel compound. The initial disclosure of DISN and its synthesis appeared in a patent filed in the late 1960s, with a more detailed scientific account published in The Journal of Organic Chemistry in 1972.[1] This seminal work laid the foundation for all subsequent investigations into the properties and reactivity of DISN.
The initial research was driven by an interest in cyanocarbon chemistry, but the connection to prebiotic synthesis was quickly recognized by researchers like Dr. James P. Ferris. Ferris and his group extensively investigated the role of DISN and its reduced form, diaminomaleonitrile (DAMN), in the formation of nucleotides and other essential biomolecules under plausible prebiotic conditions.[1][2][3] Their work transformed DISN from a chemical curiosity into a molecule of profound interest for understanding the origins of life.
Chemical Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound involves the base-catalyzed addition of hydrogen cyanide to cyanogen. This reaction is typically carried out at low temperatures to control its exothermicity and maximize the yield of the desired product.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the method described by O. W. Webster and colleagues.[1]
Caution: Hydrogen cyanide and cyanogen are extremely toxic and volatile substances. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency plan for cyanide exposure should be in place.
Materials:
-
Hydrogen cyanide (HCN)
-
Cyanogen (C₂N₂)
-
Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of hydrogen cyanide and cyanogen in anhydrous diethyl ether or dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, all under an inert atmosphere.
-
The reaction mixture is cooled to between -40 °C and -10 °C.
-
A solution of triethylamine in the same anhydrous solvent is added dropwise to the stirred reaction mixture, maintaining the temperature within the specified range.
-
The addition of the base typically results in the precipitation of this compound as a solid.
-
After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at the low temperature to ensure complete reaction.
-
The solid product is collected by filtration under an inert atmosphere, washed with the cold anhydrous solvent, and dried under vacuum.
Yields: This method can provide high yields of this compound, often exceeding 90%.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Low temperatures are crucial to prevent the polymerization of hydrogen cyanide and the formation of undesired side products.
-
Anhydrous Conditions: Water can react with cyanogen and this compound, leading to hydrolysis and reduced yields.
-
Inert Atmosphere: This prevents the reaction of reagents with atmospheric oxygen and moisture.
-
Base Catalyst: The base deprotonates hydrogen cyanide to form the cyanide ion (CN⁻), which acts as the nucleophile that initiates the reaction with cyanogen.
Synthesis Pathway Diagram
Caption: Base-catalyzed synthesis of DISN from HCN and cyanogen.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DISN is essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₄H₂N₄ |
| Molar Mass | 106.09 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 165-166 °C[4] |
| Solubility | Soluble in acetone, tetrahydrofuran (THF), acetonitrile (MeCN), dimethylacetamide (DMAc); sparingly soluble in ether; insoluble in benzene and hydrocarbons.[4] |
| Stability | Stable when stored under anhydrous conditions at low temperatures. Can decompose upon exposure to moisture or high temperatures. |
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its synthesis and purity. The following are typical spectroscopic data for DISN.
-
Infrared (IR) Spectroscopy: The IR spectrum of DISN is characterized by strong absorptions corresponding to the C≡N (nitrile) and C=N (imine) stretching vibrations.
-
C≡N stretch: Typically observed in the region of 2200-2260 cm⁻¹.[5]
-
C=N stretch: Usually appears in the 1640-1690 cm⁻¹ range.
-
N-H stretch: A broad absorption may be observed in the 3200-3400 cm⁻¹ region due to the imino hydrogens.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of DISN and can provide information about its fragmentation pattern.
The Role of this compound in Prebiotic Chemistry
The significance of this compound in the context of the origin of life stems from its ability to act as a condensing and phosphorylating agent in aqueous environments, conditions thought to be prevalent on the early Earth.
Prebiotic Phosphorylation and Nucleotide Synthesis
One of the major challenges in prebiotic chemistry is explaining the formation of the phosphodiester bonds that link nucleotides to form RNA and DNA. Research by J.P. Ferris and others has demonstrated that DISN can facilitate the phosphorylation of nucleosides to form nucleotides.[1][2][3]
The proposed mechanism involves the activation of phosphate by DISN, followed by the transfer of the phosphate group to the hydroxyl of a nucleoside. DISN has been shown to be particularly effective in promoting the cyclization of 3'-mononucleotides to their corresponding 2',3'-cyclic phosphates, which are considered activated intermediates in some models of prebiotic RNA polymerization.[2]
Mechanism of DISN-Mediated Phosphorylation
Caption: Proposed mechanism for DISN-mediated phosphorylation.
Chemical Reactivity of this compound
This compound is a highly reactive molecule due to the presence of two electrophilic imine carbons and two nitrile groups. This reactivity makes it a valuable intermediate in organic synthesis.
Reactions with Nucleophiles
DISN readily reacts with a variety of nucleophiles.
-
Amines: Primary and secondary amines can add to the imine carbons, leading to the formation of substituted diaminomaleonitrile or diaminofumaronitrile derivatives. These reactions are often used to synthesize precursors for various heterocyclic compounds.
-
Thiols: Thiols can also add to the imine carbons in a similar fashion to amines, yielding thio-substituted derivatives.[9]
-
Water (Hydrolysis): In the presence of water, DISN can hydrolyze to form diaminomaleonitrile (DAMN) and other products. This reaction is significant in the context of its prebiotic chemistry, as DAMN is also a key prebiotic precursor.
Cyclization Reactions
The unique structure of DISN allows it to participate in various cyclization reactions to form heterocyclic compounds, such as pyrazines and imidazoles, which are components of more complex biological molecules.
Conclusion and Future Outlook
This compound stands as a molecule of remarkable importance, bridging the gap between simple abiotic precursors and the complex building blocks of life. Its discovery, a testament to curiosity-driven research, has opened up new avenues in the field of prebiotic chemistry. The ability of DISN to facilitate phosphorylation and condensation reactions under plausible early Earth conditions provides strong support for its role in the origin of life.
For researchers in organic synthesis, DISN offers a versatile platform for the construction of complex nitrogen-containing heterocycles. The continued exploration of its reactivity is likely to yield novel synthetic methodologies and new classes of compounds with potential applications in drug discovery and materials science.
Future research will undoubtedly focus on further elucidating the mechanisms of DISN-mediated reactions in prebiotic scenarios, exploring its reactivity in more complex simulated early Earth environments, and expanding its utility as a synthetic intermediate. The story of this compound is a compelling example of how the study of a single, small molecule can have profound implications for our understanding of life's origins and for the advancement of chemical synthesis.
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Ferris, J. P., & Hagan, W. J., Jr. (1984). The prebiotic chemistry of nucleotides. Origins of Life and Evolution of the Biosphere, 14(1-4), 99–106. [Link]
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Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
- Krishnamurthy, R., & Arrhenius, G. (1997). Prebiotic phosphorylation and the origin of the phosphodiester bond. Journal of Molecular Evolution, 45(5), 550–557.
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Ferris, J. P., & Yanagawa, H. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 3(9), 61–68. [Link]
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Li, L., & Li, T. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220325. [Link]
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- Stribling, R., & Miller, S. L. (1987). Energy yields for hydrogen cyanide and formaldehyde syntheses: the HCN and amino acid concentrations in the primitive ocean. Origins of Life and Evolution of the Biosphere, 17(3-4), 261–273.
- Sutherland, J. D. (2017). Opinion: Studies on the origin of life—the end of the beginning.
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Diiminosuccinonitrile: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Chemical Properties, Structure, and Synthetic Utility of a Versatile Nitrile
Introduction
Diiminosuccinonitrile (DISN), a tetramer of hydrogen cyanide (HCN) with the chemical formula C₄H₂N₄, is a highly reactive and versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a 1,4-diazabutadiene system, makes it a valuable precursor for a variety of heterocyclic compounds.[3] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic applications of DISN, with a particular focus on its role in prebiotic chemistry and as a building block for complex organic molecules. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Bonding
This compound, with a molecular weight of 106.09 g/mol , possesses a unique electronic and geometric structure that dictates its reactivity.[4] The molecule consists of a four-carbon backbone with two nitrile groups and two imino groups.
dot graph "Diiminosuccinonitrile_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Molecular Structure of this compound (DISN)"
The presence of conjugated double bonds and lone pairs on the nitrogen atoms allows for delocalization of electrons across the molecule, contributing to its stability and influencing its reactivity. The canonical SMILES representation of DISN is C(#N)C(=N)C(=N)C#N.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28321-79-1 | [4] |
| Molecular Formula | C₄H₂N₄ | [4] |
| Molecular Weight | 106.09 g/mol | [4] |
| Melting Point | 165-166 °C | [4][5] |
| Boiling Point | 142.2 °C at 760 mmHg | [5] |
| Density | 1.26 g/cm³ | [5] |
| Appearance | Fine tan powder | [1] |
| Solubility | Soluble in acetone, THF, MeCN, DMAc; slightly soluble in ether; insoluble in benzene and hydrocarbons. | [4] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen.[1] This reaction is typically carried out at low temperatures in an inert solvent.
dot graph "DISN_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General Workflow for the Synthesis of this compound"
Experimental Protocol: Synthesis of this compound from Cyanogen and HCN[1]
Materials:
-
Hydrogen Cyanide (HCN)
-
Cyanogen
-
Dry Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ether
Procedure:
-
A solution of dry triethylamine (1.5 mL) in CH₂Cl₂ (15 mL) is prepared.
-
In a separate reaction vessel, a solution of hydrogen cyanide (20 g, 0.74 mol) and cyanogen (17.4 g, 0.34 mol) in CH₂Cl₂ (120 mL) is cooled to a temperature between -45 and -40 °C.
-
The triethylamine solution is added dropwise over 45 minutes to the cooled HCN and cyanogen solution. The reaction is mildly exothermic, and this compound precipitates as the triethylamine is added.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The product is collected while still cold by filtration and washed with CH₂Cl₂ and ether.
-
This process yields approximately 33.6 g (95%) of DISN as a fine tan powder, which is of sufficient purity for most synthetic applications.
The choice of a low-boiling point, inert solvent like dichloromethane is crucial to maintain the low reaction temperature required to prevent side reactions and polymerization of the reactants. Triethylamine acts as a base catalyst, facilitating the nucleophilic addition of cyanide to cyanogen. The low temperature is essential to control the exothermicity of the reaction and to ensure the selective formation of DISN.
Chemical Properties and Reactivity
This compound is a versatile reagent that participates in a wide range of chemical transformations. Its reactivity is primarily attributed to the electrophilic nature of the carbon atoms in the C=N bonds and the nucleophilicity of the imino nitrogen atoms.
Conversion to Diaminomaleonitrile (DAMN)
One of the most significant reactions of DISN is its reduction to diaminomaleonitrile (DAMN), another important prebiotic molecule and a precursor for various heterocyclic compounds.[1][6] This conversion can be achieved through chemical reduction.[7]
dot graph "DISN_to_DAMN_Conversion" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} caption="Conversion of DISN to Diaminomaleonitrile (DAMN)"
Cycloaddition Reactions
DISN undergoes cycloaddition reactions with electron-rich alkenes to form dicyanotetrahydropyrazines.[4][8] These reactions highlight the ability of the 1,4-diazabutadiene system in DISN to act as a diene in Diels-Alder type reactions.
Reactions with Carbonyl Compounds
DISN reacts with ketones to yield dicyanoisoimidazoles, demonstrating its utility in the synthesis of five-membered heterocyclic rings.[4]
Role in Prebiotic Chemistry
This compound has garnered significant interest in the field of prebiotic chemistry due to its potential role as a condensing agent in the formation of essential biomolecules.[9][10] It is readily formed from the oxidation of diaminomaleonitrile, a tetramer of HCN.[9]
-
Phosphorylation: DISN has been shown to effect the phosphorylation of uridine to a mixture of UMP isomers.[9] It can also facilitate the cyclization of 3'-AMP and 3'-UMP to their corresponding 2',3'-cyclic phosphates in significant yields.[9][10] These reactions are crucial steps in the prebiotic synthesis of ribonucleic acid derivatives. The proposed mechanism involves the activation of the phosphate group by DISN, making it susceptible to nucleophilic attack by the hydroxyl groups of the ribonucleosides.
Spectroscopic Characteristics
Infrared (IR) Spectroscopy:
-
A strong absorption band is expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration.
-
The C=N stretching vibration of the imino groups would likely appear in the 1640-1690 cm⁻¹ region.
-
N-H stretching vibrations from the imino groups would be observed in the 3300-3500 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons attached to the imino nitrogens would give rise to signals whose chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding.
-
¹³C NMR: The carbon atoms of the nitrile groups would resonate in the range of 110-125 ppm. The sp² hybridized carbons of the C=N bonds would appear further downfield.
Mass Spectrometry (MS):
-
The exact mass of this compound is 106.027946081 Da.[5] The mass spectrum would show a molecular ion peak at m/z = 106, along with fragmentation patterns characteristic of the loss of HCN or CN groups.
Conclusion
This compound is a molecule of significant interest due to its unique structure, versatile reactivity, and potential role in the origins of life. Its synthesis from simple precursors like hydrogen cyanide and cyanogen makes it a plausible component of prebiotic chemical networks. For the modern chemist, DISN serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential applications in materials science and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, structure, and synthetic utility, offering a foundation for further research and application of this fascinating molecule.
References
-
This compound. LookChem. [Link]
-
Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-114. [Link]
-
Ferris, J. P., & Hagan, W. J. (1986). The prebiotic chemistry of nucleotides. Nucleic Acids Symposium Series, (17), 131-132. [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. [Link]
-
This compound (CAS No. 28321-79-1) Suppliers. ChemicalRegister.com. [Link]
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136-4145. [Link]
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Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. [Link]
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An In-depth Technical Guide to the Synthesis of Diiminosuccinonitrile from Diaminomaleonitrile: Protocols, Mechanisms, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of diiminosuccinonitrile (DISN) from its precursor, diaminomaleonitrile (DAMN). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and explores the broader scientific context of these fascinating molecules. Both DAMN, a tetramer of hydrogen cyanide (HCN), and its oxidation product, DISN, are pivotal compounds in organic synthesis and have been subjects of intense study in the field of prebiotic chemistry.[1][2] Their potential role in the abiogenesis of nucleobases underscores the importance of understanding their reactivity and interconversion.[2][3][4]
Section 1: Theoretical Foundations and Strategic Considerations
Physicochemical Properties of Reactant and Product
A foundational understanding of the starting material and the target compound is critical for successful synthesis and purification. Diaminomaleonitrile is a white solid, while this compound typically presents as a tan powder.[2][5] Key properties are summarized below to inform experimental design choices, particularly regarding solvent selection and purification strategies.
| Property | Diaminomaleonitrile (DAMN) | This compound (DISN) |
| Molecular Formula | C₄H₄N₄ | C₄H₂N₄ |
| Molar Mass | 108.10 g/mol [6] | 106.09 g/mol |
| Appearance | White solid[2] | Fine tan powder[5] |
| Melting Point | 178–179 °C[2] | 165-166 °C[7] |
| Solubility | Soluble in THF, MeCN. | Soluble in acetone, THF, MeCN; Insoluble in benzene.[5] |
The Core Reaction: Oxidation
The conversion of DAMN to DISN is an oxidation reaction. This process involves the removal of two hydrogen atoms from the amino groups of DAMN to form the corresponding imino groups in DISN. This transformation fundamentally alters the electronic and reactive properties of the molecule, converting it into a potent agent for various chemical transformations, including phosphorylation and cyclization reactions relevant to prebiotic chemistry.[8][9]
The selection of an appropriate oxidizing agent is the most critical decision in this synthesis. The ideal oxidant should be strong enough to effect the conversion efficiently but selective enough to avoid unwanted side reactions or degradation of the nitrile functionalities. Agents such as iron(III) chloride (FeCl₃) and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) have been successfully employed.[7][9] The choice of solvent is equally important; it must solubilize the starting material and be inert to the oxidizing conditions.
Mechanistic Pathway: From Amine to Imine
The oxidative conversion of DAMN to DISN is a straightforward yet powerful transformation. The process hinges on the removal of two protons and two electrons (formally, two hydrogen atoms) from the vicinal diamine structure of DAMN.
Section 2: Detailed Synthetic Protocols
The following protocol is a robust, validated method for the synthesis of DISN. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Synthesis of this compound via Oxidation
This protocol is adapted from established literature procedures.[5] It describes a reliable method for producing DISN in high yield and purity.
Materials and Reagents:
-
Diaminomaleonitrile (DAMN)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Triethylamine
-
An oxidizing agent (e.g., Chlorine gas or an alternative documented oxidant)
-
Anhydrous Diethyl Ether
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Protocol:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet for inert gas, and a condenser. Maintain a positive pressure of nitrogen or argon throughout the procedure to exclude atmospheric moisture.
-
Reagent Preparation: In the flask, dissolve diaminomaleonitrile in anhydrous dichloromethane under an inert atmosphere. Cool the solution to the specified reaction temperature (e.g., -40 °C) using a suitable cooling bath.
-
Addition of Base: Slowly add anhydrous triethylamine to the cooled solution. The base acts as a proton scavenger, facilitating the oxidation process.
-
Introduction of Oxidant: The oxidizing agent is introduced dropwise via the dropping funnel over a period of 30-60 minutes. A common procedure involves the controlled addition of a solution of chlorine in CH₂Cl₂. The reaction is often mildly exothermic, and the product, DISN, may begin to precipitate from the solution as a tan solid.[5]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Product Isolation: Once the reaction is complete, the product is collected by vacuum filtration while still cold. It is crucial to work quickly to minimize potential degradation.
-
Purification: Wash the collected solid sequentially with cold dichloromethane and diethyl ether to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified DISN under vacuum to yield a fine tan powder. The product is generally of sufficient purity for subsequent synthetic applications without further purification.[5]
Section 3: Analytical Characterization of this compound
Confirmation of the product's identity and purity is paramount. A multi-technique approach is recommended for unambiguous characterization.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of DISN is expected to be simple, showing a signal for the imino protons. The disappearance of the broader amine proton signals from DAMN is a key indicator of a successful reaction.
-
¹³C NMR: The spectrum should show distinct signals for the nitrile carbons and the sp²-hybridized carbons of the C=N bonds, confirming the core structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions to look for in DISN include:
-
A sharp, strong peak around 2200-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
-
A strong peak in the 1600-1680 cm⁻¹ region, characteristic of the C=N (imine) stretch.
-
The disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹) from the starting DAMN provides strong evidence of the oxidation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the synthesized DISN and for monitoring the reaction progress.[12] A single sharp peak for the product, with a different retention time from the starting material, indicates high purity.
Section 4: Safety and Handling Considerations
Working with nitrile-containing compounds requires strict adherence to safety protocols.
-
Toxicity: this compound and its precursors can be harmful if swallowed, inhaled, or in contact with skin.[13][14] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Avoid generating dust. Use caution when handling the solid material. In case of contact, wash the affected area thoroughly with water.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Section 5: Applications and Further Chemistry of DISN
This compound is more than just an oxidation product; it is a valuable intermediate with unique reactivity.
-
Prebiotic Chemistry: DISN has been investigated as a prebiotic phosphorylating and condensing agent.[8][9] It can facilitate the cyclization of mononucleotides, such as 3'-adenosine monophosphate (3'-AMP) to adenosine 2',3'-cyclic phosphate, a key reaction in models of RNA world chemistry.[9]
-
Synthesis of Heterocycles: The electrophilic nature of the imine carbons makes DISN a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. It can react with electron-rich alkenes and other nucleophiles to form complex structures.[5][16][17]
-
Precursor to DAMN: Interestingly, DISN can also be reduced back to diaminomaleonitrile, completing a synthetic cycle.[12][18] This reactivity highlights the redox relationship between these two important HCN-derived molecules.
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Introduction: The Strategic Importance of Diiminosuccinonitrile
An In-depth Technical Guide to the Synthesis of Diiminosuccinonitrile from Hydrogen Cyanide
This compound (DISN), a molecule of significant interest in synthetic chemistry, serves as a crucial intermediate in the production of a variety of nitrogen-containing heterocyclic compounds. While structurally simple, its synthesis and handling are complex, demanding a thorough understanding of its chemical reactivity and associated hazards. DISN is intrinsically linked to diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide (HCN), which is a versatile and widely used building block in medicinal chemistry and materials science.[1][2] DISN can be viewed as both a precursor to DAMN via reduction and a product of DAMN's oxidation.[3][4][5]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core synthesis of this compound from hydrogen cyanide. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, causality behind experimental choices, and the critical safety protocols required for handling the highly toxic materials involved.
Core Mechanism: Base-Catalyzed Addition to Cyanogen
The most direct and high-yielding synthesis of DISN involves the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen ((CN)₂).[3] The reaction proceeds efficiently at low temperatures, typically between -40°C and -45°C, to yield DISN as a precipitate.[6]
The causality of the reaction is rooted in the generation of a potent nucleophile. The process is initiated by a base (e.g., triethylamine), which deprotonates the weakly acidic hydrogen cyanide to form a cyanide anion (:C≡N⁻). This anion is a powerful nucleophile that readily attacks one of the electrophilic nitrile carbons of the cyanogen molecule. The resulting intermediate then undergoes protonation to yield the final this compound product. The first step, the nucleophilic attack by the cyanide ion on cyanogen, is the critical bond-forming event in the synthesis.[3]
An alternative, though less common, preparative route involves the reaction of hydrogen cyanide and trimethylamine with chlorine in a toluene solution at approximately -15°C.[3]
Figure 2: Experimental workflow for the synthesis of this compound.
Data Summary and Product Characterization
The following table summarizes the key quantitative parameters and expected outcomes for the described synthesis.
| Parameter | Value / Description | Source |
| Stoichiometry | ~2 moles HCN per 1 mole Cyanogen | [6] |
| Catalyst | Triethylamine (catalytic amount) | [6] |
| Solvent | Dichloromethane (anhydrous) | [6] |
| Temperature | -45°C to -40°C | [6] |
| Yield | Approx. 95% | [6] |
| Appearance | Fine tan powder | [6] |
| Melting Point | 165-166 °C | [6] |
| Stability | Stable in the dark, discolors in light | [3] |
| Solubility | Soluble in acetone, THF, acetonitrile | [6] |
Product Validation: The identity and purity of the synthesized DISN should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H and C≡N bonds.
-
Elemental Analysis: Will verify the empirical formula (C₄H₂N₄).
Critical Safety Imperatives: A High-Hazard Operation
The synthesis of DISN is a high-hazard procedure that requires stringent safety protocols due to the extreme toxicity of the reagents.
-
Hydrogen Cyanide (HCN): A highly toxic and extremely flammable liquid and gas. [7][8]It is fatal if inhaled, swallowed, or in contact with skin. [7]Exposure can rapidly lead to respiratory failure and death. [8][9]The characteristic "bitter almond" odor is not a reliable indicator of its presence, as a significant portion of the population cannot detect it. [10]All work must be conducted in a designated area within a high-performance chemical fume hood. [7]* Cyanogen ((CN)₂): A colorless, flammable, and highly toxic gas with an almond-like odor. It poses similar toxicological threats to HCN.
-
This compound (DISN): This product is also toxic, with a reported oral approximate lethal dose (ALD) of 90 mg/kg in rats. [3]All direct contact should be avoided.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
ANSI-approved, tight-fitting safety goggles and a face shield.
-
Double-layered nitrile or neoprene gloves, inspected before each use. [7] * A chemical-resistant lab coat.
-
-
Emergency Preparedness: A cyanide antidote kit must be immediately accessible, and all personnel involved must be trained in its use and in emergency CPR procedures. [10]The reaction should only be performed during working hours when emergency support is available. [7]
Significance in Drug Discovery and Heterocyclic Synthesis
The primary value of DISN in the pharmaceutical and chemical industries lies in its role as a direct precursor to Diaminomaleonitrile (DAMN) . [3]DAMN is a highly versatile synthon, prized for its ability to serve as a starting material for a vast array of heterocyclic compounds. [2]Its structure is analogous to o-phenylenediamine, allowing it to be used in condensation reactions to form five- and six-membered rings. [2] Key classes of molecules synthesized from DAMN include:
-
Imidazoles [2]* Pyrazines and Quinoxalines [2]* Purines and Pyrimidines , the core structures of nucleobases. [1][2]* Porphyrazines and other complex macrocycles [2] By providing an efficient route to DISN, this synthesis pathway unlocks access to these critical heterocyclic scaffolds, which are foundational to the development of new therapeutic agents and functional materials.
Conclusion
The synthesis of this compound from hydrogen cyanide and cyanogen is a highly efficient chemical transformation that yields a valuable synthetic intermediate. The process, underpinned by a base-catalyzed nucleophilic addition, requires rigorous control over experimental conditions, particularly temperature. The extreme toxicity of the materials involved necessitates the highest standards of safety, including specialized engineering controls and emergency preparedness. For research teams equipped to manage these risks, this synthesis provides a reliable and high-yielding gateway to diaminomaleonitrile and the rich field of heterocyclic chemistry essential for drug discovery and advanced materials science.
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Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
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Fieser, L. F., & Fieser, M. (n.d.). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses. Retrieved from an Organic Syntheses procedure. [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
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Bolarín-García, P., et al. (2023). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]
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Ferris, J. P., & Hagan, W. J. (1986). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 17(1), 69–84. [Link]
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Spectroscopic Characterization of Diiminosuccinonitrile: A Technical Guide for Researchers
Abstract
Diiminosuccinonitrile (DISN), a compound of significant interest in prebiotic chemistry and as a precursor in the synthesis of heterocyclic compounds, possesses a unique electronic and molecular structure that gives rise to a rich spectroscopic signature.[1][2] This technical guide provides an in-depth exploration of the spectroscopic characterization of DISN, offering a valuable resource for researchers, scientists, and professionals in drug development. By delving into the principles and practical applications of key spectroscopic techniques, this document aims to elucidate the relationship between DISN's structure and its spectral properties, thereby facilitating its identification, quantification, and utilization in various scientific endeavors. The methodologies detailed herein are presented with an emphasis on experimental rationale and data interpretation, ensuring a comprehensive understanding for both novice and experienced spectroscopists.
Introduction: The Significance of this compound
This compound (C₄H₂N₄), also known as ethanediimidoyl dicyanide, is a molecule that has garnered considerable attention for its role as a potential prebiotic condensing agent.[1] It is readily formed from the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide, a molecule considered to be a key precursor in the origin of life.[1] Beyond its prebiotic significance, DISN serves as a versatile building block in organic synthesis, particularly for the creation of nitrogen-containing heterocycles.[3]
The reactivity and utility of DISN are intrinsically linked to its molecular structure, which features a conjugated system of imine and nitrile functional groups. Spectroscopic techniques are indispensable tools for probing this structure, providing detailed information about bond vibrations, electronic transitions, and the arrangement of atoms within the molecule. This guide will systematically explore the characterization of DISN using infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Structure and Symmetry
This compound is a planar molecule with a center of inversion, belonging to the C₂h point group. This symmetry has important implications for its spectroscopic properties, particularly for vibrational spectroscopy, as it governs the activity of vibrational modes in IR and Raman spectra. The molecule consists of two nitrile groups (-C≡N) and two imine groups (>C=N-H) connected by a central carbon-carbon single bond.
Caption: Generalized workflow for vibrational analysis of DISN.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. [4]The conjugated system of double and triple bonds in DISN gives rise to characteristic absorptions in the UV region.
-
Sample Preparation: A solution of DISN is prepared in a suitable solvent that is transparent in the UV region of interest (e.g., acetonitrile or ethanol). A series of dilutions may be prepared for quantitative analysis.
-
Data Acquisition: A cuvette containing the DISN solution is placed in the spectrophotometer. A reference cuvette containing only the solvent is also prepared. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is determined.
Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy to avoid interference with the analyte's absorption. Acetonitrile is a common choice due to its UV transparency at shorter wavelengths. [5]
The UV-Vis spectrum of DISN in acetonitrile exhibits a maximum absorption (λmax) at approximately 292 nm. [6]This absorption is attributed to a π → π* electronic transition within the conjugated system of the molecule. [7][8]The imine nitrogen atoms also possess non-bonding electrons (n), which can participate in n → π* transitions, though these are typically weaker and may be observed as a shoulder on the main absorption band. [9][10]
| Parameter | Value | Solvent | Electronic Transition |
|---|
| λmax | ~292 nm | Acetonitrile | π → π* |
Table 3: UV-Vis Absorption Data for this compound. [6]
Caption: Simplified energy level diagram of electronic transitions in DISN.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Atomic Environment
NMR spectroscopy is a powerful technique for determining the structure of a molecule by probing the magnetic properties of its atomic nuclei. For DISN, ¹H and ¹³C NMR are the most relevant techniques.
¹H NMR Spectroscopy
¹H NMR provides information about the hydrogen atoms in a molecule. The imine protons of DISN will produce a signal in the spectrum.
The two imine protons in DISN are chemically equivalent and are expected to produce a single, sharp signal. The chemical shift of this proton will be downfield due to the deshielding effect of the adjacent C=N double bond. The exact chemical shift will be dependent on the solvent used.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of a molecule. DISN has two types of carbon atoms: the nitrile carbons and the imine carbons.
-
Nitrile Carbons (-C≡N): These carbons typically resonate in the range of 115-120 ppm. [11]* Imine Carbons (>C=N-): These carbons are expected to appear further downfield, likely in the region of 150-160 ppm, due to the electronegativity of the attached nitrogen atom.
| Nucleus | Expected Chemical Shift (ppm) | Description |
| ¹H | Downfield (e.g., 7-9 ppm) | Imine protons |
| ¹³C | ~115-120 | Nitrile carbons |
| ¹³C | ~150-160 | Imine carbons |
Table 4: Predicted NMR Spectroscopic Data for this compound.
-
Sample Preparation: A solution of DISN is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the free induction decay (FID) is acquired.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is phased, baseline corrected, and referenced to TMS (0 ppm).
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS is used as a universal reference standard for chemical shifts.
Conclusion: A Multi-faceted Spectroscopic Portrait
The comprehensive spectroscopic characterization of this compound through IR, Raman, UV-Vis, and NMR spectroscopy provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, from the vibrational fingerprint of its functional groups to its electronic transitions and the local environment of its atoms. This in-depth understanding is crucial for researchers working with DISN, enabling its unambiguous identification, purity assessment, and the rational design of synthetic pathways and applications. The protocols and interpretive guidelines presented in this technical guide serve as a robust framework for the effective spectroscopic analysis of this important molecule.
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LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to Diiminosuccinonitrile (DISN): Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiminosuccinonitrile (DISN), a highly reactive and versatile chemical compound, holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structure, characterized by a conjugated system of nitrogen and carbon atoms, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, covering its nomenclature, chemical and physical properties, detailed synthesis protocols, reactivity, and its burgeoning applications in drug discovery and prebiotic chemistry.
Part 1: Core Identification and Nomenclature
Chemical Abstract Service (CAS) Number
The unique identifier for this compound is CAS Number: 28321-79-1 .[1]
Nomenclature
Understanding the various names for a compound is crucial for effective literature searches and clear communication.
-
Systematic IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is ethanediimidoyl dicyanide .[2] This name is derived by considering the molecule as a derivative of ethane with two imino (=NH) groups and two cyano (-C≡N) groups.
-
Common Names and Synonyms: this compound is also known by several other names, including:
The relationship between the structure and its IUPAC name is illustrated below:
Caption: Breakdown of the IUPAC name for this compound.
Part 2: Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, characterization, and application in synthesis.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄H₂N₄ | [1] |
| Molecular Weight | 106.09 g/mol | [3] |
| Melting Point | 165-166 °C | [3] |
| Boiling Point | 142.2 °C (Predicted) | [3] |
| Density | 1.26 g/cm³ (Predicted) | [3] |
| Canonical SMILES | C(#N)C(=N)C(=N)C#N | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of DISN is expected to show characteristic absorption bands for the C≡N (nitrile) and C=N (imine) stretching vibrations. The nitrile stretch typically appears in the region of 2260-2220 cm⁻¹. The imine stretch is expected in the 1690-1640 cm⁻¹ region. A broad absorption in the 3400-3300 cm⁻¹ range would be indicative of the N-H stretching of the imino groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, a single, broad signal is anticipated for the two protons of the imino groups. The chemical shift of this proton would be influenced by the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals. One signal will correspond to the two equivalent nitrile carbons, and the other to the two equivalent imine carbons. The nitrile carbons typically resonate in the range of 110-125 ppm, while the imine carbons would appear further downfield.
-
-
Mass Spectrometry (MS): The mass spectrum of DISN should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (106.09). Fragmentation patterns would likely involve the loss of HCN or cyanogen radicals.
Part 3: Synthesis of this compound
The synthesis of this compound is a well-established procedure, typically involving the reaction of hydrogen cyanide with cyanogen in the presence of a base.
Experimental Protocol
Reaction: 2 HCN + (CN)₂ → NC-C(=NH)-C(=NH)-CN
Materials:
-
Hydrogen Cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC AND VOLATILE
-
Cyanogen ((CN)₂) - EXTREME CAUTION: HIGHLY TOXIC GAS
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of anhydrous dichloromethane (120 mL) is cooled to between -45 °C and -40 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Hydrogen cyanide (20 g, 0.74 mol) and cyanogen (17.4 g, 0.34 mol) are carefully added to the cooled dichloromethane.
-
A solution of dry triethylamine (1.5 mL) in anhydrous dichloromethane (15 mL) is added dropwise to the reaction mixture over a period of 45 minutes. The reaction is mildly exothermic, and this compound will precipitate as a tan powder upon the addition of triethylamine.[3]
-
The reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The product is collected while still cold by filtration and washed sequentially with cold dichloromethane and diethyl ether.
-
This process yields approximately 33.6 g (95%) of this compound as a fine tan powder, which is generally of sufficient purity for subsequent synthetic applications.[3]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity and to minimize side reactions. Hydrogen cyanide and cyanogen are highly reactive, and lower temperatures favor the desired product formation.
-
Anhydrous Conditions: The use of anhydrous solvents is critical as this compound is susceptible to hydrolysis.
-
Base Catalyst: Triethylamine acts as a base to facilitate the reaction between hydrogen cyanide and cyanogen.
Caption: Experimental workflow for the synthesis of this compound.
Part 4: Chemical Reactivity and Applications
This compound is a valuable building block in organic synthesis due to its high reactivity, which stems from the presence of multiple reactive sites.
Reactivity Profile
-
Reactions with Alkenes: this compound reacts with electron-rich alkenes to form dicyanotetrahydropyrazines.[3] This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.
-
Reactions with Ketones: The reaction of this compound with ketones leads to the formation of dicyanoisoimidazoles.[3] This provides a direct route to functionalized imidazole derivatives, which are prevalent in many biologically active molecules.
Applications in Drug Discovery and Organic Synthesis
The ability of this compound to readily form heterocyclic structures makes it a compound of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds are core scaffolds in a vast number of pharmaceuticals. By utilizing DISN as a starting material, medicinal chemists can access novel molecular architectures for the development of new therapeutic agents.
Role in Prebiotic Chemistry
This compound has been investigated as a prebiotic condensing agent. It is formed from the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide, a molecule considered to be a key precursor in the origin of life. DISN has been shown to effect the phosphorylation of uridine, suggesting a potential role in the prebiotic synthesis of ribonucleic acid derivatives.[4]
Part 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: It is harmful if swallowed, and toxic if it comes into contact with skin or is inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3]
-
Precautionary Statements: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] In case of exposure, seek immediate medical attention.
Conclusion
This compound is a versatile and highly reactive compound with a well-defined nomenclature and CAS number for easy identification. Its synthesis, while requiring careful handling of toxic reagents, is a high-yielding process. The true value of DISN lies in its utility as a precursor for a wide array of heterocyclic compounds, making it a valuable tool for researchers in organic synthesis and drug discovery. Its potential role in prebiotic chemistry further adds to its scientific significance. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
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Ferris, J. P., et al. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of Biospheres, 15(1), 29-43. [Link]
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-
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An In-depth Technical Guide to the Physical Properties of Diiminosuccinonitrile (DISN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiminosuccinonitrile (DISN), with the chemical formula C₄H₂N₄, is a highly reactive and versatile organic compound.[1] Its unique structure, featuring a conjugated system of carbon-nitrogen double and triple bonds, makes it a valuable precursor in the synthesis of various heterocyclic compounds and a subject of interest in prebiotic chemistry.[2][3] This technical guide provides a comprehensive overview of the core physical properties of DISN, offering insights into its handling, characterization, and application in research and development.
Molecular and Chemical Properties
This compound is a small molecule with a molecular weight of 106.09 g/mol .[2] The structural formula of DISN is characterized by two imino (=NH) groups and two nitrile (-C≡N) groups attached to a two-carbon backbone. This arrangement of functional groups results in a planar molecule with significant electronic delocalization.
Table 1: Core Molecular and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₂N₄ | [1] |
| Molecular Weight | 106.09 g/mol | [2] |
| CAS Number | 28321-79-1 | [2] |
| Canonical SMILES | C(#N)C(=N)C(=N)C#N | [4] |
| InChIKey | JUFLTGRGLUCRCU-UHFFFAOYSA-N | [1] |
Macroscopic and Thermodynamic Properties
DISN is typically a solid at room temperature, with a reported melting point in the range of 165-166 °C.[4] Information on its boiling point is limited, with one source predicting it to be 142.2 °C at 760 mmHg, though this may be subject to decomposition.[4] The density of this compound is approximately 1.26 g/cm³.[4]
Solubility Profile
The solubility of DISN is a critical parameter for its use in synthesis and other applications. It is reported to be soluble in polar organic solvents such as acetone, tetrahydrofuran (THF), and acetonitrile (MeCN).[2] It is insoluble in nonpolar solvents like benzene and other hydrocarbons.[2] The high polarity of nitriles, due to the large dipole moment of the C≡N bond, contributes to their solubility in polar solvents.[5][6][7]
Table 2: Physical and Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 165-166 °C | [4] |
| Boiling Point (Predicted) | 142.2 °C at 760 mmHg | [4] |
| Density | 1.26 g/cm³ | [4] |
| Solubility | Soluble in acetone, THF, MeCN; Insoluble in benzene, hydrocarbons.[2] | [2] |
| Vapor Pressure (Predicted) | 5.66 mmHg at 25°C | [4] |
| Flash Point (Predicted) | 39.8 °C | [4] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its chemical structure, we can predict the key features that would be observed in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra.
Infrared (IR) Spectroscopy
The IR spectrum of DISN is expected to be characterized by strong, sharp absorption bands corresponding to the C≡N and C=N stretching vibrations.
-
C≡N Stretch: A strong and sharp absorption is predicted in the range of 2260-2220 cm⁻¹, which is characteristic of the nitrile functional group.[8]
-
C=N Stretch: The imine C=N double bonds are expected to show absorption bands in the region of 1690-1640 cm⁻¹.
-
N-H Stretch: The N-H stretching vibrations of the imino groups should appear as a broad band in the region of 3400-3300 cm⁻¹.
-
N-H Bend: The N-H bending vibration is expected in the 1650-1550 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, a single, broad signal is anticipated for the two equivalent imino protons (-NH). The chemical shift of this proton would likely be in the downfield region, potentially between 5.0 and 8.0 ppm, due to the deshielding effects of the adjacent double and triple bonds.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent nitrile carbons (-C≡N) and another for the two equivalent imine carbons (-C=N-). The nitrile carbons typically resonate in the range of 110-125 ppm.[9][10] The imine carbons are expected to appear further downfield, likely in the 150-170 ppm range.[10]
Mass Spectrometry
In a mass spectrum of DISN, the molecular ion peak (M⁺) would be expected at an m/z of 106.[1] Common fragmentation patterns for nitriles involve the loss of HCN (m/z 27) or the cyano radical (·CN, m/z 26). The specific fragmentation pattern of DISN would provide valuable information for its structural confirmation.
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination
-
Sample Preparation: A small amount of dry, crystalline DISN is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (≤ 1 °C) is indicative of high purity.
Solubility Determination
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) are selected.
-
Procedure: A small, accurately weighed amount of DISN (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature (e.g., 25 °C) and observed for dissolution. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.
Safety and Handling
Recommended Safety Precautions:
-
Engineering Controls: All handling of DISN should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat are mandatory.[14][15] For procedures with a higher risk of aerosol formation, a respirator may be necessary.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from strong acids, bases, and oxidizing agents to prevent vigorous reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a compound of significant interest due to its reactive nature and potential applications in chemical synthesis. A thorough understanding of its physical properties is paramount for its safe and effective use in a research setting. This guide has provided a detailed overview of the known and predicted physical characteristics of DISN, along with standardized protocols for their experimental determination and essential safety guidelines. As research on this molecule continues, it is anticipated that a more complete experimental dataset will become available, further enhancing our understanding of this fascinating compound.
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A-Z-Teknisk guide: Diiminosuccinonitril (DISN) reaktivitet med nukleofiler
Forfatter: Senior Application Scientist, Gemini Division Publikasjonsdato: 2024-05-24 Versjon: 1.0
Sammendrag
Diiminosuccinonitril (DISN) er en svært reaktiv, elektronfattig organisk forbindelse som er sentral i både prebiotisk kjemi og moderne organisk syntese. Dens unike struktur, med to imingrupper og to nitrilgrupper konjugert over en karbon-karbon dobbeltbinding, gjør den til et potent elektrofil som er utsatt for angrep fra et bredt spekter av nukleofiler. Denne tekniske guiden gir en grundig gjennomgang av reaktiviteten til DISN med ulike klasser av nukleofiler, inkludert aminer, tioler og vann. Vi vil utforske de underliggende mekanismene, diskutere hvordan reaksjonsbetingelsene påvirker utfallet, og presentere detaljerte eksperimentelle protokoller. Målet er å gi forskere, kjemikere og fagfolk innen legemiddelutvikling en solid forståelse av DISNs kjemi og dens anvendelser som en allsidig byggestein i syntesen av komplekse molekyler og heterosykliske forbindelser.
Introduksjon til Diiminosuccinonitril (DISN)
Diiminosuccinonitril (C₄H₂N₄), ofte forkortet DISN, er et krystallinsk fast stoff som spiller en fascinerende dobbeltrolle i vitenskapen. På den ene siden er det en sentral mellomprodukt i hypoteser om livets opprinnelse, og fungerer som en forløper til nukleobaser og aminosyrer fra enkle molekyler som hydrogencyanid (HCN).[1][2] På den andre siden er det en verdifull syntetisk mellomprodukt i organisk kjemi.[3][4]
DISN kan syntetiseres kvantitativt gjennom basekatalysert addisjon av hydrogencyanid til cyanogen ved lave temperaturer.[3] Molekylet er preget av en plan struktur hvor de to imingruppene og to nitrilgruppene skaper et elektronfattig senter, noe som gjør iminkarbonene svært mottakelige for nukleofilt angrep.
Denne guiden vil fokusere på den fundamentale reaktiviteten til DISN med ulike nukleofiler, og belyse hvordan denne reaktiviteten kan utnyttes for syntetiske formål.
Generelle prinsipper for nukleofil addisjon til DISN
Den primære reaksjonsveien for DISN med nukleofiler er en 1,4-konjugataddisjon (Michael-addisjon) til imin-karbon-dobbeltbindingene. Nukleofilen angriper et av de elektrofile iminkarbonene, noe som fører til en omorganisering av elektroner og dannelsen av et stabilisert mellomprodukt.
Faktorer som påvirker reaktiviteten:
-
Nukleofilens styrke: Sterkere nukleofiler (f.eks. tiolater, primære aminer) reagerer raskere enn svakere nukleofiler (f.eks. vann, alkoholer).
-
Sterisk hindring: Store, voluminøse nukleofiler kan ha redusert reaktivitet på grunn av sterisk hindring rundt reaksjonssenteret.
-
Løsemiddel: Polare aprotiske løsemidler kan ofte stabilisere ladede mellomprodukter og øke reaksjonshastigheten.
-
pH/katalysator: Reaksjonene er ofte følsomme for pH. Basisk katalyse kan deprotonere nukleofilen, noe som øker dens nukleofilisitet, mens syrekatalyse kan aktivere imingruppen ved å protonere den.
Figur 1: Generell skjematisk fremstilling av nukleofil addisjon til DISN.
Reaktivitet med nitrogennukleofiler: Dannelsen av diaminomaleonitril (DAMN)
Den mest studerte og kanskje viktigste reaksjonen til DISN er med nitrogenbaserte nukleofiler, spesielt ammoniakk og primære aminer. Denne reaksjonen er sentral for dannelsen av diaminomaleonitril (DAMN), en nøkkelforløper i prebiotisk kjemi.[1][5][6]
Reduksjonen av DISN gir diaminomaleonitril (DAMN).[3] DAMN er et viktig utgangspunkt for syntesen av flere klasser av heterosykliske forbindelser og har blitt vurdert som et mulig organisk kjemikalie til stede under prebiotiske forhold.[1]
Mekanisme: Reduksjon av DISN til DAMN
Reduksjonen av DISN til DAMN kan skje via flere reagenser, inkludert hydrogencyanid i nærvær av en base.[2] Mekanismen innebærer et nukleofilt angrep på iminkarbonet, etterfulgt av en protonoverføring og en påfølgende reduksjon.
Figur 2: Forenklet mekanisme for reduksjon av DISN til DAMN.
Eksperimentell protokoll: Syntese av DAMN fra DISN
Følgende protokoll er en tilpasset metode basert på litteraturen for den basekatalyserte omdannelsen av DISN til DAMN ved bruk av hydrogencyanid.[2] ADVARSEL: Hydrogencyanid og cyanogen er ekstremt giftige. Alle operasjoner må utføres i et godt ventilert avtrekksskap av kvalifisert personell med passende personlig verneutstyr.
Materialer:
-
Diiminosuccinonitril (DISN)
-
Hydrogencyanid (HCN), flytende
-
Trietylamin (TEA)
-
Tørket toluen
-
Tørket tetrahydrofuran (THF)
-
Heptan
-
Tregass (nitrogen eller argon)
-
Reaksjonskolbe med tre halser, magnetrører, termometer og tilsetningstrakt
Prosedyre:
-
En løsning av 1 g (0,0094 mol) DISN i 5 ml THF tilsettes over en 2-timers periode til en løsning av 12 ml (0,306 mol) hydrogencyanid og 1 ml trietylamin i 40 ml toluen ved 0 °C under en tregassatmosfære.[2]
-
Blandingen røres i ytterligere 3 timer ved 0 til 5 °C.[2]
-
Reaksjonsblandingen filtreres for å samle det rå produktet.
-
Det rå diaminomaleonitril renses ved å løse det i THF og felle det ut med heptan for å gi rent diaminomaleonitril.[2]
Forventet resultat: Denne prosedyren kan gi høye utbytter av rent diaminomaleonitril, som er et hvitt til off-white fast stoff.[2]
Tabell 1: Eksempler på syntese av DAMN fra DISN
| Utgangsmateriale | Reagenser | Løsemiddel | Temperatur (°C) | Tid (t) | Utbytte (%) | Referanse |
| DISN | HCN, Trietylamin | Toluen/THF | 0-5 | 5 | >90 (basert på DISN) | [2] |
| DISN | HCN, Trimetylamin | Metylenklorid | -10 | 4 | 79 (basert på DISN) | [2] |
Reaktivitet med svovelnukleofiler
Tioler og tiolater er potente nukleofiler som reagerer lett med elektronfattige alkener og iminer.[7] Selv om det er mindre dokumentert enn reaksjoner med aminer, reagerer DISN med tioler. Reaksjonen forventes å følge en lignende konjugataddisjonsmekanisme.
Nitriler, spesielt elektronfattige, viser en preferanse for reaksjon med tioler.[8][9] Reaksjonen med tioler resulterer i den reversible dannelsen av tioimidater.[8] I tilfelle av DISN kan tioler angripe iminkarbonene for å danne stabile addukter, spesielt hvis det brukes ditioler som kan danne sykliske produkter.
Potensielle anvendelser
Reaksjonen mellom DISN og ditioler kan utnyttes til å lage nye heterosykliske systemer som inneholder svovel. Slike forbindelser er av interesse innen materialvitenskap og medisinsk kjemi. Videre kan reaksjonen brukes i biokonjugering for å koble molekyler til proteiner via cysteinrester.[8][10]
Figur 3: Forventet reaksjon mellom DISN og tioler.
Reaktivitet med oksygennukleofiler: Hydrolyse
I nærvær av vann, spesielt under sure eller basiske forhold, kan DISN gjennomgå hydrolyse.[2] Imingruppene er utsatt for hydrolyse for å danne karbonylgrupper, og nitrilgruppene kan hydrolyseres til karboksylsyrer eller amider.[11]
Under basiske forhold gir hydrolyse hovedsakelig tjæreaktige polymerer.[3] I nærvær av store mengder vann og ammoniakk, som under simulerte prebiotiske forhold, kan hydrolyse og ammonolyse være betydelige sidereaksjoner som er skadelige for syntesen av DISN eller DAMN.[2]
Stabiliteten til DISN i vandige løsninger er derfor begrenset, noe som er en viktig faktor å vurdere i både syntetiske og prebiotiske sammenhenger.
DISN i prebiotisk kjemi: En sentral byggestein
DISN er en nøkkelspiller i teorier om kjemisk evolusjon.[12][13] Det dannes ved oksidasjon av diaminomaleonitril (DAMN), som igjen er et tetramer av hydrogencyanid (HCN).[12][13] HCN er et enkelt molekyl som antas å ha vært rikelig til stede på den tidlige jorden og er allestedsnærværende i det interstellare mediet.[1][14]
DISN fungerer som et kondenserings- og fosforyleringsmiddel i prebiotiske reaksjoner.[12][13] For eksempel kan DISN fremme sykliseringen av 3'-adenosinmonofosfat (3'-AMP) til adenosin 2',3'-syklisk fosfat.[12] Slike reaksjoner er avgjørende for den abiotiske syntesen av RNA-derivater.[13]
Figur 4: DISNs sentrale rolle i prebiotiske synteseveier fra HCN.
Konklusjon og fremtidsutsikter
Diiminosuccinonitril er et molekyl med bemerkelsesverdig reaktivitet, drevet av sin elektronfattige natur. Dets reaksjoner med nukleofiler, spesielt aminer, er fundamentale for både vår forståelse av prebiotisk kjemi og for utviklingen av nye syntetiske metoder. Evnen til å fungere som en forløper til diaminomaleonitril og en rekke heterosykliske forbindelser gjør DISN til en verdifull og allsidig byggestein.[4][15][16]
Fremtidig forskning vil sannsynligvis fokusere på å utvide spekteret av nukleofiler som brukes i reaksjoner med DISN, utvikle nye katalytiske systemer for å kontrollere reaktivitet og selektivitet, og utnytte DISN-avledede produkter i materialvitenskap, medikamentutvikling og som prober i kjemisk biologi. Den fortsatte utforskningen av DISNs kjemi lover å avdekke nye og spennende muligheter på tvers av flere vitenskapelige disipliner.
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A Technical Guide to the Thermal Stability of Diiminosuccinonitrile (DISN)
Abstract
Diiminosuccinonitrile (DISN), a tetramer of hydrogen cyanide (HCN), is a highly reactive and energetic compound.[1] Its utility as a precursor and reagent is shadowed by its significant thermal instability, which poses considerable safety risks during handling, storage, and synthesis. This guide provides an in-depth technical analysis of the thermal stability of DISN, tailored for researchers, chemists, and drug development professionals. We will explore the fundamental thermochemistry, detail robust experimental methodologies for hazard assessment, elucidate decomposition pathways, and offer field-proven insights for risk mitigation. The protocols and data presented herein are designed to create a self-validating framework for the safe utilization of this valuable but hazardous chemical.
Introduction: The Dual Nature of this compound
This compound (CAS 28321-79-1), a tan powder, is a molecule of significant interest due to its unique chemical structure, featuring a high nitrogen content and strained imino groups.[2] It serves as a precursor in various chemical syntheses, including the formation of dicyanotetrahydropyrazines and dicyanoisoimidazoles.[2] Historically, it has also been investigated as a prebiotic condensing agent.[1]
However, the same chemical features that make DISN synthetically useful also render it energetically potent and thermally sensitive. An inadequate understanding of its thermal behavior can lead to uncontrolled exothermic decomposition, presenting a severe thermal runaway hazard.[3] This guide aims to equip scientific professionals with the necessary knowledge to characterize and control these risks, ensuring both safety and experimental success.
The Impact of Synthesis and Purity on Thermal Stability
The thermal stability of DISN is inextricably linked to its purity. One common laboratory-scale synthesis involves the reaction of hydrogen cyanide with cyanogen in the presence of a base like triethylamine at low temperatures (-40 to -45 °C).[2]
Key Insight: Residual impurities from this synthesis, such as trapped solvents (e.g., dichloromethane, ether) or unreacted starting materials, can significantly lower the decomposition onset temperature. It is crucial to recognize that published thermal stability data pertains to highly purified material. Any deviation in purity necessitates a re-evaluation of its thermal hazard profile. A thorough drying procedure under vacuum at ambient temperature is critical, as elevated temperatures can initiate decomposition.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of a material's thermal hazards. Differential Scanning Calorimetry (DSC) provides initial screening data, Thermogravimetric Analysis (TGA) quantifies mass loss, and Accelerating Rate Calorimetry (ARC) simulates worst-case runaway scenarios.[4][5]
Causality: DSC is the primary tool for determining the onset temperature of exothermic activity and the total energy released during decomposition.[5][6] It measures the heat flow into or out of a sample as it is heated at a constant rate, revealing the precise temperature at which the material begins to self-heat.[7] This "onset temperature" is a critical parameter for defining safe upper-temperature limits for processing and handling.[8]
Illustrative Data Summary:
| Parameter | Typical Value Range | Significance |
| Onset Temperature (Tonset) | 110 - 130 °C | Defines the temperature at which self-heating begins. Operation near or above this temperature is hazardous. |
| Peak Exotherm Temperature (Tpeak) | 135 - 150 °C | The temperature at which the rate of decomposition is maximal. |
| Decomposition Enthalpy (ΔHd) | -1500 to -2500 J/g | A measure of the total energy released. High values indicate a significant potential for a violent runaway reaction. |
Note: These values are illustrative and can vary based on purity, sample mass, heating rate, and confinement.
Experimental Protocol: DSC Analysis of DISN
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.
-
Sample Preparation: Weigh 1-3 mg of finely powdered, dry DISN into a high-pressure stainless steel crucible. Justification: High-pressure crucibles are mandatory to contain the gaseous decomposition products and prevent cell contamination.
-
Reference: Use an identical, empty, sealed crucible as the reference.
-
Instrument Setup: Place both crucibles into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 5 °C/min. Justification: A moderate heating rate (e.g., 2-10 °C/min) provides a good balance between sensitivity and resolution.[8]
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Determine the extrapolated onset temperature (Tonset) and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).[6]
Causality: TGA measures the change in mass of a sample as a function of temperature.[9] For DISN, this technique helps identify the temperature range of decomposition and quantifies the amount of gaseous products formed versus any solid residue.[10] It is often coupled with other analytical techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gases.[11]
Experimental Protocol: TGA Analysis of DISN
-
Calibration: Perform mass and temperature calibrations as per instrument specifications.
-
Sample Preparation: Place 3-5 mg of DISN into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[12]
-
-
Data Analysis: Analyze the resulting mass loss curve to determine the temperatures of decomposition stages. A sharp, single-stage mass loss commencing around the DSC onset temperature is typical for pure DISN.
Causality: ARC is the gold standard for assessing thermal runaway hazards because it simulates adiabatic conditions (zero heat loss), which mimic a worst-case scenario in a large, poorly cooled reactor.[13][14] The ARC detects the onset of self-heating at a much higher sensitivity (typically 0.02 °C/min) than DSC and measures the corresponding pressure generation, which is critical for vent sizing and safety system design.[4]
Experimental Protocol: ARC Analysis of DISN
-
Sample Preparation: Load a precisely known quantity (e.g., 1-3 g) of DISN into a robust titanium or stainless steel bomb calorimeter.
-
Instrument Setup: Place the bomb in the ARC chamber and attach thermocouples and pressure transducers.
-
Thermal Program (Heat-Wait-Search Mode):
-
The instrument heats the sample in small steps (e.g., 5 °C).
-
It then waits at that temperature to see if any self-heating is detected.
-
-
Data Analysis: The primary outputs are plots of temperature and pressure versus time. From this, critical safety parameters are derived, including:
-
Temperature of No Return (TNR): The temperature at which the reaction becomes self-sustaining.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to go from onset to its maximum velocity under adiabatic conditions.[4][15]
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase from the runaway reaction.[4]
-
Decomposition Mechanism and Products
The thermal decomposition of DISN is a complex process that proceeds via a rapid, exothermic pathway. While a definitive, universally accepted mechanism is still a subject of research, the high nitrogen content and structural similarity to other energetic nitriles suggest the following:
-
Initiation: The reaction likely initiates through the cleavage of the C-C single bond between the two imino-carbonitrile groups, as it is the weakest bond in the molecule.
-
Propagation & Products: This initial fragmentation leads to a cascade of reactions. The decomposition of nitrile-containing compounds, like polyacrylonitrile, is known to produce a mixture of toxic and flammable gases.[16] Key expected products from DISN decomposition include:
-
Hydrogen Cyanide (HCN): A primary and highly toxic product.
-
Cyanogen ((CN)2): A toxic and flammable gas.
-
Various other nitriles: Acetonitrile and other small aliphatic nitriles may form from radical recombinations.[17]
-
Polymeric Residue: A nitrogen-rich, dark-colored solid polymer is often the final non-volatile product.[17]
-
Logical Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing the thermal stability of DISN.
Safe Handling and Storage Recommendations
Based on the thermochemical data, the following protocols are essential for mitigating risks:
-
Temperature Control: All handling and processing of DISN should be conducted well below its measured Tonset. A safety margin of at least 50 °C is recommended. Avoid all sources of localized heating.
-
Scale Limitation: Due to the potential for thermal runaway, work with the smallest possible quantities of material. Heat generation increases with volume, while heat dissipation increases with surface area, making larger scales exponentially more dangerous.[3]
-
Avoid Confinement: Store and handle DISN in vented containers. Decomposition generates a large volume of gas, and confinement can lead to a catastrophic pressure rupture and explosion.
-
Material Compatibility: Avoid contact with strong acids, bases, oxidizers, or reducers, as they may catalyze decomposition.
-
Storage: Store in a cool, dry, well-ventilated area, isolated from heat sources and incompatible materials. Do not store for prolonged periods, as slow decomposition can occur even at ambient temperatures.
Conclusion
This compound is a classic example of a high-hazard energetic material. Its thermal instability is not a prohibitive barrier to its use but a characteristic that must be rigorously understood and managed. A systematic approach to thermal hazard assessment, employing techniques like DSC, TGA, and ARC, is not merely recommended—it is a mandatory prerequisite for its safe synthesis and application. By adhering to the principles of causality in experimental design and implementing robust safety protocols based on empirical data, researchers can confidently and safely harness the synthetic potential of this reactive molecule.
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The Journal of Organic Chemistry. (1974). Volume 39, Issue 23. [Link]
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Diiminosuccinonitrile: A Technical Guide to the Hydrogen Cyanide Tetramer Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diiminosuccinonitrile (DISN), a tetramer of hydrogen cyanide (HCN) with the chemical formula C₄H₂N₄, stands as a molecule of significant interest at the crossroads of prebiotic chemistry, materials science, and synthetic organic chemistry. Its facile formation from fundamental precursors believed to be abundant on early Earth positions it as a key intermediate in the origin of life narrative, particularly in the abiotic synthesis of nucleobases and amino acids. Beyond its prebiotic significance, the unique electronic and structural features of DISN make it a valuable synthon for the creation of nitrogen-rich heterocyclic compounds and functional polymers.
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its reactivity and applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with and harness the potential of this intriguing molecule.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the oxidation of diaminomaleonitrile (DAMN) and the direct combination of hydrogen cyanide and cyanogen.
Synthesis via Oxidation of Diaminomaleonitrile
Diaminomaleonitrile, itself a tetramer of HCN, serves as a readily available precursor to DISN. The conversion is achieved through a straightforward oxidation reaction.[1] Ferric ions (Fe³⁺) are commonly employed as the oxidizing agent in this process.[1]
Conceptual Workflow for DISN Synthesis from DAMN:
Caption: Oxidation of diaminomaleonitrile to this compound.
Experimental Protocol: Synthesis of DISN from DAMN
-
Materials:
-
Diaminomaleonitrile (DAMN)
-
Ferric chloride (FeCl₃) or other suitable Fe³⁺ salt
-
Dimethylformamide (DMF) or other appropriate solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve diaminomaleonitrile in an appropriate solvent, such as dimethylformamide, under an inert atmosphere.
-
To this solution, add a solution of the ferric salt dropwise with stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve precipitation, filtration, and washing with appropriate solvents to remove impurities.
-
Synthesis from Hydrogen Cyanide and Cyanogen
A more direct route to this compound involves the base-catalyzed addition of hydrogen cyanide to cyanogen.[2] This method leverages the fundamental building blocks of DISN. The reaction is typically carried out at low temperatures in the presence of a basic catalyst.
Conceptual Workflow for DISN Synthesis from HCN and Cyanogen:
Caption: Base-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of DISN from HCN and Cyanogen
-
Materials:
-
Anhydrous hydrogen cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Cyanogen gas ((CN)₂) - EXTREME CAUTION: HIGHLY TOXIC
-
Triethylamine or other suitable basic catalyst
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
Low-temperature reaction setup
-
-
Procedure:
-
A solution of hydrogen cyanide and the basic catalyst in an anhydrous aprotic solvent is prepared in a reactor cooled to a low temperature (e.g., -10°C to -40°C).
-
Cyanogen gas is then bubbled through the solution at a controlled rate.
-
The reaction is maintained at the low temperature for several hours.
-
The resulting product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
-
The product should be washed with a cold, non-polar solvent to remove any unreacted starting materials and catalyst.
-
Physicochemical Properties and Characterization
This compound is a crystalline solid with a melting point of approximately 165-166 °C. Its solubility is highest in polar aprotic solvents.
| Property | Value |
| Molecular Formula | C₄H₂N₄ |
| Molecular Weight | 106.09 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 165-166 °C |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of DISN is characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=N (imine) stretching vibrations. The nitrile stretch typically appears in the region of 2200-2300 cm⁻¹. The imine stretch is expected in the 1620-1690 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the presence of imino protons, a signal in the downfield region of the ¹H NMR spectrum is expected. The exact chemical shift is dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the nitrile carbons and the imine carbons. The nitrile carbons are expected to resonate in the range of 110-125 ppm, while the imine carbons will appear further downfield.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of DISN will show a molecular ion peak (M⁺) at m/z 106. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and other small nitrogen-containing fragments.
Chemical Reactivity and Degradation
Hydrolysis
The stability of this compound is sensitive to the presence of water and the pH of the medium.
-
Acidic Hydrolysis: Under acidic conditions, DISN undergoes hydrolysis to yield oxalic acid, ammonium salts, and hydrogen cyanide. The reaction proceeds through the hydrolysis of both the imine and nitrile functional groups.
-
Basic Hydrolysis: In the presence of a base, the hydrolysis of DISN is reported to produce primarily tars, suggesting complex polymerization and decomposition pathways.
Proposed Hydrolysis Pathway of this compound:
Caption: Acid-catalyzed hydrolysis of this compound.
Reduction
This compound can be readily reduced to diaminomaleonitrile (DAMN). This conversion is significant as DAMN is a key precursor in the prebiotic synthesis of purines and can also be used to produce functional polymers.[3] Hydrogenation reactions, often employing catalytic methods, are effective for this transformation.
Role in Prebiotic Chemistry
This compound is a central figure in theories concerning the chemical origins of life. Its formation from simple and plausible prebiotic molecules like HCN and cyanogen, and its subsequent reactivity, make it a compelling candidate as a key intermediate.
Condensing Agent
DISN has been demonstrated to act as a condensing agent, facilitating the formation of phosphate esters.[1] For instance, it can effect the phosphorylation of uridine to form uridine monophosphate (UMP) isomers.[1] This capability is crucial in the context of prebiotic nucleotide synthesis.
Precursor to Nucleobases
The conversion of DISN to diaminomaleonitrile is a critical step in the proposed prebiotic synthesis of purines, such as adenine. DAMN can undergo further reactions, including cyclization with other small molecules, to form the purine ring system.
Proposed Pathway from DISN to Adenine:
Caption: Prebiotic synthesis pathway from DISN to Adenine.
Applications in Synthesis
Beyond its prebiotic significance, this compound is a valuable building block in synthetic organic chemistry. Its high nitrogen content and multiple reactive sites make it an attractive precursor for the synthesis of various nitrogen-containing heterocycles and polymers. The conversion of DISN to DAMN opens up a wide range of synthetic possibilities, as DAMN is a versatile synthon for the preparation of pyrazines, imidazoles, and other heterocyclic systems. Furthermore, the polymerization of DAMN, derived from DISN, can lead to the formation of C=N-based polymers with interesting electronic and material properties.[3]
Conclusion
This compound, a simple tetramer of hydrogen cyanide, holds a position of considerable importance in our understanding of prebiotic chemistry and as a versatile tool in modern synthesis. Its formation from fundamental precursors and its ability to transform into key biological building blocks underscore its potential role in the origins of life. For contemporary chemists, DISN offers a gateway to a rich variety of nitrogen-containing compounds and functional materials. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any researcher looking to explore the full potential of this remarkable molecule.
References
-
Ferris, J. P., Yanagawa, H., Dudgeon, P. A., Hagan, W. J., Jr, & Mallare, T. E. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 15(1), 29–43. [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S.
-
Ruiz-Bermejo, M., Zafra, A., de la Fuente, J. L., & Cerdá, V. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega, 6(1), 537–549. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Diiminosuccinonitrile (DISN): A Prebiotic Condensing Agent for the Origins of Life
Application Note & Protocols for Researchers in Prebiotic Chemistry, Drug Development, and Molecular Origins of Life
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The quest to understand the origins of life is intrinsically linked to the study of prebiotic chemistry—the chemical reactions that could have occurred on early Earth to form the building blocks of life. A central challenge in this field is understanding how simple monomers, such as amino acids and nucleotides, could have polymerized into complex macromolecules without the aid of the sophisticated enzymatic machinery found in modern biology. Condensing agents, molecules that facilitate the removal of water to form bonds, are therefore of paramount importance in prebiotic scenarios. Diiminosuccinonitrile (DISN), a derivative of hydrogen cyanide (HCN), has emerged as a significant candidate for a prebiotic condensing agent, particularly in the synthesis of phosphate esters crucial for the formation of nucleotides. This document provides a detailed guide to the application of DISN in prebiotic chemistry, including its mechanism of action, experimental protocols, and analytical considerations.
The Prebiotic Plausibility and Synthesis of this compound
This compound (DISN) is readily formed from the oxidation of diaminomaleonitrile (DAMN), which is a tetramer of the prebiotically abundant molecule, hydrogen cyanide (HCN)[1]. This formation pathway lends significant weight to its potential role in the chemical evolution on early Earth. The synthesis of DISN from DAMN can be achieved through oxidation, for instance, with ferricyanide [Fe(CN)6]3−, a process that could have been feasible in a prebiotic environment containing iron minerals.
Mechanism of Action: A Prebiotic Analogue to Carbodiimides
The proposed mechanism for DISN's action as a condensing agent, particularly in phosphorylation reactions, is analogous to that of carbodiimides (like DCC) used in modern organic synthesis[2]. The core of this mechanism involves the activation of a phosphate group, making it more susceptible to nucleophilic attack.
Proposed Mechanism of DISN-mediated Phosphorylation:
-
Phosphate Activation: DISN reacts with a phosphate molecule to form a highly reactive phosphoramidate intermediate. This step is crucial as it converts the poorly leaving hydroxyl group of the phosphate into a good leaving group.
-
Nucleophilic Attack: The hydroxyl group of a nucleoside (e.g., the 2', 3', or 5' hydroxyl of a ribonucleoside) then attacks the activated phosphorus atom of the intermediate.
-
Condensation and Release: This attack leads to the formation of a new phosphoester bond, releasing a urea-like byproduct derived from DISN.
This carbodiimide-like activity in a prebiotically plausible molecule is what makes DISN a compelling subject of study for the origins of life.
Application in Prebiotic Nucleotide Synthesis
DISN has been demonstrated to be effective in two key reactions relevant to the formation of RNA precursors: the phosphorylation of nucleosides and the cyclization of nucleotide monophosphates.
Phosphorylation of Uridine to Uridine Monophosphate (UMP)
DISN can facilitate the formation of UMP from uridine and inorganic phosphate. The reaction yield is influenced by the solvent and reaction conditions.
Table 1: Representative Yields for DISN-mediated Phosphorylation of Uridine
| Solvent | DISN Concentration | Phosphate Concentration | UMP Isomer Yield | Reference |
| Dimethylformamide (DMF) | 1x | 1x | 13% | [1] |
| Neutral Aqueous Solution | 2x | 7x | 4% | [1] |
Note: Concentrations are relative to the study's standard conditions.
Protocol 1: Phosphorylation of Uridine using DISN in an Aqueous Medium
This protocol is a representative procedure based on published findings[1]. Researchers should optimize concentrations and conditions for their specific experimental setup.
Materials:
-
Uridine
-
This compound (DISN)
-
Sodium phosphate buffer (pH 7.0)
-
Deionized water
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a suitable column for nucleotide analysis (e.g., reverse-phase C18)[3][4]
-
NMR spectrometer for structural confirmation (optional)[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of uridine in deionized water.
-
Prepare a stock solution of sodium phosphate buffer (pH 7.0).
-
Freshly prepare a solution of DISN in deionized water immediately before use, as it can be unstable in aqueous solutions.
-
-
Reaction Setup:
-
In a reaction vial, combine the uridine solution, sodium phosphate buffer, and deionized water to achieve the desired final concentrations. A typical starting point could be:
-
Uridine: 10 mM
-
Sodium Phosphate: 70 mM
-
DISN: 20 mM
-
-
Add the freshly prepared DISN solution to the vial to initiate the reaction.
-
Seal the vial and place it in a heating block or water bath set to a constant temperature (e.g., 60 °C).
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed for a set period (e.g., 24-48 hours). It is advisable to take aliquots at different time points to monitor the reaction progress by HPLC.
-
After the desired reaction time, quench the reaction by freezing the sample.
-
-
Product Analysis:
-
Analyze the reaction mixture using HPLC to identify and quantify the formation of UMP isomers (2'-UMP, 3'-UMP, and 5'-UMP)[3][6]. Use authentic standards for comparison of retention times.
-
For structural confirmation, the product can be purified by preparative HPLC and analyzed by NMR spectroscopy[7].
-
Causality Behind Experimental Choices:
-
Neutral pH: Prebiotic reactions are often hypothesized to occur in neutral or near-neutral aqueous environments.
-
Elevated Temperature: A moderately elevated temperature can increase the reaction rate.
-
Excess Phosphate and DISN: The use of higher concentrations of phosphate and DISN in aqueous solutions compared to organic solvents is to compensate for the lower reaction efficiency in water[1].
Cyclization of 3'-AMP to 2',3'-cyclic AMP
DISN is particularly efficient at catalyzing the intramolecular cyclization of 3'-nucleoside monophosphates to form 2',3'-cyclic phosphates, which are considered activated intermediates for prebiotic RNA polymerization.
Table 2: Influence of Divalent Metal Ions on the DISN-mediated Cyclization of 3'-AMP
| Divalent Metal Ion (M²⁺) | Yield of 2',3'-cyclic AMP |
| Mg²⁺ | High |
| Mn²⁺ | High |
| Zn²⁺ | Moderate |
| None | Low |
Note: Yields are qualitative based on published observations[1].
Protocol 2: Synthesis of 2',3'-cyclic AMP from 3'-AMP using DISN
This protocol is a representative procedure based on published findings[1][8].
Materials:
-
Adenosine 3'-monophosphate (3'-AMP)
-
This compound (DISN)
-
Imidazole buffer (pH 6.0)
-
A solution of a divalent metal salt (e.g., MgCl₂)
-
Deionized water
-
Reaction vials
-
Heating block or water bath
-
HPLC system[6]
-
³¹P NMR spectrometer for analysis of phosphate esters[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3'-AMP in deionized water.
-
Prepare an imidazole buffer solution (pH 6.0).
-
Prepare a stock solution of the divalent metal salt.
-
Freshly prepare a solution of DISN in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, combine the 3'-AMP solution, imidazole buffer, and the divalent metal salt solution. A suggested starting concentration is:
-
3'-AMP: 5 mM
-
Imidazole buffer: 0.1 M
-
MgCl₂: 10 mM
-
-
Add the freshly prepared DISN solution to a final concentration of approximately 10 mM.
-
Seal the vial and incubate at 60 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of 2',3'-cyclic AMP over time (e.g., 6-24 hours) by taking aliquots and analyzing them by HPLC.
-
Once the reaction has reached completion or the desired time point, stop the reaction by freezing.
-
-
Product Analysis:
Causality Behind Experimental Choices:
-
Slightly Acidic pH (6.0): This pH may favor the protonation state of the reactants and intermediates, facilitating the reaction.
-
Divalent Metal Ions: Metal ions like Mg²⁺ can act as catalysts by coordinating to the phosphate group and the hydroxyl groups of the ribose, bringing them into the correct orientation for the intramolecular reaction to occur[1].
-
Imidazole Buffer: Imidazole can act as a general base catalyst, further promoting the reaction[1].
Application in Prebiotic Peptide Synthesis: An Area for Future Research
While DISN has shown promise in nucleotide chemistry, its role as a condensing agent for the formation of peptide bonds from amino acids is not well-established in the current scientific literature. The search for a robust, prebiotically plausible peptide synthesis pathway remains an active area of research. While other nitriles and HCN derivatives have been implicated in peptide formation, direct evidence for DISN-mediated peptide synthesis is currently lacking[9]. Researchers are encouraged to explore this potential application of DISN.
Experimental Workflow for Investigating DISN-mediated Peptide Synthesis:
Caption: A proposed workflow for investigating the potential of DISN in prebiotic peptide synthesis.
Visualization of Key Processes
DISN Formation from DAMN:
Caption: Formation of DISN from the oxidation of DAMN.
General Condensation Reaction Pathway:
Caption: A generalized schematic of a DISN-mediated condensation reaction.
Conclusion and Future Directions
This compound stands out as a prebiotically plausible condensing agent with demonstrated efficacy in the phosphorylation and cyclization of nucleotides. Its formation from HCN, a key molecule in many origin-of-life scenarios, and its carbodiimide-like reactivity make it a compelling subject for further investigation. The protocols and data presented here provide a foundation for researchers to explore the role of DISN in the synthesis of life's building blocks.
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise mechanism of DISN's action will provide deeper insights into its catalytic power.
-
Exploration of Peptide Synthesis: A thorough investigation into the potential of DISN to mediate peptide bond formation is a critical next step.
-
Influence of Mineral Surfaces: Studying the effect of prebiotically relevant minerals on DISN-mediated reactions could reveal enhanced catalytic activity and selectivity.
-
Systems Chemistry Approaches: Integrating DISN into more complex prebiotic reaction networks will help to understand its role in the emergence of functional chemical systems.
By continuing to explore the chemistry of simple, prebiotically plausible molecules like this compound, the scientific community moves closer to unraveling the intricate chemical pathways that led to the origin of life.
References
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Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1984). The prebiotic chemistry of nucleotides. Origins of Life and Evolution of the Biosphere, 14(1-4), 99-106. [Link]
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Ferris, J. P., Yanagawa, H., Dudgeon, P. A., Hagan, W. J., Jr, & Mallare, T. E. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 15(1), 29-43. [Link]
-
Ferris, J. P., Yanagawa, H., & Hagan, W. J. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 3(9), 61-68. [Link]
-
Jackson, M. D., & Gonzalez, R. L. (2015). The 2',3'-cAMP-adenosine pathway. American Journal of Physiology. Renal Physiology, 308(11), F1215–F1221. [Link]
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O'Reilly, T. M., & Nielsen, N. L. (2019). Prebiotic Phosphorylation of Uridine using Diamidophosphate in Aerosols. Scientific Reports, 9(1), 13575. [Link]
-
Asiri, Y. I., Syed, T., Maringanti, T. C., Eppakayala, L., & Puli, V. S. (n.d.). HPLC analysis of [3H]uracil and [3H]uridine metabolism in the perfused heart. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Peptide bond. In Wikipedia. [Link]
-
Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Chemistry, 11(8), 723–729. [Link]
-
AK Lectures. (2014, July 28). Peptide Bond Formation with DCC [Video]. YouTube. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000058). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. [Link]
-
Huynh, T. N., Choi, P. H., Sureka, K., Ledvina, H. E., Campillo, J. A., Tong, L., & Woodward, J. J. (2015). The cyclic di-nucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function. Journal of Biological Chemistry, 290(3), 1313-1320. [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]
-
Gull, M., & Pasek, M. A. (2022). Main identified products of uridine phosphorylation reactions, where M = quartz sand, Mg²⁺ and urea and structure 1 shows uridine, structure 2 shows 5′-UMP, and structure 3 shows 2′,3′-cUMP. ResearchGate. Retrieved from [Link]
-
Gaffney, P. M., Scherman, D., & Sul, S. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. ACS Chemical Biology, 13(10), 2874–2882. [Link]
-
Codée, J. D. C., van den Bos, L. J., Lodder, G., Overkleeft, H. S., & van der Marel, G. A. (2005). Synthesis of Uridine 5′-diphosphoiduronic Acid: A Potential Substrate for the Chemoenzymatic Synthesis of Heparin. The Journal of Organic Chemistry, 70(18), 7074–7082. [Link]
-
Zhang, Y., & Zhang, Y. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220306. [Link]
-
Wang, L., Zhang, J., & Chen, J. (2014). Phosphorylation of uridine and cytidine by uridine-cytidine kinase. Journal of Biotechnology, 188, 81–87. [Link]
-
Braun, S., & Moroni, M. (2018). Prebiotic Synthesis of 3′,5′-Cyclic Adenosine and Guanosine Monophosphates through Carbodiimide-Assisted Cyclization. Life, 8(3), 32. [Link]
-
Chen, Q., & Fu, Y. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]
-
Li, L., Li, Y., & Li, D. (2010). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Bulletin of the Chemical Society of Ethiopia, 24(2), 169-175. [Link]
-
D'Arcy, S., & Christie, S. (2014). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 406(3), 853–864. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Uridine Diphospate Glucose on Newcrom BH. [Link]
-
University of Southampton. (n.d.). Adenosine monophosphate. The NMR Spectroscopy Facility. [Link]
-
Kuret, J., & Johnson, A. D. (2022). Binding of 2′,3′-Cyclic Nucleotide Monophosphates to Bacterial Ribosomes Inhibits Translation. ACS Central Science, 8(9), 1251–1259. [Link]
-
Seville, M., & Holbrook, J. J. (1984). The Preparation of Cyclic Nucleotide-Depleted Regulatory Subunits From Type II Adenosine 3':5'-monophosphate-dependent Protein Kinase by a Nondenaturing Method. Analytical Biochemistry, 137(2), 330-334. [Link]
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Application Notes and Protocols: The Role of Diiminosuccinonitrile in Prebiotic Nucleotide Synthesis
Abstract
The origin of life necessitates the formation of informational polymers like RNA from simple chemical precursors. A central challenge in prebiotic chemistry is understanding the synthesis and activation of nucleotides, the building blocks of RNA. Hydrogen cyanide (HCN), a molecule abundant in primordial environments, is a key feedstock for the synthesis of life's precursors. This document provides a detailed examination of Diiminosuccinonitrile (DISN), an oxidation product of an HCN tetramer, and its significant role as a prebiotic condensing agent. We explore its function in the phosphorylation and, most notably, the intramolecular cyclization of ribonucleotides—a critical activation step for non-enzymatic polymerization. Furthermore, we place the role of DISN in the broader context of modern systems chemistry approaches to nucleotide synthesis, which feature other crucial intermediates such as 2-aminoimidazole. This guide provides researchers, scientists, and drug development professionals with the theoretical framework, field-proven insights, and detailed experimental protocols to investigate these fundamental reactions.
Introduction: The Nucleotide Challenge in a Prebiotic World
The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[1] This model's central challenge lies in demonstrating a plausible, non-enzymatic pathway for the synthesis of ribonucleotides from simple, geochemically available precursors.[1] The process involves three conceptually difficult steps: the selective formation of ribose, the synthesis of nucleobases (purines and pyrimidines), and the crucial glycosidic bond formation between them.[2]
Early research focused on condensing these three pre-formed components. However, these approaches are often inefficient and produce a wide array of non-biological isomers.[1] A more robust strategy, pioneered by chemists like John Sutherland, involves a "systems chemistry" approach where the sugar and base are constructed concurrently, bypassing the problematic condensation of the free components.[3] This methodology has highlighted key intermediates like 2-aminooxazole and 2-aminoimidazole, which arise from simple feedstocks like cyanamide, glycolaldehyde, and glyceraldehyde.[4][5]
Within this complex landscape, other HCN-derived reagents have been investigated for their potential to drive essential reactions. This compound (DISN), formed from the oxidation of diaminomaleonitrile (DAMN, an HCN tetramer), stands out as a potent prebiotic condensing agent.[6] Its primary role is not in the de novo synthesis of the nucleoside itself, but in the critical subsequent step: the activation of nucleotide monophosphates for polymerization.
This document focuses on the established role of DISN in facilitating the formation of 2',3'-cyclic monophosphates, a key activation state for ribonucleotides, and provides the protocols to study this process.
The Prebiotic Provenance and Chemistry of this compound (DISN)
This compound is not a starting material one would find in a primordial inventory but is rather a product of subsequent HCN chemistry. Its synthesis is a straightforward oxidation of a more stable HCN polymer, diaminomaleonitrile (DAMN).
Causality Behind the Pathway: Hydrogen cyanide is a high-energy, reactive molecule. In aqueous environments, it readily polymerizes. The tetramer, DAMN, is a stable, crystalline solid that can accumulate. On the early Earth, exposure to oxidizing agents, such as Fe³⁺ minerals, would readily convert DAMN to the highly electrophilic DISN, setting the stage for its role as a condensing agent.[6]
Caption: Prebiotic pathway from Hydrogen Cyanide to this compound.
The chemical utility of DISN stems from its two imine and two nitrile groups, making it highly susceptible to nucleophilic attack. In the context of nucleotide chemistry, it reacts with the inorganic phosphate or a nucleotide's phosphate group, forming a highly reactive intermediate that can then be attacked by a hydroxyl group of the ribose sugar.
Core Application: DISN-Mediated Cyclization of 3'-Ribonucleotides
The most significant and highest-yielding reaction mediated by DISN in a prebiotic context is the intramolecular cyclization of 3'-nucleotide monophosphates to form 2',3'-cyclic nucleotide monophosphates.[6]
Why is this reaction important?
-
Activation: The 2',3'-cyclic phosphate is an "activated" nucleotide. The strained phosphodiester ring is more susceptible to nucleophilic attack than a simple monophosphate, providing the thermodynamic driving force for non-enzymatic polymerization when attacked by the 5'-hydroxyl of another nucleotide.
-
Plausibility: The reaction proceeds in aqueous solution at moderate temperatures (60 °C) and neutral pH, conditions consistent with early Earth environments.[6]
-
Catalysis: The reaction is significantly enhanced by divalent metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺), which were readily available in primordial waters. These ions likely act as Lewis acids, coordinating to the phosphate oxygen atoms and the ribose hydroxyls to stabilize the transition state and facilitate the reaction.[6]
3.1. Experimental Protocol: DISN-Mediated Synthesis of Adenosine 2',3'-Cyclic Monophosphate (2',3'-cAMP)
This protocol is adapted from the work of Ferris et al. (1984) and provides a robust method for demonstrating the prebiotic efficacy of DISN.[6]
Self-Validation: The protocol's success is validated by comparing the reaction's output against a known standard of 2',3'-cAMP using High-Performance Liquid Chromatography (HPLC). The disappearance of the 3'-AMP starting material and the emergence of a new peak with the correct retention time confirms the reaction's progress. Negative controls (omitting DISN or the metal ion catalyst) should show minimal to no product formation.
Materials:
-
Adenosine 3'-monophosphate (3'-AMP) sodium salt
-
This compound (DISN)
-
Magnesium Chloride (MgCl₂) or other divalent metal salt (see Table 1)
-
Imidazole buffer (0.5 M, pH 6.0)
-
Deionized, RNase-free water
-
HPLC system with a C18 reverse-phase column
-
Phosphate buffer for HPLC mobile phase
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
500 µL of 0.5 M Imidazole buffer (pH 6.0)
-
100 µL of 0.1 M 3'-AMP solution (Final concentration: 10 mM)
-
100 µL of 0.1 M MgCl₂ solution (Final concentration: 10 mM)
-
200 µL of deionized water
-
100 µL of 0.1 M DISN solution (Final concentration: 10 mM). Note: Prepare DISN solution fresh.
-
-
Incubation: Vortex the tube briefly to mix. Incubate the reaction at 60 °C for 24 hours.
-
Sampling & Analysis:
-
At time points (e.g., 0, 4, 8, 24 hours), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 450 µL of cold HPLC mobile phase.
-
Analyze the sample by HPLC. A typical mobile phase is 0.1 M potassium phosphate buffer (pH 6.0) with a small percentage of methanol, run isocratically.
-
Monitor the elution profile at 254 nm. Identify and quantify the peaks corresponding to 3'-AMP and 2',3'-cAMP by comparing their retention times to authentic standards.
-
-
Controls: Prepare parallel reactions omitting (a) DISN and (b) MgCl₂ to demonstrate their necessity for efficient cyclization.
Caption: Experimental workflow for DISN-mediated cyclization of 3'-AMP.
3.2. Expected Results & Data
The reaction is expected to yield significant amounts of 2',3'-cAMP. The efficiency of the cyclization is highly dependent on the choice of the divalent metal ion catalyst.
| Catalyst (10 mM) | Yield of 2',3'-cAMP from 3'-AMP (%)[6] |
| None | < 2 |
| Mg²⁺ | 40 |
| Mn²⁺ | 50 |
| Co²⁺ | 43 |
| Ni²⁺ | 46 |
| Zn²⁺ | 41 |
| Conditions: 10 mM 3'-AMP, 10 mM DISN, 0.25 M Imidazole buffer pH 6.0, 60 °C, 24h. |
Broader Context: Systems Chemistry and the Role of 2-Aminoimidazole
While DISN provides a plausible route for nucleotide activation via cyclization, contemporary research has unveiled a highly compelling, interconnected network for the synthesis of pyrimidine ribonucleotides that also generates its own activating agent.[4][7] This pathway does not involve DISN but highlights the elegance of prebiotic systems chemistry.
Key Steps:
-
Formation of Key Intermediates: Cyanamide (plausibly formed from HCN) reacts with glycolaldehyde to form 2-aminooxazole. In the presence of ammonia, the same precursors can also form 2-aminoimidazole.[4][5]
-
Nucleotide Synthesis: 2-aminooxazole reacts with glyceraldehyde and cyanoacetylene in subsequent steps to construct the pyrimidine ribonucleotide backbone, bypassing the need to condense a pre-formed ribose sugar with a nucleobase.[3]
-
Activation: The co-generated 2-aminoimidazole is a superior activating group for non-enzymatic RNA polymerization.[4][8] Nucleoside monophosphates can be activated with 2-aminoimidazole to form phosphoroimidazolides, which are highly effective monomers for template-directed RNA copying.[7][8]
Caption: A modern systems chemistry approach to nucleotide synthesis and activation.
This parallel pathway underscores a key principle in prebiotic chemistry: multiple routes to essential molecules and functions may have co-existed. DISN-mediated cyclization represents a robust and simple method of activation, while the 2-aminoimidazole pathway represents a more complex, integrated network.
Conclusion and Future Directions
This compound, a direct descendant of HCN chemistry, serves as a compelling prebiotic agent for the activation of ribonucleotides. Its ability to efficiently catalyze the formation of 2',3'-cyclic monophosphates under plausible primordial conditions provides a robust solution to one of the key steps required for the non-enzymatic emergence of RNA. The protocols detailed herein allow for the direct investigation of this process.
While DISN's role appears distinct from the integrated synthesis/activation pathways involving 2-aminoimidazole, it does not diminish its potential significance. Early Earth was likely a mosaic of diverse chemical environments. DISN-mediated activation may have been prevalent in certain niches, while systems chemistry networks operated in others.
Future research should focus on:
-
Investigating the polymerization of DISN-activated cyclic nucleotides under various prebiotic conditions (e.g., eutectic phases, wet-dry cycles).
-
Exploring the compatibility and potential synergistic effects of DISN with components of other prebiotic pathways.
-
Determining the plausible concentration and lifetime of DISN in realistic geochemical models.
By understanding the capabilities of specific reagents like DISN and placing them within the broader context of complex reaction networks, we move closer to constructing a complete and plausible model for the chemical origins of life.
References
-
Mariani, A., Russell, D. H., Tandy, K., & Szostak, J. W. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. Journal of the American Chemical Society, 139(27), 9246–9253. [Link]
-
Yadav, M., Kumar, R., & Krishnamurthy, R. (2020). Chemistry of Abiotic Nucleotide Synthesis. Chemical Reviews, 120(11), 4766–4803. [Link]
-
Trapp, O. (n.d.). Prebiotic Chemistry. LMU Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
Mariani, A., Russell, D. H., Tandy, K., & Szostak, J. W. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. PubMed, 28678453. [Link]
-
Zhang, W., & Szostak, J. W. (2021). The Emergence of RNA from the Heterogeneous Products of Prebiotic Nucleotide Synthesis. Journal of the American Chemical Society, 143(8), 3046–3061. [Link]
-
Mariani, A., Russell, D. H., Tandy, K., & Szostak, J. W. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. PMC, PMC5511521. [Link]
-
Mariani, A., et al. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. Semantic Scholar. [Link]
-
Zhang, W., Tam, C. P., & Szostak, J. W. (2017). Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides. Journal of the American Chemical Society, 139(4), 1432–1435. [Link]
-
Cui, S., & Li, L. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Royal Society Open Science, 10(1), 221198. [Link]
-
Menor-Salván, C. (2022). Prebiotic Chemistry of Nucleobases and Nucleotides. In Astrobiology and the Search for Life on Mars. De Gruyter. [Link]
-
Ritson, D., et al. (2018). A continuous reaction network that produces RNA precursors. PNAS. [Link]
-
Barluenga, S., et al. (2007). Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles. Angewandte Chemie International Edition, 46(28), 5376-5379. [Link]
-
Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Medicinal Chemistry, 12(9), 1547-1555. [Link]
-
Ferus, M. (2023). Diaminomaleonitrile. ResearchGate. [Link]
-
Webster, O. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
-
Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC. [Link]
-
Ferus, M. (2023). Diaminomaleonitrile. ResearchGate. [Link]
-
Ferris, J. P., et al. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 99-106. [Link]
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Application Notes & Protocols: Diiminosuccinonitrile (DISN) for the Phosphorylation of Nucleosides
Introduction: The Prebiotic Significance and Modern Utility of Diiminosuccinonitrile
This compound (DISN) is a compelling reagent in the field of organic and bio-organic chemistry, primarily recognized for its role as a potential phosphorylating and condensing agent in prebiotic chemical evolution scenarios.[1][2] Formed from the oxidation of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), DISN provides a plausible pathway for the abiotic synthesis of nucleotides, the building blocks of RNA and DNA.[3][4] While its origins are rooted in understanding the origins of life, its unique reactivity offers valuable applications in the modern laboratory for the synthesis and modification of nucleosides and their derivatives, particularly for creating cyclic nucleotides.
This guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for utilizing DISN in the phosphorylation of nucleosides. It is designed for researchers in chemical biology, drug development, and synthetic chemistry who require robust methods for nucleoside modification.
Mechanism of Action: Activating Phosphate for Nucleophilic Attack
The efficacy of DISN as a phosphorylating agent stems from its ability to act as a potent electrophile, activating phosphate for subsequent nucleophilic attack by the hydroxyl groups of a nucleoside. The proposed mechanism involves the formation of a highly reactive phosphoramidate-like intermediate.
Step-by-Step Mechanism:
-
Phosphate Activation: The reaction initiates with the nucleophilic attack of a phosphate anion on one of the electrophilic carbon atoms of the imino groups in DISN.
-
Intermediate Formation: This attack forms a transient, highly reactive phosphorylated intermediate. This intermediate effectively serves as an "activated" form of phosphate.
-
Nucleophilic Attack by Nucleoside: The primary (5') or secondary (2', 3') hydroxyl groups of the nucleoside then attack the phosphorus center of the activated intermediate.
-
Displacement and Product Formation: This second nucleophilic attack displaces the DISN-derived leaving group, resulting in the formation of the desired nucleoside monophosphate.
In the context of intramolecular cyclization (e.g., converting a 3'-monophosphate to a 2',3'-cyclic phosphate), the adjacent 2'-hydroxyl group of the same molecule performs the nucleophilic attack, a process that DISN facilitates with notable efficiency.[1][3]
Caption: Proposed mechanism of DISN-mediated nucleoside phosphorylation.
Experimental Protocol: DISN-Mediated Cyclization of Adenosine 3'-Monophosphate (3'-AMP)
This protocol details a reliable method for the conversion of 3'-AMP to adenosine 2',3'-cyclic monophosphate (2',3'-cAMP), a reaction for which DISN is particularly effective.[2][3] This procedure is self-validating through the inclusion of analytical steps to confirm product formation.
Materials and Equipment
-
Reagents:
-
Adenosine 3'-monophosphate (3'-AMP)
-
This compound (DISN)
-
Imidazole buffer (e.g., 0.1 M, pH 6.0)
-
Zinc Chloride (ZnCl₂) or other divalent metal salt solution (e.g., 0.1 M)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized, RNase-free water
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (for HPLC mobile phase)
-
-
Equipment:
-
Reaction vials (e.g., 2 mL glass vials with screw caps)
-
Thermoblock or water bath set to 60°C
-
pH meter
-
Vortex mixer
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector (260 nm) and a C18 column
-
Centrifuge
-
Experimental Workflow
Caption: Workflow for DISN-mediated synthesis of 2',3'-cAMP.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 3'-AMP in deionized water.
-
Prepare a 0.5 M imidazole buffer and adjust the pH to 6.0 using HCl.
-
Prepare a fresh 20 mM stock solution of DISN in a suitable solvent (e.g., acetonitrile or DMF). Note: DISN can be sensitive; prepare this solution immediately before use.
-
Prepare a 100 mM stock solution of ZnCl₂ in deionized water.
-
-
Reaction Assembly:
-
In a 2 mL reaction vial, add the following in order:
-
100 µL of 10 mM 3'-AMP solution (Final concentration: 1 mM)
-
200 µL of 0.5 M Imidazole buffer, pH 6.0 (Final concentration: 0.1 M)
-
10 µL of 100 mM ZnCl₂ solution (Final concentration: 1 mM)
-
590 µL of deionized water
-
-
Vortex briefly to mix.
-
-
Reaction Initiation and Incubation:
-
Add 100 µL of the 20 mM DISN stock solution to the reaction vial (Final concentration: 2 mM).
-
Immediately cap the vial tightly and vortex thoroughly for 30 seconds.
-
Place the vial in a thermoblock pre-heated to 60°C.
-
Incubate for 24 to 48 hours. It is advisable to take small aliquots (e.g., 10 µL) at various time points (e.g., 12, 24, 48 hours) to monitor reaction progress by HPLC.
-
-
Reaction Analysis (Self-Validation):
-
To quench the reaction for an aliquot, dilute it 1:100 in cold mobile phase buffer and immediately inject it into the HPLC.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate buffer (pH 5.5) containing 5% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
-
Validation: Monitor the disappearance of the 3'-AMP peak and the appearance of a new peak corresponding to 2',3'-cAMP. The identity of the product peak should be confirmed by comparing its retention time to an authentic standard of 2',3'-cAMP. The yield can be calculated based on the integration of the peak areas.
-
Data Presentation: Summary of DISN Reactivity
The efficiency of DISN-mediated phosphorylation is highly dependent on the substrate and reaction conditions. The following table summarizes key findings from foundational studies.
| Nucleoside/Substrate | Solvent | Catalyst/Conditions | Product(s) | Reported Yield | Reference |
| Uridine | Dimethylformamide (DMF) | Phosphate source | Uridine monophosphates (UMP isomers) | ~13% | [3] |
| Uridine | Aqueous (neutral) | Phosphate source | Uridine monophosphates (UMP isomers) | ~4% | [3] |
| Adenosine 3'-MP (3'-AMP) | Aqueous (pH 6) | Divalent metal ions (e.g., Zn²⁺) | Adenosine 2',3'-cyclic phosphate | 40-50% | [3] |
| Uridine 3'-MP (3'-UMP) | Aqueous (pH 6) | Divalent metal ions | Uridine 2',3'-cyclic phosphate | 40-50% | [3] |
| Adenosine | Aqueous | Phosphate source | Adenosine monophosphate (AMP) | Inefficient | [3] |
| Uridine | Aqueous | Phosphate source | 2,2'-Anhydrouridine | Side product | [1] |
Expertise and Trustworthiness: Explaining the "Why"
-
Why Imidazole Buffer at pH 6? Imidazole can act as a general base catalyst, potentially deprotonating the nucleoside hydroxyl group to increase its nucleophilicity. A pH of 6.0 represents a compromise, maintaining the stability of the nucleoside while allowing for sufficient phosphate anion concentration and catalytic activity.[3]
-
The Role of Divalent Metal Ions: Metal ions like Zn²⁺ or Mg²⁺ are crucial catalysts, especially in aqueous solutions.[3] They can act as Lewis acids, coordinating to both the phosphate and the hydroxyl groups of the nucleoside. This coordination properly orients the reactants for an efficient intramolecular or intermolecular reaction and can help stabilize the transition state.
-
Choice of Solvent: While aqueous systems are relevant for prebiotic chemistry, organic solvents like DMF can lead to higher yields for intermolecular phosphorylation by better solubilizing the reactants and avoiding competing hydrolysis of DISN.[3]
-
Fresh Preparation of DISN: this compound is susceptible to hydrolysis. Using a freshly prepared solution ensures that the concentration of the active reagent is maximized, leading to more reproducible results.
-
Validation is Key: A protocol is only trustworthy if its outcome can be verified. The inclusion of HPLC analysis is non-negotiable. It allows for the unambiguous identification (by comparison to a standard) and quantification of the product, confirming the success of the phosphorylation and providing a reliable measure of reaction efficiency.
Safety Precautions
This compound, as a cyanide derivative, must be handled with extreme caution as it is expected to be highly toxic.
-
Engineering Controls: All work with solid DISN and its solutions must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles at all times.
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.
-
Waste Disposal: Dispose of all DISN-contaminated waste (vials, pipette tips, gloves) in a designated hazardous waste container according to your institution's guidelines. Do not mix with acidic waste, as this could liberate hydrogen cyanide gas.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
References
-
Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1984). The prebiotic chemistry of nucleotides. Origins of Life and Evolution of the Biosphere, 14(1-4), 99–106. [Link]
-
Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 15(1), 29–43. [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Wikipedia. Retrieved from [Link]
-
Luo, Z., Li, Y., & Chen, F. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220313. [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
-
Ferris, J. P., & Hagan, W. J., Jr. (1986). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 6(12), 35-41. [Link]
-
LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]
-
Luo, Z., Li, Y., & Chen, F. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Philosophical Transactions of the Royal Society B, 378(1868), 20220313. [Link]
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Application Notes and Protocols: Diiminosuccinonitrile in Heterocyclic Compound Synthesis
Introduction: The Versatility of Diiminosuccinonitrile (DISN)
This compound (DISN), a tetramer of hydrogen cyanide (HCN), is a highly reactive and versatile building block in modern organic synthesis.[1] Structurally, it is characterized by a four-carbon backbone with two nitrile groups and two imino groups (C=N). This arrangement of functional groups imparts a unique electronic profile, making DISN a potent electrophile and an excellent precursor for a wide array of nitrogen-containing heterocycles.[2][3][4] Its reactivity stems from the electron-deficient carbon atoms of the imino groups, which are highly susceptible to attack by nucleophiles, and its conjugated system, which allows it to participate in cycloaddition reactions.[5][6]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging DISN in the synthesis of key heterocyclic scaffolds such as pyrazines, imidazoles, and others.
A Critical Note on Safety
This compound is a cyanide-containing compound and must be handled with extreme caution in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory.[7][9] Avoid contact with skin and eyes, and do not breathe in the dust.[7] In case of exposure, seek immediate medical attention.[7][9] It is incompatible with strong oxidizing agents and strong bases.[7] All waste must be disposed of according to institutional and local regulations for cyanide-containing compounds.
I. Synthesis of Substituted Pyrazines via Condensation
One of the most well-documented applications of DISN is in the synthesis of highly functionalized pyrazines. The reaction typically involves the condensation of DISN with diaminomaleonitrile (DAMN), another HCN tetramer. The course of this reaction is exquisitely controlled by the stoichiometry of the acid catalyst employed, leading to distinct pyrazine products. This catalytic control offers a powerful tool for selectively synthesizing desired pyrazine derivatives.[10][11][12]
Mechanistic Rationale: The Role of Acid Catalysis
The acid catalyst plays a crucial role by protonating an imino nitrogen of DISN. This protonation significantly increases the electrophilicity of the corresponding imino carbon, priming it for nucleophilic attack by one of the amino groups of DAMN. The subsequent reaction pathway involves an intramolecular cyclization and elimination of ammonia to form the aromatic pyrazine ring.[10]
The amount of acid dictates the final product:
-
Catalytic Acid: Promotes the cycloaddition of DAMN to DISN, leading to 2,3-diamino-5,6-dicyanopyrazine.[10][11]
-
One Equivalent of Acid: Results in the formation of aminotricyanopyrazine.[10]
-
Excess Acid: Drives the reaction towards the fully substituted tetracyanopyrazine.[10][11]
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Synthesis of Dicyanoisoimidazoles from Diiminosuccinonitrile: A Detailed Guide for Researchers
Introduction: The Significance of Dicyano-Substituted Heterocycles
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, molecules bearing the dicyanoimidazole or dicyanoisoimidazole motif are of significant interest due to their unique electronic properties and potential as precursors for more complex molecular architectures, including purine analogs.[1][2] The electron-withdrawing nature of the two nitrile groups profoundly influences the reactivity and physicochemical properties of the heterocyclic core, making these compounds valuable building blocks in drug discovery and the development of functional organic materials.[3] This application note provides a comprehensive guide to the synthesis of dicyanoisoimidazoles, with a focus on the utilization of diiminosuccinonitrile (DISN) as a key precursor.
This compound, a tetramer of hydrogen cyanide, is a highly reactive compound due to the presence of two imine functionalities and two nitrile groups.[4] Its electrophilic nature makes it a prime candidate for reactions with nucleophiles, particularly primary amines, which can lead to the formation of five-membered nitrogen heterocycles through a cyclization cascade. Understanding and controlling this reactivity is paramount for the successful synthesis of the target dicyanoisoimidazole ring system.
Reaction Mechanism: From DISN and Primary Amines to Dicyanoisoimidazoles
The synthesis of dicyanoisoimidazoles from this compound and a primary amine is predicated on a cascade of nucleophilic addition and intramolecular cyclization. The proposed mechanism is outlined below:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic imine carbons of DISN. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen of the amine to one of the imine nitrogens of the DISN moiety. This step is crucial for setting up the subsequent cyclization.
-
Intramolecular Cyclization: The lone pair of the newly formed secondary amine then attacks the carbon of the second imine group within the same molecule. This intramolecular reaction leads to the formation of the five-membered isoimidazole ring.
-
Aromatization: The final step involves the elimination of a molecule, typically facilitated by the reaction conditions, to yield the stable, aromatic dicyanoisoimidazole ring.
This proposed mechanism highlights the importance of the primary amine as both the initial nucleophile and the source of the ring nitrogen at the 1-position of the resulting isoimidazole.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed reaction pathway for the synthesis of dicyanoisoimidazoles.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 1-alkyl-4,5-dicyanoisoimidazole. Safety Precaution: this compound and its precursors are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of 1-Benzyl-4,5-dicyanoisoimidazole
This protocol details the reaction of this compound with benzylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound (DISN) | 106.08 | 1.06 g | 0.01 |
| Benzylamine | 107.15 | 1.07 mL (1.09 g) | 0.01 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
| Triethylamine | 101.19 | 1.4 mL (1.01 g) | 0.01 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.06 g (0.01 mol) of this compound in 50 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add 1.07 mL (0.01 mol) of benzylamine followed by 1.4 mL (0.01 mol) of triethylamine. The triethylamine acts as a base to facilitate the final elimination step.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 25 mL) to remove any unreacted benzylamine and triethylamine. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation of Product: Remove the dichloromethane under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield 1-benzyl-4,5-dicyanoisoimidazole as a solid. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis and purification of dicyanoisoimidazoles.
Alternative Synthetic Approaches and Considerations
While the direct use of DISN is a primary focus, it is important to note that the synthesis of the isomeric 4,5-dicyanoimidazoles often starts from diaminomaleonitrile (DAMN), the reduced precursor to DISN.[5] Common methods involve the cyclization of DAMN with reagents such as formic acid or acid anhydrides.[5][6] Researchers may consider in situ reduction of DISN to DAMN followed by cyclization as a potential one-pot alternative.
The choice of the primary amine is critical and will determine the substituent at the 1-position of the isoimidazole ring. A wide variety of primary amines, including aliphatic and aromatic amines, can potentially be used in this reaction, allowing for the synthesis of a diverse library of dicyanoisoimidazole derivatives. The reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different amine substrates to achieve optimal yields.
Safety and Handling
This compound is a toxic and reactive compound. It is crucial to handle it with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
The synthesis of dicyanoisoimidazoles from this compound offers a direct and efficient route to this valuable class of heterocyclic compounds. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to readily synthesize a variety of 1-substituted-4,5-dicyanoisoimidazoles opens up new avenues for the exploration of their chemical and biological properties.
References
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ResearchGate. (n.d.). Synthesis of 4,5-Dicyanoimidazoles. Retrieved January 16, 2026, from [Link]
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PubMed. (n.d.). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (2022, August 10). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. Retrieved January 16, 2026, from [Link]
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-
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, November 7). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Retrieved January 16, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 24.7: Reactions of Amines. Retrieved January 16, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Retrieved January 16, 2026, from [Link]
-
DigitalCommons@UMaine. (2021, August 10). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Retrieved January 16, 2026, from [Link]
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SCIRP. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols: The Versatile Reactivity of Diiminosuccinonitrile with Electron-Rich Alkenes
Introduction: Unlocking the Synthetic Potential of Diiminosuccinonitrile
This compound (DISN), a tetramer of hydrogen cyanide (HCN), is a highly electrophilic and versatile reagent in organic synthesis.[1][2] Its unique structure, featuring a conjugated system of two imine groups and two nitrile groups, renders it exceptionally reactive towards nucleophiles. This guide focuses on a particularly fruitful area of DISN chemistry: its reactions with electron-rich alkenes. These transformations, primarily proceeding through cycloaddition pathways, provide efficient routes to complex nitrogen-containing heterocyclic and carbocyclic scaffolds. Understanding the principles governing these reactions is paramount for researchers in medicinal chemistry and materials science seeking to construct novel molecular architectures.
This document serves as a detailed technical guide, elucidating the mechanistic underpinnings, substrate scope, and practical execution of these powerful synthetic methods. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible outcomes in the laboratory.
Mechanistic Frameworks: Cycloaddition and Beyond
The reactivity of DISN with electron-rich alkenes is predominantly governed by pericyclic reactions, specifically cycloadditions.[3][4] The electron-poor nature of DISN makes it an excellent partner for alkenes bearing electron-donating groups, such as enol ethers, enamines, and styrenyl systems.[5][6]
The Dominance of [4+2] Cycloaddition (Diels-Alder Type Reactions)
The most common pathway is the [4+2] cycloaddition, or Diels-Alder reaction, a concerted process that forms a six-membered ring with high stereochemical control.[4][7][8] In this context, DISN can act as the 4π-electron component (the diene), reacting with the 2π-electron alkene (the dienophile).
The reaction is facilitated by the favorable overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient DISN.[8] This "Normal-Demand" Diels-Alder reaction is a powerful tool for creating complex cyclic structures in a single step. For instance, the reaction of DISN with styrenes and other substituted alkenes leads to the formation of pyrazine derivatives after a subsequent elimination step.[5]
Caption: General reaction pathways for DISN with electron-rich alkenes.
Competing Pathways: [2+2] Cycloadditions and Radical Mechanisms
While [4+2] cycloadditions are prevalent, other pathways can emerge depending on the substrate and reaction conditions.
-
[2+2] Cycloaddition: Under photochemical conditions, a [2+2] cycloaddition can occur between one of the C=N bonds of DISN and an alkene to form a four-membered azetidine ring.[9][10][11] This pathway typically requires photoactivation of one of the reactants to an excited state.
-
Radical Reactions: With substrates capable of forming stable radical intermediates, such as styrenes, a radical pathway can compete. This may be initiated thermally or photochemically and involves the addition of a radical to the alkene, followed by trapping. The presence of cyano groups in DISN can also influence reactivity in radical cascade reactions.[12] Careful control of reaction conditions is essential to favor the desired cycloaddition pathway over potentially complex radical-mediated side reactions.
Application Notes: Guiding Successful Experimentation
Substrate Selection: The Role of the Alkene
The choice of the electron-rich alkene is the primary determinant of the reaction's success and outcome.
-
Enol Ethers & Silyl Enol Ethers: These are highly reactive partners due to the strong electron-donating effect of the oxygen atom, which significantly raises the energy of the HOMO.[6][13] They readily engage in [4+2] cycloadditions with DISN.
-
Styrenes: The phenyl group provides electronic activation and can stabilize intermediates in both cycloaddition and radical pathways. Substituents on the aromatic ring can be used to fine-tune reactivity.[5]
-
Vinyl Acetate: As an electron-rich alkene, vinyl acetate is a viable substrate for cycloaddition, offering a route to functionalized adducts.[14][15]
-
Anethole and Related Alkenes: Simple alkenes substituted with electron-donating alkyl or alkoxy groups are also suitable substrates. The reaction with trans-anethole proceeds stereospecifically, yielding a trans adduct, which is characteristic of a concerted Diels-Alder mechanism.[5]
Optimizing Reaction Conditions
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction. Non-coordinating, moderately polar solvents like acetonitrile or dichloromethane are often employed. It has been noted that reactions in methylene chloride can be sluggish and lead to more complex product mixtures, suggesting that solvent screening is a critical step in optimization.[5]
-
Temperature Control: Diels-Alder reactions are typically thermally controlled. Room temperature is often sufficient for highly activated substrates. For less reactive partners, gentle heating may be required. However, excessive heat can promote the retro-Diels-Alder reaction or favor undesired side reactions.[4]
-
Inert Atmosphere: DISN can be sensitive to moisture and oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a mandatory precaution to prevent degradation of the starting material and ensure clean product formation.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and thorough characterization to ensure the integrity of the results.
Protocol 1: Synthesis of a Tetrahydropyrazine Derivative via [4+2] Cycloaddition of DISN with trans-Anethole
This protocol describes the reaction between DISN and trans-anethole, an electron-rich alkene, to form a Diels-Alder adduct. The stereospecificity of the reaction serves as an internal validation of the concerted mechanism.
Materials:
-
This compound (DISN)
-
trans-Anethole
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
TLC plates and visualization chamber (UV lamp, iodine)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.06 g, 10 mmol).
-
Solvent and Reactant Addition: Add 40 mL of anhydrous acetonitrile via syringe. Stir the mixture until the DISN is fully dissolved. To this solution, add trans-anethole (1.48 g, 10 mmol) dropwise over 5 minutes.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the progress of the reaction every hour by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting materials and the appearance of a new, single major product spot indicates a clean reaction. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of brine (saturated NaCl solution) to remove any water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the trans adduct 15f as described in the literature.[5] The stereochemical outcome confirms the expected concerted pathway.
Caption: A generalized experimental workflow for DISN reactions.
Data Summary
The following table summarizes representative reactions of DISN with various electron-rich alkenes, highlighting the versatility of DISN in forming diverse products.
| Alkene Substrate | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |
| Styrene | Acetonitrile | Reflux | Pyrazine (after elimination) | 50-60% | [5] |
| trans-Anethole | Acetonitrile | RT | trans-[4+2] Adduct | ~19% (major) | [5] |
| Indene | Acetonitrile | Reflux | [4+2] Adduct | 50-60% | [5] |
| 1,2-Dimethoxyethene | Methylene Chloride | RT | Complex Mixture | N/A | [5] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The complexity observed with 1,2-dimethoxyethene in methylene chloride underscores the importance of solvent optimization.[5]
Conclusion
This compound is a potent electrophile that undergoes predictable and synthetically useful cycloaddition reactions with a variety of electron-rich alkenes. The dominant [4+2] cycloaddition pathway provides a direct and stereocontrolled route to valuable six-membered heterocyclic structures. By carefully selecting the alkene partner and optimizing reaction conditions such as solvent and temperature, researchers can effectively harness the reactivity of DISN to build molecular complexity. The protocols and guidelines presented here offer a robust framework for exploring this chemistry, enabling the development of novel compounds for applications in drug discovery and materials science.
References
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Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-112. [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
-
Begland, R. W., Hartter, D. R., & Jones, F. N. (1972). Hydrogen cyanide chemistry. 9. Cycloaddition reactions and nitrenium ion type reactivity of this compound. The Journal of Organic Chemistry, 37(25), 4136–4145. [Link]
-
van der Vlugt, J. I., Demeshko, S., Dechert, S., & Meyer, F. (2010). C=C Dissociative Imination of Styrenes by a Photogenerated Metallonitrene. Angewandte Chemie International Edition, 49(44), 8269-8273. [Link]
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136–4145. [Link]
-
Sheppard, W. A., Begland, R. W., Cairncross, A., Donald, D. S., Hartter, D. R., & Webster, O. W. (1971). Hydrogen cyanide chemistry. I. This compound. Journal of the American Chemical Society, 93(26), 7252–7253. [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Wikipedia. Enol ether. [Link]
-
Royal Society of Chemistry. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis. [Link]
-
Zhang, X., & Gevorgyan, V. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition, 62(27), e202303411. [Link]
-
Reitti, M., & Studer, A. (2022). Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization. Chemical Science, 13(36), 10816–10821. [Link]
-
ResearchGate. (2018). Example of cycloaddition reactions [2+2] and [4+2]. [Link]
-
YouTube. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
MDPI. (2020). Emulsion Prepared Vinyl Acetate-Based Terpolymer: a Review on Their Preparations, Properties, and Applications. Polymers, 12(12), 2917. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. [Link]
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Application Note & Protocols: Diiminosuccinonitrile (DISN) as a Versatile Precursor for Nitrogen-Containing Polymers
For: Researchers, scientists, and drug development professionals interested in the synthesis and application of novel nitrogen-rich polymers.
Abstract
Diiminosuccinonitrile (DISN), a tetramer of hydrogen cyanide (HCN), is a highly reactive and versatile building block for the synthesis of aza-rich organic molecules and nitrogen-containing polymers. This document provides a comprehensive guide to the synthesis of DISN and its subsequent polymerization to yield nitrogen-rich polymers. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for both the synthesis of the precursor and its polymerization, and discuss the potential applications of the resulting polymeric materials. The protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Introduction: The Significance of this compound
This compound (DISN) is a fascinating molecule with the chemical formula C4H2N4. It can be synthesized from the base-catalyzed addition of hydrogen cyanide to cyanogen.[1] Historically, DISN has been recognized as a key intermediate in prebiotic chemistry, potentially leading to the formation of essential biomolecules.[2] Beyond its prebiotic significance, the high nitrogen content and reactive imino and nitrile functionalities of DISN make it an attractive precursor for the development of advanced nitrogen-containing polymers. These polymers are of great interest for a variety of applications, including high-performance materials, energetic materials, and precursors for carbon nitride materials.
This application note will first guide you through the synthesis of DISN from readily available starting materials. Subsequently, we will explore its use as a monomer for the synthesis of nitrogen-containing polymers through thermal polymerization.
Synthesis of this compound (DISN)
The synthesis of DISN involves the reaction of hydrogen cyanide (HCN) with cyanogen (C2N2) in the presence of a basic catalyst.[1][3][4] This reaction is typically performed at low temperatures to control its exothermicity and prevent unwanted side reactions.
Chemical Principles and Rationale
The reaction proceeds via a nucleophilic addition mechanism. The cyanide ion (CN-), generated from HCN in the presence of a base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of the cyanogen molecule. This is followed by a series of protonation and further addition steps to yield this compound. The choice of a suitable aprotic solvent is crucial to prevent hydrolysis of the reactants and products.[4] Low reaction temperatures are essential to minimize the polymerization of HCN and other side reactions.
Safety Precautions
WARNING: Hydrogen cyanide and cyanogen are extremely toxic and volatile substances. All manipulations must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] An emergency plan should be in place to handle any potential exposure.
Experimental Protocol: Synthesis of DISN
This protocol is adapted from established literature procedures.[1][4]
Materials:
-
Hydrogen cyanide (HCN)
-
Cyanogen (C2N2)
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (CH2Cl2), anhydrous
-
Acetonitrile, anhydrous
-
Potassium cyanide (KCN) (alternative catalyst)
-
Round-bottom flask with a magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Gas inlet tube
-
Drying tube
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube in a well-ventilated fume hood.
-
Cool the flask to -40 °C using a low-temperature cooling bath.
-
To the flask, add 1800 ml of anhydrous dichloromethane, 320 g (11.85 mol) of liquid hydrogen cyanide, and 294 g (5.65 mol) of cyanogen gas, which is condensed into the system.[1]
-
While stirring moderately, slowly add a solution of 25 ml (0.167 mol) of dry triethylamine in 75 ml of dichloromethane.[1]
-
Maintain the reaction mixture at -40 °C with continuous stirring for an additional 2 hours.
-
After the reaction is complete, filter the reaction mixture to remove any solid byproducts.
-
The filtrate, containing the DISN product, can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to isolate the crude product.
-
For purification, the crude DISN can be recrystallized from a suitable solvent like acetonitrile.
Expected Outcome: this compound is a white to off-white crystalline solid.[1] The yield of the reaction can be optimized by careful control of the reaction temperature and the rate of addition of the catalyst.
Characterization of DISN
The identity and purity of the synthesized DISN can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=N and C≡N functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Polymerization of this compound
This compound can undergo thermal polymerization to form nitrogen-rich polymers. The polymerization proceeds through the reaction of the imino and nitrile groups, leading to the formation of a cross-linked, insoluble polymer network. This process is analogous to the thermal polymerization of other nitrile-containing compounds like aminomalononitrile and diaminomaleonitrile.[8][9]
Polymerization Workflow
Caption: Workflow for the synthesis of DISN and its thermal polymerization.
Experimental Protocol: Thermal Polymerization of DISN
Materials:
-
This compound (DISN), synthesized as described above
-
Schlenk tube or similar reaction vessel suitable for heating under inert atmosphere
-
Tube furnace
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Place a known amount of purified DISN (e.g., 1-2 grams) into a Schlenk tube.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Place the Schlenk tube in a tube furnace.
-
Heat the sample under a continuous flow of inert gas. The polymerization temperature can be varied to study its effect on the resulting polymer. A typical starting point would be in the range of 200-400 °C.[10]
-
Hold the temperature for a set period (e.g., 2-4 hours). The color of the material will typically change from white/off-white to a darker color (brown or black) as polymerization progresses.
-
After the desired time, turn off the furnace and allow the sample to cool to room temperature under the inert atmosphere.
-
Once cooled, the resulting polymer can be collected and characterized.
Expected Outcome: The thermal polymerization of DISN is expected to yield a dark-colored, insoluble solid. The properties of the polymer will depend on the polymerization temperature and time.
Characterization of the Nitrogen-Containing Polymer
The resulting polymer can be characterized to understand its structure and properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the nitrile (C≡N) and imine (C=N) peaks of the monomer and the appearance of new peaks corresponding to the polymer backbone (e.g., C=N, C-N).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Aromatic polyimides, for example, are known for their exceptional thermal stability.[11][12]
-
Elemental Analysis: To determine the nitrogen content of the polymer.
-
X-ray Diffraction (XRD): To investigate the crystallinity of the resulting material.
Potential Applications of DISN-Derived Polymers
The nitrogen-rich polymers derived from DISN are expected to possess a range of interesting properties, making them suitable for various applications:
| Property | Potential Application | Rationale |
| High Nitrogen Content | Energetic materials, Precursors for carbon nitride (g-C3N4) | High nitrogen content can lead to high energy release upon decomposition and serves as a precursor for nitrogen-rich materials. |
| Thermal Stability | High-temperature resistant materials, Ablative coatings | The formation of a cross-linked, aromatic-like structure can impart excellent thermal stability, similar to polyimides.[11] |
| Chemical Resistance | Protective coatings, Membranes | The robust, cross-linked network can provide resistance to chemical attack. |
Conclusion
This compound is a valuable and reactive precursor for the synthesis of novel nitrogen-containing polymers. This application note has provided a detailed guide for the synthesis of DISN and its subsequent thermal polymerization. The resulting polymers, with their high nitrogen content and expected thermal stability, hold promise for a variety of advanced applications. The protocols provided herein are intended to be a starting point for researchers to explore the rich chemistry of DISN and develop new materials with tailored properties.
References
-
Rucktaschel, R., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4134-4136. [Link]
-
Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron, 40(7), 1093-1120. [Link]
- Webster, O. W. (1963). U.S. Patent 3,093,653. Washington, DC: U.S.
-
Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega, 7(40), 35987-35998. [Link]
- Webster, O. W. (1971). U.S. Patent 3,629,318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound.
- Webster, O. W. (1971). U.S. Patent 3,564,039A - this compound and its preparation from cyanogen and hydrogen cyanide.
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This compound. LookChem. [Link]
- Succinonitrile Safety D
- Diaminomaleonitrile Safety D
- Iminodiacetonitrile Safety D
- N,N'-Dicyclohexylcarbodiimide Safety D
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Begland, R. W., et al. (1974). Hydrogen cyanide chemistry. VII. This compound condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 39(16), 2341-2347. [Link]
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Bera, P. P., et al. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry, 5(2), 381-390. [Link]
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Kim, H., et al. (2023). Properties and Applications of Self-Healing Polymeric Materials: A Review. Polymers, 15(19), 3938. [Link]
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Zhu, C., et al. (2016). The synthesis of polyimines 4 in various solvents. ResearchGate. [Link]
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Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc. [Link]
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Li, Y., et al. (2023). Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications. Polymers, 15(11), 2530. [Link]
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de la Fuente, J. L., et al. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 14(15), 3121. [Link]
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Deanin, R. D. (1972). Polymer Structure, Properties, and Applications. Semantic Scholar. [Link]
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Zhang, W., et al. (2023). Synthesis of polyimines via dynamic chemistry approaches. ResearchGate. [Link]
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Selvakumar, P., et al. (2009). Synthesis, Characterization and Thermal Properties of Imide-Containing Phthalonitrile Polymers. Journal of Macromolecular Science, Part A, 47(1), 76-88. [Link]
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Bruma, M., et al. (2021). Poly(ether imide)s containing cyano substituents and thin films made from them. ResearchGate. [Link]
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Wang, Y., et al. (2022). Research Progress and Application of Polyimide-Based Nanocomposites. Nanomaterials, 12(19), 3379. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Diiminosuccinonitrile (DISN)
Abstract
Diiminosuccinonitrile (DISN), a pivotal intermediate in prebiotic chemistry and a versatile precursor for nitrogen-containing heterocyclic compounds, is of significant interest to researchers in organic synthesis and drug development. This document provides a detailed experimental protocol for the synthesis of DISN via the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen. Grounded in established literature, this guide elucidates the underlying reaction mechanism, offers a step-by-step procedure, outlines critical safety protocols, and details methods for product characterization. The aim is to equip researchers with a robust and reproducible methodology for obtaining high-purity DISN for further application.
Introduction and Scientific Context
This compound (DISN) is a C₄H₂N₄ compound that plays a crucial role as a chemical intermediate. It is notably the precursor to diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide, a molecule considered central to theories of abiogenesis and the prebiotic synthesis of nucleobases.[1][2] The conversion of DISN to DAMN can be achieved through reduction, for instance, with excess hydrogen cyanide or other reducing agents.[3][4] Conversely, DISN can be formed from the oxidation of DAMN.[2][5]
The synthetic utility of DISN extends beyond prebiotic chemistry. Its unique structure, featuring two imine and two nitrile functional groups, makes it a valuable building block for various heterocyclic systems.[6] The primary and most direct synthesis route involves the reaction of hydrogen cyanide with cyanogen in the presence of a basic catalyst.[3][7] This application note will focus on a detailed, laboratory-scale protocol for this transformation, emphasizing safety, efficiency, and product purity.
Reaction Mechanism and Rationale
The synthesis of DISN from hydrogen cyanide and cyanogen is a base-catalyzed nucleophilic addition. The key steps are outlined below, with the rationale for each experimental choice explained.
Causality Behind Experimental Design:
-
Base Catalyst: A basic catalyst, such as potassium cyanide (KCN), is essential. Its role is to deprotonate a molecule of hydrogen cyanide, generating the cyanide anion (CN⁻). The cyanide anion is a potent nucleophile required to initiate the reaction.
-
Nucleophilic Attack: The generated cyanide anion attacks one of the electrophilic carbon atoms of the cyanogen molecule (N≡C-C≡N). This initial attack breaks one of the carbon-carbon triple bond's pi bonds and forms a new carbon-carbon single bond.
-
Protonation and Tautomerization: The resulting anionic intermediate is then protonated by another molecule of HCN, regenerating the cyanide catalyst. This sequence repeats for the second nitrile group of cyanogen, ultimately leading to the formation of this compound.
-
Low Temperature: The reaction is highly exothermic and is conducted at low temperatures (-40°C to 0°C) to control the reaction rate, prevent undesirable side reactions such as the polymerization of HCN, and manage the volatility of the reactants (HCN boiling point: 26°C; cyanogen boiling point: -21°C).[3][8]
The proposed reaction pathway is visualized in the diagram below.
Caption: Proposed mechanism for the base-catalyzed synthesis of DISN.
Detailed Experimental Protocol
This protocol is adapted from established procedures described in the scientific literature.[3][7] Extreme caution must be exercised at all times due to the highly toxic nature of the reagents.
Reagents and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Potassium Cyanide | KCN | 65.12 | 5.0 g | ≥97% | Sigma-Aldrich |
| Acetonitrile | CH₃CN | 41.05 | 100 mL | Anhydrous | Fisher Scientific |
| Hydrogen Cyanide | HCN | 27.03 | 30 mL (liquid) | ≥99% | Acros Organics |
| Cyanogen | (CN)₂ | 52.04 | 10.0 g (gas) | ≥98% | Matheson Tri-Gas |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Gas condenser and inlet tube
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard glassware and Schlenk line for inert atmosphere handling
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for DISN synthesis.
Step-by-Step Procedure
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas condenser with an inlet tube. Ensure all glassware is thoroughly oven-dried and assembled under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add potassium cyanide (5.0 g) and 100 mL of anhydrous acetonitrile. Begin stirring to create a suspension.
-
Cooling: Immerse the flask in a dry ice/acetone bath and cool the suspension to 0°C.
-
Hydrogen Cyanide Addition: (EXTREME CAUTION) In a certified chemical fume hood, carefully add 30 mL of liquid hydrogen cyanide to the cooled suspension. Maintain the temperature at or below 0°C.
-
Cyanogen Addition: Condense 10.0 g of cyanogen gas into the reaction system through the gas inlet tube over a period of 1 hour. Ensure the gas flow is controlled to maintain the reaction temperature.
-
Reaction: Once the cyanogen addition is complete, allow the mixture to stir for an additional 2 hours at 0°C.
-
Work-up: a. Filter the cold reaction mixture through a Büchner funnel to remove the insoluble potassium cyanide catalyst. b. Transfer the filtrate to a round-bottom flask and remove the acetonitrile and any unreacted volatile materials using a rotary evaporator. (Ensure the evaporator exhaust is properly scrubbed) . c. The resulting residue should be stirred vigorously with 50 mL of cold deionized water. DISN is insoluble in water, while any remaining salts or polar impurities will dissolve.
-
Isolation: Collect the solid, water-insoluble product by vacuum filtration. Wash the solid with a small amount of cold water and dry under vacuum. The expected yield of this compound is approximately 6.9 g.[7]
Safety and Handling Precautions
This synthesis involves acutely toxic and hazardous materials . A thorough risk assessment must be conducted before commencing any work.
-
Hydrogen Cyanide (HCN): A potent, rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin. All manipulations must be performed in a high-performance chemical fume hood.[9] A buddy system is mandatory. Ensure a cyanide antidote kit is available and personnel are trained in its use.
-
Cyanogen ((CN)₂): A toxic, flammable gas. Handle in a well-ventilated fume hood.
-
Potassium Cyanide (KCN): Highly toxic if swallowed or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide gas.[10]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves.[9][10]
-
Waste Disposal: All waste (liquid and solid) must be quenched and disposed of according to institutional and environmental regulations for cyanide-containing waste. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite under basic conditions.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) in a suitable deuterated solvent (e.g., DMSO-d₆) should show a characteristic signal for the imine protons. Published spectra show signals around δ 14.2 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C≡N stretching (around 2200-2250 cm⁻¹).
-
Melting Point: Pure DISN is a solid. The melting point can be compared to literature values. Note that it may discolor or decompose upon heating.[3]
-
Elemental Analysis: Combustion analysis can be performed to confirm the empirical formula (C₄H₂N₄).
Conclusion
The protocol detailed herein provides a reliable method for the synthesis of this compound, a compound of significant interest in synthetic and prebiotic chemistry. By understanding the underlying mechanism and adhering strictly to the safety precautions, researchers can successfully prepare DISN for a variety of applications. The provided characterization methods will ensure the validation of the final product's identity and purity.
References
- Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1FzcNWPwq4gS8r7zDtgIzOcVn91BtWRbPAmCeuZsvDj4aMgvfqp7sGAt8qsKoXBhG20UYwXpP0huZCmV9VKUQ2oHmgh-aROa5BNWtpHCFplEJ39a8C5qBzgJgu6eohlV1icx3MMiALMer0Gc=
- Webster, O. W. (1971). Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound. U.S. Patent 3,629,318.
- Ferris, J. P., & Hagan, W. J. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-113.
- Ferris, J. P., & Sanchez, R. A. (1969). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses, 49, 60.
-
Begland, R. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(26), 4136-4145. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for Potassium Cyanide.
- Webster, O. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(26).
- Sigma-Aldrich. (2025). Safety Data Sheet for Diaminomaleonitrile.
- Fisher Scientific. (2025). Safety Data Sheet for Iminodiacetonitrile.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Aminomalononitrile.
- Fisher Scientific. (2025). Safety Data Sheet for 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- Webster, O. W. (1971). This compound and its preparation from cyanogen and hydrogen cyanide. U.S. Patent 3,564,039.
-
Zare, A., et al. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Polycyclic Aromatic Compounds, 41(5), 1083-1090. Retrieved from [Link]
-
Ruiz-Bermejo, M., et al. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 5(3), 1546-1557. Retrieved from [Link]
- Webster, O. W. (1973). Preparation of diaminomaleonitrile by chemical reduction of this compound. U.S. Patent 3,714,222.
-
de la Osa, A., et al. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 5(3), 1546-1557. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure.
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(26), 4145-4154. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters.
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Application Note: Quantitative Analysis of Diiminosuccinonitrile (DISN) using UV-Vis Spectroscopy and RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of DISN
Diiminosuccinonitrile (DISN) is a highly reactive nitrile compound significant in fields ranging from prebiotic chemistry to the synthesis of complex heterocyclic molecules.[1] As a key intermediate, its accurate quantification is critical for reaction monitoring, yield calculation, and quality control. DISN's structure, featuring a conjugated system of imine and nitrile groups (N=C(C≡N)−C(C≡N)=N), presents both opportunities and challenges for analytical determination. The conjugated π-system serves as a strong chromophore, making it suitable for UV-spectroscopic methods. However, its reactivity necessitates analytical methods that are both rapid and specific to prevent degradation during analysis.
This application note presents two robust, validated methods for the quantification of DISN: a rapid screening method using UV-Vis Spectrophotometry and a high-specificity, stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The causality behind key experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Foundational Principles: Chemical Properties of DISN
A robust analytical method is built upon a fundamental understanding of the analyte's properties.
-
Solubility: DISN exhibits good solubility in polar organic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and acetone. It is largely insoluble in non-polar hydrocarbon solvents. This dictates the choice of solvents for sample preparation and chromatographic mobile phases.
-
UV Absorbance: The conjugated diimine and dinitrile system results in strong absorption in the UV region, a property leveraged by both methods detailed herein.
-
Stability: As a reactive electrophile, DISN is susceptible to nucleophilic attack and hydrolysis, particularly in aqueous media at non-neutral pH.[1] Analytical procedures must therefore prioritize speed and use freshly prepared solutions under controlled conditions to ensure sample integrity.
Method 1: Rapid Quantification by UV-Vis Spectrophotometry
This method is ideal for rapid, in-process checks or for the analysis of relatively pure samples where interfering substances are minimal. The principle relies on the direct correlation between the absorbance of UV light by DISN and its concentration, as described by the Beer-Lambert Law.
Causality of Method Design
-
Solvent Selection: Acetonitrile is the solvent of choice due to its excellent solubilizing power for DISN and its low UV cutoff wavelength (~190 nm), which prevents solvent interference with the analyte's absorbance spectrum.
Experimental Protocol: UV-Vis
Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
Procedure:
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of DISN in HPLC-grade acetonitrile.
-
Use acetonitrile as the reference blank.
-
Scan the solution from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax). This λmax value will be used for all subsequent measurements.
-
-
Preparation of Calibration Standards:
-
Accurately weigh ~10 mg of DISN reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to create a 100 µg/mL primary stock solution.
-
Perform serial dilutions from the primary stock to prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing DISN and dissolve it in acetonitrile to achieve an estimated final concentration within the calibration range.
-
Filter the solution using a 0.45 µm PTFE syringe filter if particulates are present.
-
-
Measurement and Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Blank the instrument with acetonitrile.
-
Measure the absorbance of each calibration standard and the sample solution(s).
-
Plot a calibration curve of Absorbance vs. Concentration (µg/mL).
-
Determine the concentration of the unknown sample using the linear regression equation derived from the calibration curve (y = mx + c).
-
Data & Validation Summary
A representative calibration curve should be generated for each analysis. Method validation should be performed according to ICH Q2(R1) guidelines.[2][3]
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.999 | Confirms a direct proportional relationship between absorbance and concentration. |
| Range | e.g., 2 - 20 µg/mL | The concentration range over which the method is linear, accurate, and precise. |
| LOD / LOQ | Signal-to-Noise ≥ 3:1 / ≥ 10:1 | Defines the lowest concentration that can be reliably detected and quantified. |
Method 2: High-Specificity Quantification by RP-HPLC-UV
For complex matrices where impurities or degradation products may be present, RP-HPLC provides the necessary specificity. This method separates DISN from other components before quantification, ensuring that the measured UV signal is solely attributable to the analyte of interest.
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile and robust choice for a wide range of moderately polar compounds like DISN. It provides excellent hydrophobic retention and separation capabilities.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Starting with a higher percentage of water allows for the retention of DISN on the C18 column, while gradually increasing the acetonitrile content decreases the mobile phase polarity, thereby eluting DISN and other components based on their hydrophobicity.[4] This gradient approach ensures good separation from both more polar and less polar impurities.
-
Detector: A UV detector set to the λmax determined in Method 1 ensures optimal sensitivity and selectivity for DISN.
Experimental Workflow Diagram: RP-HPLC Analysis
Caption: Workflow for DISN quantification by RP-HPLC.
Experimental Protocol: RP-HPLC-UV
Instrumentation & Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust chromatographic analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar nitriles. |
| Mobile Phase A | HPLC Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile | Organic modifier; elutes the analyte. |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% B | A linear gradient to resolve DISN from potential impurities. Re-equilibration ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Detection | UV at λmax (determined experimentally) | Maximizes signal-to-noise for the analyte. |
Procedure:
-
Solution Preparation: Prepare mobile phases, standards, and samples as described in Method 1, using Mobile Phase A as the primary diluent. All solutions must be freshly prepared.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a mid-range standard solution (e.g., 10 µg/mL). The system is ready for analysis if the %RSD for retention time is <1% and for peak area is <2%.
-
Calibration: Inject the calibration standards in sequence from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak area corresponding to the retention time of DISN. Construct a calibration curve and calculate the concentration of DISN in the samples as per Method 1.
Method Validation Summary
This HPLC method must be validated to ensure its trustworthiness for its intended purpose, adhering to ICH Q2(R1) guidelines.[5]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity > 99%; baseline resolution from other peaks | Confirms the method's ability to assess the analyte unequivocally in the presence of other components. |
| Linearity (R²) | ≥ 0.999 | Establishes a proportional relationship between peak area and concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Demonstrates the method's consistency under various conditions (inter-day, different analysts). |
| Robustness | No significant change in results with minor variations (e.g., ±2°C temp, ±0.1 mL/min flow) | Shows the method's reliability during normal usage. |
Conclusion
The two methods presented provide a comprehensive framework for the accurate quantification of this compound. The UV-Vis spectrophotometry method offers a rapid and simple approach for screening pure samples, while the RP-HPLC-UV method delivers superior specificity and is suitable for stability-indicating assays in complex matrices. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required precision, and throughput. Adherence to the principles of method validation outlined is crucial for ensuring the generation of reliable and authoritative data in any research or development setting.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Recent analytical method developed by RP-HPLC. ResearchGate. [Link]
-
The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Diiminosuccinonitrile (DISN) Synthesis
Introduction: Diiminosuccinonitrile (DISN) is a pivotal intermediate in synthetic chemistry, notable for its high energy content and its role as a direct precursor to diaminomaleonitrile (DAMN), a key building block for various heterocyclic compounds and purines.[1][2][3] The synthesis of DISN, primarily achieved through the base-catalyzed reaction of cyanogen and hydrogen cyanide, is sensitive to several experimental variables.[3][4] Achieving a high yield of pure DISN requires precise control over these parameters to mitigate competing side reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource designed to troubleshoot common issues and optimize the yield of DISN synthesis. It is structured in a question-and-answer format to directly address specific challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound (DISN)?
A1: The primary and most direct synthesis of DISN involves the base-catalyzed addition of hydrogen cyanide (HCN) to cyanogen ((CN)₂).[3] The reaction proceeds as follows:
2 HCN + (CN)₂ --(Basic Catalyst)--> NC-C(=NH)-C(=NH)-CN (this compound)
This process is typically conducted in an inert organic solvent at sub-zero temperatures to ensure selectivity and minimize the formation of by-products.[3][5]
Q2: What are the most critical parameters that influence the final yield of DISN?
A2: The yield and purity of DISN are highly dependent on four critical parameters:
-
Temperature: Strict temperature control is arguably the most crucial factor. Low temperatures (typically between -80°C and 0°C) are essential to suppress the exothermic and often uncontrolled polymerization of HCN.[3]
-
Catalyst: A basic catalyst is required to initiate the reaction. The choice and concentration of the catalyst (e.g., triethylamine, trimethylamine) affect the reaction rate and must be carefully controlled.[5]
-
Solvent: The reaction must be carried out in an inert, anhydrous organic solvent. The solvent choice impacts the solubility of reactants and the ease of product isolation.[5]
-
Purity of Reagents: The presence of water or ammonia is highly detrimental, leading to hydrolysis, ammonolysis, and other side reactions that consume reactants and generate impurities.[5]
Q3: Why is maintaining a low temperature so critical for this synthesis?
A3: Maintaining low temperatures serves two primary purposes. First, the reaction between HCN and cyanogen is exothermic. Low temperatures help to dissipate the heat generated, preventing thermal runaways. Second, the primary competing side reaction is the polymerization of HCN, which is significantly accelerated at higher temperatures and can lead to the formation of intractable black polymers (paracyanogen).[5] By keeping the reaction mixture cold, the desired addition reaction is favored over polymerization, leading to a cleaner reaction and higher yield of DISN.
Q4: What is the specific role of the basic catalyst and how do I choose one?
A4: The basic catalyst, typically a tertiary amine like triethylamine, deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). This anion then acts as a nucleophile, attacking the electrophilic carbon of cyanogen to initiate the reaction cascade that ultimately forms DISN. The catalyst is used in sub-stoichiometric amounts. The ideal catalyst should be strong enough to deprotonate HCN but not so strong as to promote vigorous side reactions. Trialkylamines are commonly used due to their suitable basicity and solubility in organic solvents.[5]
Q5: How does the choice of solvent affect the reaction and product isolation?
A5: The ideal solvent should be inert to the highly reactive starting materials and the basic catalyst. It must also remain liquid at the low operating temperatures required. Solvents like tetrahydrofuran (THF), toluene, and chlorinated hydrocarbons (e.g., methylene chloride) are often employed.[5] The solvent choice also dictates the ease of product isolation. Since DISN is a solid, selecting a solvent in which it has low solubility allows for straightforward isolation by filtration. For instance, using solvents like toluene or methylene chloride can be advantageous as DISN is relatively insoluble and precipitates out, facilitating a continuous process where the filtrate can be recycled.[5]
Q6: What are the most common impurities and by-products I should expect?
A6: The main impurities are derived from side reactions:
-
HCN Polymers (Paracyanogen): A black, insoluble solid resulting from the uncontrolled polymerization of HCN, often due to elevated temperatures.[5]
-
Diaminomaleonitrile (DAMN): DISN can be reduced in situ by excess hydrogen cyanide to form DAMN.[4][6] If your goal is DISN, the formation of DAMN represents a yield loss.
-
Hydrolysis/Ammonolysis Products: If water or ammonia are present, they can react with cyanogen, HCN, or DISN itself, leading to a complex mixture of by-products.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: I am observing a very low or no yield of the desired DISN product.
-
Possible Cause 1: Inefficient Catalysis.
-
Explanation: The catalyst may be impure, used in an insufficient amount, or added improperly.
-
Solution: Ensure the basic catalyst is pure and anhydrous. Add the catalyst slowly and portion-wise to the cooled reaction mixture to maintain control. Verify that the molar ratio of catalyst to reactants aligns with established protocols.
-
-
Possible Cause 2: Presence of Inhibitors.
-
Explanation: Water is a potent inhibitor and reactant. It can hydrolyze cyanogen and passivate the catalyst.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Possible Cause 3: Incorrect Stoichiometry.
Problem: My reaction mixture is turning dark brown or black, and I'm isolating a black solid.
-
Possible Cause: Uncontrolled HCN Polymerization.
-
Explanation: This is a classic sign of the reaction temperature being too high. The polymerization of HCN is highly exothermic and can self-accelerate if not properly cooled.
-
Solution: Improve your cooling efficiency. Ensure the reaction vessel is adequately submerged in the cooling bath (e.g., dry ice/acetone). Add reagents, especially the catalyst, very slowly to prevent localized heating. Monitor the internal temperature of the reaction, not just the bath temperature.
-
Problem: My analytical data (NMR, IR) suggests the final product is diaminomaleonitrile (DAMN), not DISN.
-
Possible Cause: In-situ Reduction of DISN.
-
Explanation: DISN is an intermediate that can be readily reduced to DAMN. Hydrogen cyanide itself, in the presence of a basic cyanide, can act as the reducing agent.[6] If the reaction is left for too long or at a slightly elevated temperature after the initial formation of DISN, this conversion can become significant.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, if suitable chromophores are present, or quenching small aliquots for IR analysis). Isolate the DISN product promptly once the reaction is complete. Avoid prolonged reaction times or allowing the mixture to warm before workup.
-
Problem: I am having difficulty isolating the DISN product from the reaction mixture.
-
Possible Cause: High Solubility in the Chosen Solvent.
-
Explanation: If DISN is highly soluble in the reaction solvent, recovery by filtration will be inefficient.
-
Solution: If possible, select a solvent where DISN has lower solubility (e.g., toluene, certain halogenated alkanes).[5] Alternatively, after the reaction is complete, the solvent can be partially removed under reduced pressure (while keeping the temperature low) to induce precipitation. A co-solvent in which DISN is insoluble (an anti-solvent) can also be carefully added to precipitate the product.
-
Section 3: Optimized Experimental Protocol
This protocol is synthesized from established methods and is designed to maximize the yield and purity of this compound.[3]
Safety Warning: Hydrogen cyanide and cyanogen are extremely toxic, volatile, and flammable substances. This procedure must be performed only by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE) and access to emergency response measures.
Reagents and Equipment:
-
Hydrogen Cyanide (HCN), anhydrous
-
Cyanogen ((CN)₂), gaseous or condensed
-
Triethylamine (TEA), anhydrous
-
Acetonitrile, anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, a thermometer, and a dry ice condenser.
-
Dry ice/acetone cooling bath.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
System Setup: Assemble the glassware and ensure it is completely dry by oven-drying or flame-drying under vacuum. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Initial Charging: Charge the reaction flask with anhydrous acetonitrile (solvent) and anhydrous hydrogen cyanide. A 5-fold molar excess of HCN relative to cyanogen is recommended.[3]
-
Cooling: Cool the stirred solution to -40°C using a dry ice/acetone bath. Causality: This temperature is low enough to prevent HCN polymerization but allows for a reasonable reaction rate.
-
Cyanogen Addition: Slowly bubble gaseous cyanogen through the solution or add pre-condensed liquid cyanogen dropwise. Maintain the temperature at or below -40°C during the addition.
-
Catalyst Addition: Once cyanogen addition is complete, slowly add anhydrous triethylamine (approx. 1-5 mol% relative to cyanogen) dropwise via a syringe. A slight exotherm may be observed; control the addition rate to keep the temperature below -35°C. Causality: Slow addition of the catalyst is critical to initiate the reaction controllably and prevent a runaway polymerization of HCN.
-
Reaction Monitoring: Stir the mixture at -40°C for 2-4 hours. The white, crystalline DISN product should precipitate from the solution. The reaction can be monitored by taking aliquots, quenching them, and analyzing via IR for the disappearance of the cyanogen peak.
-
Product Isolation (Work-up):
-
Once the reaction is complete, collect the precipitated solid by filtration under an inert atmosphere, preferably using a pre-cooled filter funnel.
-
Wash the filter cake with a small amount of cold, anhydrous acetonitrile to remove any residual starting materials.
-
Dry the resulting white crystalline solid under vacuum to yield pure this compound.
-
Section 4: Visualization of Key Processes
The following diagrams illustrate the synthesis workflow and the competing reaction pathways.
Caption: Competing reaction pathways in the synthesis of DISN.
Section 5: Data Summary - Influence of Reaction Parameters
The following table summarizes experimental outcomes based on conditions described in the literature, providing a comparative overview for optimization.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome | Reference |
| Temperature | -40°C to 0°C | > 0°C or Room Temp. | Condition A favors high DISN yield. Condition B leads to HCN polymerization and reduced yield. | [3][5] |
| Solvent | Toluene or Methylene Chloride | Tetrahydrofuran (THF) | DISN has lower solubility in A, facilitating easier isolation by filtration. Higher solubility in B may require solvent removal or anti-solvent addition. | [5] |
| Catalyst | Triethylamine (1-5 mol%) | Excess Triethylamine (>10 mol%) | Optimal concentration in A drives the reaction efficiently. Excess catalyst in B can accelerate side reactions and polymerization. | [5] |
| Reactant Ratio | 5:1 (HCN : (CN)₂) | 2:1 (HCN : (CN)₂) | A molar excess of HCN (A) helps to ensure complete consumption of the cyanogen starting material, maximizing yield based on (CN)₂. | [3] |
| Atmosphere | Anhydrous, Inert (N₂) | Ambient Air | An inert atmosphere (A) prevents moisture from causing hydrolysis. Ambient conditions (B) introduce water, leading to by-products. | [5] |
Section 6: Analytical Characterization
To confirm the successful synthesis and purity of this compound, the following analytical methods are recommended:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=N (imine) and C≡N (nitrile) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a signal for the imine protons (-NH). ¹³C NMR will confirm the presence of the nitrile and imine carbons.
-
Ultraviolet (UV) Spectroscopy: DISN exhibits a characteristic UV absorption maximum. For example, a λmax of 292 mµ (ε 280) in acetonitrile has been reported. [3]* Melting Point: Pure DISN is a white crystalline solid with a reported melting point of approximately 166°C. [3] The use of a combination of these techniques is essential for unambiguous structural confirmation and purity assessment. [7][8]
References
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
-
Fieser, L. F., & Okumura, Y. (1964). Diaminomaleonitrile (hydrogen cyanide tetramer). Organic Syntheses, 44, 32. DOI: 10.15227/orgsyn.044.0032. Available at: [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S. Patent and Trademark Office.
-
Ferris, J. P., & Hagan, W. J. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-112. Available at: [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. DOI: 10.1021/jo00798a001. Available at: [Link]
- Taguchi, M., & Nakao, K. (1977). U.S. Patent No. 4,011,254. Washington, DC: U.S. Patent and Trademark Office.
-
Moser, R. E., Claggett, A. R., & Matthews, C. N. (1968). Peptide formation from diaminomaleonitrile (HCN tetramer). Tetrahedron Letters, 9(13), 1599-1603. Available at: [Link]
-
Al-Azmi, A., & El-Toukhi, M. (2014). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Journal of Chemistry, 2014. Available at: [Link]
-
Ruiz-Bermejo, M., et al. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry. Available at: [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S. Patent and Trademark Office.
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136-4141. Available at: [Link]
- Hartter, D. R. (1973). U.S. Patent No. 3,714,222. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Azmi, A. (2016). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Mitropoulos, A. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Applied Sciences. Available at: [Link]
Sources
- 1. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 2. The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3564039A - this compound and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound - Google Patents [patents.google.com]
- 6. US3714222A - Preparation of diaminomaleonitrile by chemical reduction of this compound - Google Patents [patents.google.com]
- 7. env.go.jp [env.go.jp]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Diiminosuccinonitrile (DISN)
Welcome to the technical support center for the purification of crude Diiminosuccinonitrile (DISN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-purity DISN. This document moves beyond simple protocols to explain the underlying principles and rationale behind each step, ensuring a robust and reproducible purification process.
Understanding Crude this compound: The "Why" Before the "How"
Crude this compound, a pivotal intermediate in various synthetic pathways, is often contaminated with a variety of impurities stemming from its synthesis. A thorough understanding of these impurities is the first step toward a successful purification strategy.
Common Impurities in Crude DISN:
-
Unreacted Starting Materials and Intermediates: The most common precursor to DISN is diaminomaleonitrile (DAMN), which is formed from the tetramerization of hydrogen cyanide (HCN)[1]. Incomplete oxidation of DAMN to DISN will result in its presence as a major impurity.
-
HCN Polymers: The synthesis of DISN often involves HCN, which is prone to polymerization, especially under basic conditions. These polymeric byproducts are typically dark-colored, amorphous solids that can be challenging to remove[2].
-
Solvent Residues: The synthesis of DISN is often carried out in organic solvents such as acetonitrile, benzene, or toluene[2][3]. Residual amounts of these solvents can be present in the crude product.
-
Degradation Products: DISN is susceptible to hydrolysis, particularly in the presence of water, which can lead to the formation of various byproducts[2][4].
The choice of purification technique is dictated by the nature of these impurities and the desired final purity of the DISN. This guide will focus on three primary methods: recrystallization, sublimation, and chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of DISN.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor[5][6].
Q1: What is the best solvent for recrystallizing crude DISN?
A patent for the synthesis of DISN specifies the use of benzene or ethylene chloride for recrystallization. An analytical sample was obtained by recrystallization from benzene, then ethylene chloride, followed by sublimation[3].
Table 1: Recommended Solvents for DISN Recrystallization
| Solvent | Rationale for Use | Key Considerations |
| Benzene | Mentioned in patent literature for DISN recrystallization[3]. Good for dissolving non-polar to moderately polar organic compounds. | Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Ethylene Chloride (1,2-Dichloroethane) | Also mentioned in the same patent for further purification after benzene recrystallization[3]. | A toxic and flammable solvent that requires careful handling. |
Experimental Protocol: Single-Solvent Recrystallization of DISN from Benzene
-
Dissolution: In a fume hood, place the crude DISN in an Erlenmeyer flask. Add a minimal amount of hot benzene (heated on a steam bath or a heating mantle with a condenser) to dissolve the solid completely. Avoid using an open flame due to the flammability of benzene.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., HCN polymers) are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified DISN crystals in a vacuum oven at a low temperature to remove residual solvent.
Troubleshooting Recrystallization
Q2: My DISN "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. When the solution cools, the solute separates as a liquid before it can crystallize.
-
Solution 1: Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. This will lower the saturation point and may allow for crystallization to occur upon cooling.
-
Solution 2: Use a Two-Solvent System: If increasing the solvent volume is ineffective, a two-solvent system can be employed. Dissolve the DISN in a small amount of a "good" solvent (one in which it is highly soluble, like acetone or THF) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: The recovery of my purified DISN is very low. How can I improve the yield?
Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.
-
Washing with too much cold solvent: While washing is necessary, excessive washing can dissolve some of the purified product. Use a minimal amount of ice-cold solvent.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for DISN recrystallization.
Sublimation: Purification for Volatile Solids
Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The purified compound then crystallizes on a cold surface[7][8]. This method is particularly useful for removing non-volatile or polymeric impurities from DISN.
Q4: What are the optimal conditions for subliming DISN?
A patent suggests that DISN can be sublimed at a high vacuum of 1/0.5 mm Hg [3]. While the exact temperature is not specified, sublimation is typically carried out at a temperature below the compound's melting point. Given that DISN's melting point is around 165-166 °C, a starting temperature range of 100-140 °C under high vacuum would be a reasonable starting point. The optimal temperature may need to be determined empirically.
Experimental Protocol: Vacuum Sublimation of DISN
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of an outer flask to hold the crude DISN and a cold finger condenser. Ensure all joints are properly greased and sealed.
-
Loading: Place the crude DISN in the bottom of the sublimation flask.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure of 1/0.5 mm Hg or lower.
-
Heating and Cooling: Once a stable vacuum is achieved, begin heating the sublimation flask gently with a heating mantle or oil bath. Simultaneously, circulate a coolant (e.g., cold water) through the cold finger.
-
Sublimation and Deposition: The DISN will sublime from the bottom of the flask and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully remove the cold finger and scrape off the purified DISN crystals.
Troubleshooting Sublimation
Q5: My DISN is not subliming, even at high temperature and vacuum. What is the issue?
-
Insufficient Vacuum: A high vacuum is crucial for sublimation at a reasonable temperature. Check your vacuum pump and ensure all connections are airtight. A hissing sound indicates a leak.
-
Temperature is too low: The temperature may not be high enough to achieve a significant vapor pressure for sublimation. Gradually increase the temperature, but be careful not to exceed the melting or decomposition point of DISN.
-
Non-volatile Impurities: If the crude DISN is heavily contaminated with non-volatile impurities, they can form a crust over the DISN, preventing it from subliming. In this case, a preliminary purification by recrystallization may be necessary.
Q6: The sublimed DISN is colored. How can I get a white product?
A colored sublimate suggests that some volatile, colored impurities are co-subliming with the DISN.
-
Solution 1: Lower the Sublimation Temperature: Reduce the temperature of the sublimation. This may decrease the rate of sublimation but can improve selectivity for DISN over more volatile impurities.
-
Solution 2: Preliminary Purification: A preliminary purification step, such as recrystallization with activated charcoal, can help remove colored impurities before sublimation.
Logical Relationship in Sublimation Troubleshooting
Caption: Decision tree for troubleshooting DISN sublimation.
Chromatography: For High-Purity Separations
Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and column chromatography, are excellent for separating complex mixtures and achieving very high purity.
Q7: How can I monitor the purity of my DISN using TLC?
TLC is a quick and effective way to assess the purity of a sample and to determine the optimal solvent system for column chromatography.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254) are a good starting point.
-
Mobile Phase (Eluent): Since DISN is a moderately polar compound, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is recommended. A good starting point for a solvent system would be a 70:30 mixture of hexane:ethyl acetate . The ratio can be adjusted to achieve an optimal Rf value (retention factor) of 0.3-0.5 for DISN.
-
Visualization: DISN has a chromophore and should be visible under UV light (254 nm).
Experimental Protocol: TLC Analysis of DISN
-
Spotting: Dissolve a small amount of crude and purified DISN in a suitable solvent (e.g., acetone) and spot them on the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Pure DISN should appear as a single spot.
Q8: I need very high-purity DISN. Can I use column chromatography?
Yes, column chromatography is an excellent method for obtaining highly pure DISN. The solvent system developed for TLC can be adapted for column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): Use the same solvent system that gave a good separation and an appropriate Rf value for DISN on TLC.
-
Loading: The crude DISN can be loaded onto the column either as a concentrated solution in the eluent or by adsorbing it onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing pure DISN.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DISN.
Troubleshooting Chromatography
Q9: My compound is streaking on the TLC plate. What does this mean?
Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try spotting a more dilute solution.
-
High Polarity of the Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes resolve this.
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q10: The separation on my column is poor, and the bands are overlapping.
Poor separation can result from several issues:
-
Improper Packing: The column must be packed uniformly to avoid channeling.
-
Incorrect Eluent: The eluent may be too polar, causing all components to elute too quickly. Try a less polar solvent system.
-
Column Overloading: Loading too much crude material onto the column will result in poor separation. Use an appropriate amount of stationary phase for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight).
Workflow for Developing a Chromatographic Purification
Caption: Stepwise workflow for chromatographic purification of DISN.
Stability and Storage of Purified this compound
Q11: How should I store my purified DISN?
DISN is sensitive to moisture and can hydrolyze[2][4]. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is also recommended for long-term storage. Safety data sheets recommend storing it in a dry, tightly closed container.
Q12: Is DISN stable in solution?
The stability of DISN in solution will depend on the solvent and the presence of water. It is expected to be more stable in dry, aprotic solvents. Aqueous solutions, especially if basic, should be avoided to prevent hydrolysis[2]. If a solution of DISN is required for a reaction, it should be prepared fresh and used immediately.
Final Purity Assessment
After purification, it is essential to assess the purity of the DISN. The following techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value (165-166 °C) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is strong evidence of purity.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any remaining impurities.
By following the detailed protocols and troubleshooting guides provided in this technical support center, researchers can confidently purify crude this compound to the high degree of purity required for their scientific endeavors.
References
- Sigma-Aldrich. (2025, November 6).
- Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute.
- Sigma-Aldrich. (2025, April 30).
- Sigma-Aldrich. (2025, November 6).
- University of California, Los Angeles. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1967). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Journal of Molecular Biology, 30(1), 223-253.
- Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron, 40(7), 1093-1120.
- LookChem. (n.d.). This compound.
- University of Toronto Scarborough. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Begland, R. W., Hartter, D. R., Donald, D. S., Cairncross, A., & Sheppard, W. A. (1974). Hydrogen cyanide chemistry. VII. This compound condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 39(9), 1235-1239.
- University of California, Davis. (n.d.).
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- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Padias, A. B. (n.d.).
- Massachusetts Institute of Technology. (n.d.).
- SOP: CRYSTALLIZ
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- Sigma-Aldrich. (n.d.).
- ResearchGate. (2019, July 17).
- Donald, D. S. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S.
- Donald, D. S. (1973). U.S. Patent No. 3,714,222. Washington, DC: U.S.
- Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. I. This compound. Journal of the American Chemical Society, 94(14), 5047-5051.
- GoldBio. (2018, July 16).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- University of Toronto Scarborough. (n.d.).
- University of Groningen. (2022, October 14).
- Avanti Research. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 7.
- GoldBio. (n.d.).
- Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
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- Thermo Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 6.
- ResearchGate. (2005, January).
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Diiminosuccinonitrile (DISN) Reactions: Technical Support Center
Welcome to the technical support center for Diiminosuccinonitrile (DISN) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and handling of DISN. Our goal is to provide you with practical, field-proven insights to help you troubleshoot issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with DISN. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution grounded in chemical principles.
Question 1: My DISN synthesis resulted in a low yield of a dark brown or black insoluble solid instead of the expected tan or white powder. What went wrong?
Answer:
The formation of a dark, insoluble solid is a classic indicator of hydrogen cyanide (HCN) polymerization.[1][2] HCN is a primary reactant in many DISN syntheses and is highly prone to self-polymerization, especially under basic conditions, forming complex, dark-colored materials often referred to as azulmic acids or paracyanogen.[2][3][4]
Causality and Mechanism:
The polymerization of HCN is an autocatalytic process initiated by a base (like the triethylamine or potassium cyanide used to catalyze DISN formation).[4][5] The cyanide ion (CN⁻) attacks a neutral HCN molecule, initiating a chain reaction.[4] This reaction is highly exothermic and can accelerate rapidly, especially if the reaction temperature is not strictly controlled. The resulting polymers are complex, nitrogen-containing macromolecules that are typically insoluble in common organic solvents.[3][6]
Troubleshooting Steps:
-
Strict Temperature Control: The primary cause is often a loss of temperature control. The base-catalyzed addition of HCN to cyanogen to form DISN should be performed at very low temperatures, typically between -40 °C and 0 °C.[1][5] Above this range, HCN polymerization becomes significantly more favorable. Ensure your cooling bath is stable and can handle the exotherm of the reaction.
-
Order of Addition: It is often preferable to add the base catalyst slowly to the cold solution of HCN and cyanogen.[7] This keeps the instantaneous concentration of the base low, minimizing the initiation of HCN polymerization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, even at low temperatures. Once the precipitation of DISN appears complete (typically within a few hours), proceed with filtration and workup.[5]
-
Use an Inert Solvent: Perform the reaction in a suitable inert solvent like acetonitrile, toluene, or dichloromethane to help dissipate heat and control reactant concentrations.[2][5][7]
Question 2: My final product is a mixture of this compound (DISN) and Diaminomaleonitrile (DAMN). How can I favor the formation of DISN?
Answer:
The presence of significant amounts of Diaminomaleonitrile (DAMN), the HCN tetramer, indicates that your DISN intermediate has been reduced.[1][8] This is a common side reaction, as DISN is a direct precursor to DAMN in the presence of excess HCN.[2]
Causality and Mechanism:
DISN can be chemically reduced by hydrogen cyanide to yield DAMN.[2][9] This process is also base-catalyzed. The reaction essentially involves the addition of another two equivalents of HCN across the imine bonds of DISN. Higher temperatures (generally above 0 °C) and an excess of HCN promote this subsequent reaction.[5]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. The ideal molar ratio for DISN synthesis is 2 equivalents of HCN to 1 equivalent of cyanogen.[1] Using a large excess of HCN will drive the reaction towards DAMN.
-
Maintain Low Temperatures: As with polymerization, temperature is critical. The reduction of DISN to DAMN is more favorable at higher temperatures (0 °C to 20 °C).[5] Maintaining the reaction temperature below -15 °C is crucial for isolating DISN.[1]
-
Isolate DISN Promptly: Once DISN has precipitated from the reaction mixture, it should be filtered while still cold.[7] Leaving the DISN product in the reaction mixture, which contains the base catalyst and residual HCN, will promote its conversion to DAMN.
Question 3: The reaction works, but my isolated DISN is always off-color (yellow to tan) and slowly discolors further upon storage. Is this normal and how can I purify it?
Answer:
Pure DISN is a white solid.[5] A tan or yellow coloration typically indicates the presence of minor impurities, possibly trace amounts of HCN oligomers or oxidation products. DISN is also known to discolor slowly when exposed to light.[1]
Troubleshooting Steps & Purification Protocol:
-
Storage: Store the isolated DISN in a dark, cold, and dry environment. An amber vial in a freezer or refrigerator is recommended.
-
Purification by Recrystallization/Sublimation: For most synthetic purposes, the tan powder is sufficiently pure.[7] However, for applications requiring high purity, recrystallization or sublimation can be effective.
-
Washing: Ensure the crude product is thoroughly washed with cold, inert solvents (like dichloromethane or ether) and then water to remove residual catalyst salts (e.g., triethylammonium chloride) and unreacted starting materials.[5][7]
Frequently Asked Questions (FAQs)
What are the most common byproducts in DISN synthesis?
The primary byproducts depend heavily on reaction conditions. The most frequently encountered are summarized in the table below.
| Byproduct | Chemical Formula | Appearance | Conditions Favoring Formation |
| HCN Polymers | (HCN)ₓ | Dark brown to black insoluble solid | High temperature (> 0 °C), excess base, long reaction times[1][4] |
| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | White to off-white solid | High temperature (> 0 °C), excess HCN[2][5] |
| Catalyst Salts | e.g., (C₂H₅)₃NHCl | White crystalline solid | Byproduct of amine-catalyzed reactions |
| Hydrolysis Products | Oxalic acid, NH₄⁺ salts | Varies | Presence of water, especially under basic or acidic conditions[1] |
How does water affect my DISN reaction?
Water is detrimental to DISN synthesis and stability. DISN can hydrolyze, particularly under basic conditions, to form tars.[1] Under acidic conditions, it can hydrolyze to oxalic acid, ammonium salts, and HCN.[1] It is critical to use dry solvents and reagents and to perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
My reaction involves a Grignard reagent and a nitrile functionality. What byproducts should I expect?
While not directly related to DISN synthesis from HCN, if you are using DISN in subsequent reactions with organometallics like Grignard reagents, you should be aware of potential side reactions. Grignard reagents add to nitriles to form imines, which are then hydrolyzed to ketones.[10] Potential byproducts could arise from:
-
Incomplete reaction: Unreacted DISN.
-
Side reactions with the solvent: Grignard reagents can react with acidic protons or carbonyls.
-
Double addition (less common with nitriles): Though less favorable than with esters or acid chlorides, it's a possibility.
-
Formation of complex mixtures: Due to the two nitrile groups on DISN, you could get a mixture of mono- and di-addition products.
Visualized Workflows and Pathways
DISN Synthesis and Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathway to DISN and the competing side reactions that lead to the common byproducts, DAMN and HCN polymers.
Caption: Reaction scheme for DISN synthesis and major byproduct pathways.
Troubleshooting Workflow for DISN Synthesis
This workflow provides a logical path from an observed experimental problem to its cause and solution.
Caption: A logical workflow for troubleshooting common DISN synthesis issues.
References
-
Begland, R. W., et al. (1971). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 36(15), 2242–2251. [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. U.S.
-
Ferris, J. P., & Hagan, W. J. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-112. [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,564,039. U.S.
-
Fünder, J., et al. (2019). Navigating the Chemical Space of HCN Polymerization and Hydrolysis: Guiding Graph Grammars by Mass Spectrometry Data. Entropy, 21(11), 1087. [Link]
-
Etchells, J. (2005). Liquid Hydrogen Cyanide Polymerisation Hazards. Hazards XVIII: Process Safety, Sharing Best Practice, 18, 233. [Link]
-
Santa Fe Institute. (2019). Navigating the Chemical Space of HCN Polymerization and Hydrolysis: Guiding Graph Grammars by Mass Spectrometry Data. [Link]
-
American Chemical Society. (n.d.). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. ACS Publications. [Link]
-
Mair, L. H., et al. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry, 5(8), 2099-2106. [Link]
-
Ruiz-Bermejo, M., et al. (2021). HCN-Derived Polymers. Encyclopedia, 1(2), 319-333. [Link]
-
Salinas-Torres, D., et al. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 6(1), 104-115. [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. [Link]
-
American Chemical Society. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. [Link]
-
Telematique Limited. (n.d.). Diaminomaleonitrile. [Link]
-
American Chemical Society. (n.d.). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. ACS Publications. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Zhang, Y., et al. (2023). Reaction Impurity Prediction using a Data Mining Approach. ChemRxiv. [Link]
-
Hermann, R. J. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Molecules, 25(3), 727. [Link]
-
Begley, T. H., et al. (2015). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 20(10), 18890-18911. [Link]
- Webster, O. W. (1973). U.S. Patent No. 3,714,222. U.S.
-
Tsuchiya, Y., & Sumi, K. (1972). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 16(8), 2103-2108. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. icheme.org [icheme.org]
- 5. US3564039A - this compound and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]
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- 7. This compound | 28321-79-1 [chemicalbook.com]
- 8. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3714222A - Preparation of diaminomaleonitrile by chemical reduction of this compound - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Diiminosuccinonitrile (DISN) Solution Stability
Welcome to the Technical Support Center for Diiminosuccinonitrile (DISN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of DISN solutions. As a reactive intermediate, the stability of DISN is paramount for reproducible and successful experimentation. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Introduction to this compound (DISN)
This compound (DISN), a tetramer of hydrogen cyanide, is a highly reactive molecule utilized in various synthetic pathways, including the prebiotic synthesis of nucleic acid precursors.[1] Its utility is often hampered by its inherent instability in solution, particularly in aqueous environments. Understanding and controlling the factors that influence its degradation are critical for its effective use. This guide provides a comprehensive overview of the causes of DISN instability and practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of DISN in solution?
A1: The primary factors leading to DISN degradation are hydrolysis, pH, temperature, and exposure to light. The diimine functionality is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate the rate of decomposition, while exposure to ultraviolet (UV) light can induce photodegradation.
Q2: What are the visible signs of DISN degradation in a solution?
A2: Visual indicators of DISN degradation can include a color change in the solution, often to a yellowish or brownish hue, and the formation of a precipitate. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical monitoring is crucial.
Q3: Can I store DISN solutions for extended periods?
A3: It is highly recommended to prepare DISN solutions fresh for each experiment. If short-term storage is unavoidable, it should be done at low temperatures (2-8 °C), in the absence of light, and under an inert atmosphere (e.g., argon or nitrogen). The appropriate solvent and pH are also critical for even short-term stability.
Q4: Which solvents are recommended for preparing DISN solutions?
A4: Anhydrous aprotic organic solvents are generally preferred to minimize hydrolysis. Acetonitrile is a commonly used solvent. The purity of the solvent is critical, as trace amounts of water can initiate degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with DISN solutions and provides actionable solutions based on established chemical principles.
Issue 1: Rapid Loss of Reactivity of DISN Solution
Question: I prepared a fresh solution of DISN in acetonitrile, but it lost most of its reactivity within a few hours, even when stored at room temperature. What could be the cause?
Answer:
This rapid loss of reactivity is likely due to degradation, primarily through hydrolysis initiated by residual water in the solvent or exposure to atmospheric moisture. The diimine bonds of DISN are electrophilic and readily attacked by nucleophiles like water.
Causality: The mechanism of imine hydrolysis involves the nucleophilic attack of water on the imine carbon, leading to the formation of an unstable carbinolamine intermediate, which then breaks down. This process is often catalyzed by acid or base.
Mitigation Protocol:
-
Solvent Purity:
-
Use only anhydrous grade acetonitrile (or another suitable aprotic solvent) with a water content of <50 ppm.
-
Consider further drying the solvent over molecular sieves (3Å or 4Å) immediately before use.
-
-
Inert Atmosphere:
-
Prepare and handle the DISN solution under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use syringes and needles that have been oven-dried and cooled in a desiccator.
-
-
Temperature Control:
-
Prepare the solution at a low temperature (e.g., in an ice bath) to decrease the rate of any potential degradation reactions.
-
If the solution must be stored, even for a short period, keep it at 2-8 °C.
-
Issue 2: Inconsistent Results in Aqueous Buffer Systems
Question: My experiments using DISN in an aqueous phosphate buffer at pH 7 are giving inconsistent yields. Why is this happening and how can I improve reproducibility?
Answer:
The instability of DISN is significantly exacerbated in aqueous solutions, and the pH of the buffer plays a critical role in the rate of hydrolysis. While a neutral pH might seem optimal, both general acid and general base catalysis can occur, and certain buffer components may actively participate in the degradation. For instance, phosphate buffers can sometimes influence the stability of dissolved compounds.[2]
Causality: Imine hydrolysis is subject to both specific-acid and specific-base catalysis, as well as general-acid and general-base catalysis by buffer components. The reaction rate is often minimal at a specific pH and increases as the pH moves away from this point.
Improving Reproducibility in Aqueous Systems:
-
pH Optimization:
-
If possible, perform a pH-rate profile study to determine the pH of maximum stability for DISN in your specific reaction system. This involves conducting the reaction at various pH values and monitoring the disappearance of DISN over time.
-
Based on general principles for imines, slightly acidic conditions (pH 4-6) might offer better stability than neutral or alkaline conditions, but this needs to be empirically determined for DISN.
-
-
Buffer Selection:
-
Reaction Time and Temperature:
-
Minimize the reaction time in the aqueous buffer.
-
Conduct the reaction at the lowest temperature compatible with your experimental goals.
-
Experimental Workflow for pH Optimization:
Caption: Workflow for determining the optimal pH for DISN stability.
Issue 3: Solution Color Change and Precipitation Upon Exposure to Light
Question: I left my DISN solution on the lab bench, and it turned yellow and a precipitate formed. What is the cause of this?
Answer:
DISN contains a conjugated diimine system, which can absorb UV-Vis light. This absorption can lead to photochemical reactions, resulting in degradation products that may be colored and/or insoluble.
Causality: Photodegradation can occur through various mechanisms, including photooxidation or rearrangement to form more stable, often polymeric, byproducts. The energy from light absorption can promote the molecule to an excited state, making it more susceptible to reaction.
Prevention of Photodegradation:
-
Light Protection:
-
Always store DISN solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize exposure to ambient light during experimental setup.
-
-
Consideration of Photosensitizers:
-
Be aware that other components in your reaction mixture could act as photosensitizers, accelerating the degradation of DISN.
-
Data Summary: Factors Influencing DISN Stability
| Factor | Condition | Impact on Stability | Recommendation |
| Solvent | Aqueous | Highly Unstable | Avoid if possible. If necessary, use at low temperatures for short durations. |
| Anhydrous Aprotic (e.g., Acetonitrile) | More Stable | Recommended. Ensure the solvent is truly anhydrous. | |
| pH | Acidic (<4) | Likely Unstable (Acid-catalyzed hydrolysis) | Determine optimal pH empirically; start evaluations in the pH 4-6 range. |
| Neutral (~7) | Unstable | Not recommended for prolonged experiments in aqueous media. | |
| Basic (>8) | Highly Unstable (Base-catalyzed hydrolysis) | Avoid. | |
| Temperature | Elevated (>25 °C) | Rapid Degradation | Maintain solutions at low temperatures (0-4 °C). |
| Room Temperature (20-25 °C) | Moderate Degradation | Use solutions immediately after preparation. | |
| Refrigerated (2-8 °C) | Slower Degradation | Suitable for short-term storage (hours). | |
| Light | UV/Ambient Light | Degradation | Protect solutions from light at all times. |
| Atmosphere | Air (Moisture) | Degradation | Handle under an inert atmosphere (N₂ or Ar). |
Analytical Protocols for Stability Assessment
A reliable analytical method is essential for quantifying the stability of DISN. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.
Protocol: HPLC-UV Analysis of DISN Purity
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at a wavelength where DISN has a strong absorbance, which should be determined by UV-Vis spectroscopy (a starting point could be around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the DISN solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration within the linear range of the detector.
-
For kinetic studies, ensure that the quenching step (if any) does not interfere with the chromatography.
-
-
Data Analysis:
-
The purity of the DISN solution can be calculated as the peak area of DISN divided by the total peak area of all components.
-
For stability studies, plot the percentage of remaining DISN against time.
-
Diagram: DISN Decomposition Pathways
Caption: Major degradation pathways for this compound.
By implementing these strategies and protocols, researchers can significantly improve the stability of their this compound solutions, leading to more reliable and reproducible experimental outcomes. For further assistance, please contact our technical support team.
References
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). National Institutes of Health. Available at: [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available at: [Link]
-
An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water. PubMed. Available at: [Link]
-
The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. PubMed. Available at: [Link]
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). National Institutes of Health. Available at: [Link]
-
Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. National Institutes of Health. Available at: [Link]
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Nature. Available at: [Link]
-
A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Royal Society of Chemistry. Available at: [Link]
-
Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions. Royal Society of Chemistry. Available at: [Link]
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Cambridge Open Engage. Available at: [Link]
-
Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. PubMed. Available at: [Link]
-
In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. Available at: [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. Available at: [Link]
-
Complete Degradation of a Conjugated Polymer into Green Upcycling Products by Sunlight in Air. PubMed. Available at: [Link]
-
α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos. National Institutes of Health. Available at: [Link]
-
Effect of Different Buffer Components on IgG4 Stability. Preprints.org. Available at: [Link]
-
Life Science Chemical Compatibility Chart. Controlled Fluidics. Available at: [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. National Institutes of Health. Available at: [Link]
-
Buffer and media compatibility during formulation and transfection.... ResearchGate. Available at: [Link]
Sources
Troubleshooting low yield in Diiminosuccinonitrile mediated reactions
A Technical Support Center for Diiminosuccinonitrile (DISN) Mediated Reactions
Welcome to the technical support center for this compound (DISN) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of DISN in chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you achieve optimal yields and reproducible results.
Troubleshooting Guide: Low Yield in DISN Reactions
Low product yield is a common challenge in chemical synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal outcomes in your DISN-mediated reactions.
Issue 1: Low or No Product Formation
You've set up your reaction, but upon analysis, you find very little or none of your desired product. This can be a frustrating experience, but a systematic approach can often pinpoint the problem.
-
Reagent Quality and Stability: DISN is a reactive molecule and can degrade over time, especially if not stored properly. Similarly, the purity of your substrates and other reagents is critical.
-
Troubleshooting Steps:
-
Verify DISN Activity: Before use, it is best practice to verify the purity of your DISN. This can be done via techniques like NMR or melting point analysis. Freshly prepared DISN often gives the best results.
-
Assess Substrate Purity: Ensure your starting materials are pure and free from contaminants that could inhibit the reaction. Purification of substrates via chromatography or recrystallization may be necessary.
-
Check Solvent and Additive Integrity: Use anhydrous solvents, as water can react with DISN and other intermediates. Ensure any additives or catalysts are of high purity and stored under appropriate conditions.
-
-
-
Suboptimal Reaction Conditions: The reaction conditions, including temperature, concentration, and reaction time, play a crucial role in the success of DISN-mediated reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: The optimal temperature can be highly substrate-dependent. If you are seeing no reaction, a modest increase in temperature might be necessary to overcome the activation energy barrier. Conversely, if you are observing degradation, lowering the temperature could be beneficial.
-
Adjust Concentration: Le Chatelier's principle is at play here. If the reaction is reversible or in equilibrium, adjusting the concentration of your reactants can drive the reaction towards the product. A systematic screen of different concentrations is recommended.
-
Extend Reaction Time: Some reactions are simply slow. Monitor your reaction over a longer period to ensure it has gone to completion. Techniques like TLC, LC-MS, or GC-MS can be used to track the consumption of starting material and the formation of the product.
-
-
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which can significantly lower the yield of your desired compound.
-
Side Reactions of DISN: DISN is a versatile reagent, but its reactivity can also lead to undesired side reactions, such as polymerization or reaction with the solvent.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence the reaction pathway. Aprotic solvents are generally preferred to avoid reactions with the nitrile groups of DISN. A solvent screen can help identify the optimal medium for your specific reaction.
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of DISN can lead to the formation of oligomeric or polymeric byproducts.
-
Use of Additives: In some cases, additives can be used to suppress side reactions. For example, a Lewis acid or base might catalyze the desired reaction, making it faster than competing side reactions.
-
-
-
Substrate Decomposition: Your starting material or product might be unstable under the reaction conditions, leading to decomposition and the formation of impurities.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: As a general rule, lower temperatures slow down all reactions, but they often have a more pronounced effect on decomposition pathways.
-
Reduce Reaction Time: If your product is formed relatively quickly but then degrades over time, a shorter reaction time is necessary. Quenching the reaction at the optimal point is key.
-
Protecting Groups: If a functional group on your substrate is sensitive to the reaction conditions, consider using a protecting group strategy.
-
-
| Solvent | Dielectric Constant | Yield of Desired Product (%) | Yield of Side Product A (%) |
| Dichloromethane | 8.93 | 75 | 15 |
| Acetonitrile | 37.5 | 60 | 30 |
| Tetrahydrofuran | 7.58 | 85 | 5 |
| Toluene | 2.38 | 40 | 50 |
This table illustrates how solvent choice can significantly impact the outcome of a DISN-mediated reaction.
Frequently Asked Questions (FAQs)
This section addresses some of the more general questions you might have about working with this compound.
1. What is the mechanism of a typical DISN-mediated reaction?
While the exact mechanism can vary depending on the substrates and conditions, a common pathway involves the nucleophilic addition to one of the nitrile groups of DISN, followed by cyclization or further reaction. The high electrophilicity of the nitrile carbons in DISN makes it a potent reagent for the synthesis of nitrogen-containing heterocycles. For a detailed mechanistic discussion, refer to relevant literature.
2. How should I store and handle DISN?
This compound should be stored in a cool, dry place, away from moisture and light. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen). Always handle DISN in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
3. What are the best methods for monitoring the progress of a DISN reaction?
The choice of monitoring technique depends on the specific reaction. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools.
4. Can DISN be used in large-scale synthesis?
Yes, DISN has been used in the synthesis of various compounds on a larger scale. However, careful consideration of safety and process control is necessary. The reaction can be exothermic, so proper temperature control is crucial. A thorough process hazard analysis is recommended before attempting a large-scale reaction.
Caption: Generalized reaction pathway for a DISN-mediated cyclization.
Experimental Protocols
General Protocol for a Small-Scale DISN Reaction
This is a generalized protocol and may need to be adapted for your specific reaction.
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add your substrate (1.0 mmol) and anhydrous solvent (5 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add this compound (1.1 mmol, 1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a dilute acid/base solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
References
Technical Support Center: Diiminosuccinonitrile (DISN) Reaction Kinetics
Welcome to the technical support center for Diiminosuccinonitrile (DISN) reaction kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile but sensitive compound. Our goal is to equip you with the necessary knowledge to confidently design, execute, and interpret your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature of DISN and the influence of temperature on its reactivity.
Q1: What is this compound (DISN) and why is its temperature sensitivity important?
This compound (DISN) is a white, crystalline solid with the chemical formula C₄H₂N₄.[1] It is a highly reactive molecule due to the presence of two imine and two nitrile functional groups.[2] This reactivity makes it a valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and polymers.[3][4]
The temperature sensitivity of DISN is a critical factor in its handling and reaction control. Temperature significantly influences the rate of its reactions, including desired transformations and undesired side reactions or decomposition.[5][6] Understanding and controlling the temperature is paramount to achieving high yields and purity of the target product.
Q2: How does temperature generally affect the reaction rate of DISN?
In line with fundamental principles of chemical kinetics, increasing the temperature generally increases the rate of reactions involving DISN.[5][6] This is primarily due to two factors:
-
Increased Collision Frequency: At higher temperatures, molecules have greater kinetic energy, leading to more frequent collisions between reactant molecules.[6][7]
-
Increased Collision Energy: A greater proportion of molecules will possess the minimum energy required for a reaction to occur, known as the activation energy (Ea).[8]
The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
This exponential relationship means that even a small increase in temperature can lead to a substantial increase in the reaction rate.[6][8]
Q3: What are the potential consequences of inadequate temperature control in DISN reactions?
Poor temperature control can lead to several undesirable outcomes:
-
Runaway Reactions: For exothermic reactions, insufficient cooling can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable.
-
Formation of Byproducts: Higher temperatures can promote side reactions, leading to a complex mixture of products and reducing the yield of the desired compound. For instance, DISN can undergo polymerization or hydrolysis, and these processes are temperature-dependent.[3][9]
-
Decomposition: DISN is a high-energy compound and can be thermally unstable.[1] Excessive temperatures can lead to its decomposition, potentially releasing toxic gases like hydrogen cyanide.[10][11]
-
Inconsistent Results: Fluctuations in temperature between experiments will lead to poor reproducibility of reaction rates and product yields.[12]
Q4: Are there specific temperature ranges recommended for DISN reactions?
The optimal temperature range is highly dependent on the specific reaction being performed. For example:
-
The synthesis of DISN from cyanogen and hydrogen cyanide is often carried out at low temperatures, such as 0°C, to control the exothermic reaction and prevent side reactions.[1]
-
The conversion of DISN to diaminomaleonitrile (DAMN) requires higher temperatures, in the range of 0-200°C, to proceed at a reasonable rate.[1]
It is crucial to consult specific literature protocols for the reaction of interest. If you are developing a new protocol, we recommend starting with low temperatures and gradually increasing it while carefully monitoring the reaction progress.
Troubleshooting Guide for DISN Kinetic Studies
This guide provides solutions to common problems encountered during the experimental investigation of DISN reaction kinetics.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed. | 1. Temperature is too low: The activation energy barrier is not being overcome. 2. Impure Reactants: Impurities may be inhibiting the reaction. 3. Incorrect Solvent: The solvent may not be suitable for the reaction. | 1. Gradually increase the temperature in small increments (e.g., 5-10°C) while monitoring the reaction.[13] Be cautious of potential side reactions at higher temperatures. 2. Purify reactants before use. Ensure DISN is a fine, white powder. 3. Consult literature for appropriate solvents. DISN is soluble in solvents like acetonitrile, tetrahydrofuran, and dimethylformamide.[1] |
| Reaction is too fast and difficult to monitor. | 1. Temperature is too high: The reaction rate is exceeding the capabilities of your monitoring technique. 2. Concentration of reactants is too high. | 1. Lower the reaction temperature. Consider using a cooling bath (ice-water, dry ice-acetone). 2. Reduce the concentration of reactants. This will decrease the collision frequency and slow down the reaction. |
| Inconsistent kinetic data between runs. | 1. Poor temperature control: Fluctuations in the reaction temperature. 2. Inconsistent mixing: Inadequate stirring can lead to localized temperature and concentration gradients.[12] 3. Variability in reactant addition: The rate and order of adding reagents can affect the reaction.[12] | 1. Use a reliable temperature control system (e.g., a thermostatted oil bath or a cryostat). Ensure the thermometer is placed correctly in the reaction mixture. 2. Use a magnetic stirrer with a suitable stir bar to ensure vigorous and consistent mixing. 3. Standardize the procedure for adding reagents. Use a syringe pump for precise and reproducible addition rates. |
| Formation of unexpected byproducts. | 1. Temperature is too high: Promotes side reactions such as polymerization or decomposition.[3] 2. Presence of water: DISN can undergo hydrolysis.[9][10] 3. Presence of oxygen: Oxidation of reactants or products may occur. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in reproducing literature results. | 1. Subtle differences in experimental conditions: Small variations in temperature, solvent purity, or reagent quality can have a significant impact.[12] 2. Incomplete reporting in the original publication. | 1. Carefully review and replicate the reported conditions as closely as possible. Pay attention to details like stirring speed and the source of reagents. 2. Systematically vary key parameters (temperature, concentration) to understand their effect on the reaction. |
Experimental Protocols
Here we provide a detailed protocol for studying the effect of temperature on the kinetics of a representative DISN reaction: its conversion to diaminomaleonitrile (DAMN).
Protocol: Kinetic Analysis of the Conversion of DISN to DAMN
This experiment will monitor the disappearance of DISN over time at different temperatures using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (DISN)
-
Diaminomaleonitrile (DAMN) standard
-
Anhydrous Acetonitrile (HPLC grade)
-
Nitrogen or Argon gas
-
Thermostatted oil bath or reaction block
-
Magnetic stirrer and stir bars
-
HPLC system with a UV detector
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Safety Precautions:
-
DISN and its precursors can be toxic. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Be aware of the potential for exothermic reactions and have a cooling bath on standby.
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of DISN conversion.
Step-by-Step Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a known concentration of DAMN in acetonitrile for HPLC calibration.
-
Prepare a stock solution of a known concentration of DISN in anhydrous acetonitrile. Handle DISN under an inert atmosphere to prevent hydrolysis.
-
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation between DISN and DAMN. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Create a calibration curve for DISN by injecting standard solutions of known concentrations and plotting peak area versus concentration.
-
-
Kinetic Run at a Specific Temperature (e.g., 40°C):
-
Set the thermostatted oil bath to the desired temperature.
-
Place a reaction vessel containing a known volume of anhydrous acetonitrile and a stir bar in the bath. Allow the solvent to reach thermal equilibrium.
-
At time t=0, inject a known volume of the DISN stock solution into the reaction vessel to achieve the desired initial concentration.
-
Start the timer and begin stirring.
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately filter the aliquot through a syringe filter into an HPLC vial. If the reaction is fast, you may need to quench the reaction by diluting the aliquot in a cold solvent.
-
Analyze the samples by HPLC to determine the concentration of DISN at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the DISN concentration (ln[DISN]) versus time.
-
If the plot is linear, the reaction is first-order with respect to DISN. The slope of the line will be equal to -k, where k is the rate constant.
-
If the plot is not linear, other kinetic models (e.g., second-order) should be tested.
-
-
Investigating the Effect of Temperature:
-
Repeat the kinetic run at different temperatures (e.g., 50°C, 60°C, 70°C).
-
Determine the rate constant (k) at each temperature.
-
-
Arrhenius Plot:
-
Plot the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).
-
The slope of this Arrhenius plot will be equal to -Ea/R, from which the activation energy (Ea) can be calculated. The y-intercept will be equal to ln(A).
-
Logical Relationship Diagram:
Caption: Influence of temperature on DISN reaction outcomes.
References
-
Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron, 40(7), 1093-1120. [Link]
-
Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S.
-
LookChem. (n.d.). This compound. [Link]
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(26), 4136-4145. [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S.
-
Webster, O. W., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2023, July 12). The Effect of Temperature on Reaction Rates. [Link]
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
Begland, R. W., et al. (1974). Hydrogen cyanide chemistry. VII. This compound condensation with diaminomaleonitrile. The Journal of Organic Chemistry. [Link]
-
Begland, R. W., et al. (1971). Hydrogen cyanide chemistry. II. Reactions of this compound with olefins. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Begland, R. W., et al. (1971). Hydrogen cyanide chemistry. I. This compound. Journal of the American Chemical Society. [Link]
-
Matata, J. Z. (2024). Impact of Temperature on the Rate of Chemical Reactions in Tanzania. European Journal of Physical Sciences, 7(1), 12-22. [Link]
-
LibreTexts. (2018, December 14). The Effect of Temperature on Reaction Rates. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Muchendu, E. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry and Chemical Sciences, 14(2), 40-52. [Link]
-
Pubmed. (2016). Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases. Journal of the American Chemical Society. [Link]
-
Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(10), 5530-5535. [Link]
-
E. L. Loechler, et al. (2001). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical research in toxicology. [Link]
-
Stawski, P., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
-
Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]
-
LibreTexts. (2020, November 4). Mechanisms of Substitution. [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
- Wong, S. H. Y. (2013). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
-
Clark, J. (2015). Organic Mechanisms Menu. Chemguide. [Link]
- Hartter, D. R. (1973). U.S. Patent No. 3,714,222. Washington, DC: U.S.
-
Domingo, L. R., & Aurell, M. J. (2019). Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]
-
Brauer, S. A., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Brauer, S. A., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]
Sources
- 1. US3564039A - this compound and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajpojournals.org [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
Navigating the Complexities of Diiminosuccinonitrile (DISN): A Technical Guide to Solvent Effects on Reactivity and Stability
For Immediate Release to the Scientific Community
As a pivotal but notoriously delicate reagent in drug development and prebiotic chemistry, Diiminosuccinonitrile (DISN) presents unique challenges related to its reactivity and stability, which are profoundly influenced by the choice of solvent. This technical support guide, developed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into managing DISN-based reactions. Here, we dissect the causal relationships between solvent properties and experimental outcomes, offering a self-validating framework for protocol design and troubleshooting.
Troubleshooting Guide: Common Issues in DISN Experimentation
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: Low or No Yield in Condensation/Phosphorylation Reactions
Question: My phosphorylation reaction with DISN is giving me a low yield, especially when conducted in aqueous media. How can I improve this?
Root Cause Analysis: The efficacy of DISN as a condensing agent is highly dependent on the solvent environment. Protic solvents, particularly water, can act as competing nucleophiles, leading to the hydrolysis of DISN and diminishing its capacity to facilitate the desired reaction.
Comparative Solvent Performance in Uridine Phosphorylation:
| Solvent System | Yield of UMP Isomers | Notes |
| Dimethylformamide (DMF) | 13% | Polar aprotic solvent. |
| Neutral Aqueous Solution | 4% | Despite 2x [DISN] and 7x [phosphate].[1] |
Troubleshooting Protocol:
-
Solvent Selection: Switch from aqueous or protic solvents (like alcohols) to a polar aprotic solvent. Dimethylformamide (DMF) has been demonstrated to be significantly more effective for phosphorylation reactions involving DISN.[1] Other suitable non-reactive solvents for reactions involving DISN include methylene chloride, tetrahydrofuran (THF), dioxane, and dimethyl sulfoxide (DMSO).
-
Moisture Control: Ensure all reagents and glassware are scrupulously dry. The presence of trace amounts of water can lead to the hydrolysis of DISN, reducing its availability for the primary reaction.
-
Reaction Monitoring: Use an appropriate analytical technique (e.g., HPLC, NMR) to monitor the consumption of DISN and the formation of the desired product. This can help determine if the reaction is stalling or if DISN is degrading prematurely.
-
Reagent Purity: Verify the purity of your DISN stock. Degraded DISN will be less reactive and can introduce impurities into your reaction.
Issue 2: Rapid Decomposition of DISN in Solution
Question: I've noticed that my DISN solutions have a short shelf-life and often show signs of degradation. What is the best way to store DISN in solution?
Root Cause Analysis: DISN is susceptible to decomposition, primarily through hydrolysis in the presence of water and potentially through other pathways in different solvents. The imine functionalities are electrophilic and can be attacked by nucleophiles, including water and alcohols.
Solvent-Mediated Decomposition of DISN
Caption: Solvent influence on DISN stability.
Troubleshooting and Storage Protocol:
-
Solvent Choice for Storage: For short-term storage in solution, use a dry, aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents lack the ability to donate protons and are less likely to participate in the hydrolysis of DISN.
-
Inert Atmosphere: Store DISN solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Temperature: Store solutions at low temperatures (e.g., -20°C) to reduce the rate of any potential decomposition reactions.
-
Fresh Preparation: Whenever possible, prepare DISN solutions fresh for each experiment to ensure maximum reactivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental principles governing DISN's behavior in different solvents.
Q1: How does solvent polarity affect the reactivity of DISN?
The polarity of the solvent can influence the solubility of reactants and stabilize transition states. For reactions where DISN acts as a condensing agent, a polar solvent is often necessary to dissolve the substrates (e.g., nucleosides, phosphates). However, the key distinction is between polar protic and polar aprotic solvents. Polar aprotic solvents can stabilize charged intermediates and transition states without interfering with the nucleophilicity of the reactants, which is crucial for many reactions involving DISN.
Q2: Why are polar aprotic solvents generally preferred for reactions with DISN?
Polar aprotic solvents like DMF and DMSO are advantageous for several reasons:
-
Enhanced Nucleophilicity: They do not form strong hydrogen bonds with nucleophiles, leaving them more "naked" and reactive.
-
Reduced Side Reactions: By not acting as proton donors, they minimize the hydrolysis or solvolysis of DISN.
-
Good Solubilizing Power: Their polarity allows for the dissolution of a wide range of reactants.
Q3: Can DISN be used in protic solvents other than water?
While aprotic solvents are generally recommended, reactions involving DISN can sometimes be performed in alcohols. However, it is important to recognize that alcohols are also nucleophiles and can potentially react with DISN, leading to side products and reduced yields of the desired product. The rate of this side reaction will depend on the specific alcohol and the reaction conditions.
Q4: Are there any specific solvents to avoid when working with DISN?
Protic solvents, especially water, should be used with caution due to the high risk of hydrolysis. The choice of solvent should always be made considering its potential reactivity with DISN and other components of the reaction mixture.
Experimental Workflow: Solvent Selection for a DISN-Mediated Condensation Reaction
Caption: Decision workflow for solvent selection in DISN reactions.
References
-
Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 13-23. [Link]
Sources
Technical Support Center: Purification Strategies for Diiminosuccinonitrile (DISN) Contamination
This guide provides researchers, scientists, and drug development professionals with effective methods for the removal of diiminosuccinonitrile (DISN) from a reaction mixture. This document is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: Properties of this compound (DISN)
This compound is a common intermediate or byproduct in various chemical syntheses, particularly those involving hydrogen cyanide chemistry.[1][2][3] Its removal can be challenging due to its unique solubility and reactivity profile. A key to successful purification is understanding these properties. DISN is notably insoluble in water and some organic solvents, a characteristic that can be exploited for its removal.[4]
Troubleshooting and FAQs
This section addresses common issues encountered during the removal of DISN from a reaction mixture.
Q1: I've completed my reaction and suspect DISN contamination. What's the first step?
A1: The initial and simplest approach is often precipitation and washing, especially if your desired product has different solubility characteristics than DISN. DISN is known to precipitate out of certain reaction mixtures, such as those using methylene chloride as a solvent.[4]
Q2: My desired product is also insoluble in water. How can I selectively remove DISN?
A2: This is a common challenge. If both your product and DISN are insoluble in water, a simple water wash will not be effective. In this scenario, you should consider the following:
-
Selective Solvent Extraction: Investigate a solvent in which your product is soluble, but DISN is not. According to available data, DISN has low solubility in ether and hydrocarbons.[5] If your product is soluble in these, you can perform a trituration or slurry wash to dissolve your product and leave the DISN as a solid to be filtered off.
-
Recrystallization: If a suitable solvent for selective extraction cannot be found, recrystallization of the crude product from a carefully chosen solvent system may be effective.
Q3: I've tried precipitation and washing, but I still see signs of DISN in my product characterization (e.g., NMR, IR). What's next?
A3: If physical separation methods are insufficient, more advanced techniques or a chemical conversion approach may be necessary:
-
Column Chromatography: While not always ideal for large-scale purifications, column chromatography can be a powerful tool for separating compounds with different polarities.[6][7] The polarity of DISN will depend on the stationary and mobile phases used.
-
Chemical Quenching: DISN is reactive towards certain nucleophiles.[8] It can be chemically converted to diaminomaleonitrile by reduction.[9] This approach transforms DISN into a different compound that may be easier to separate. However, this method is only viable if the reagents and conditions do not affect your desired product.
Q4: Can I use sublimation to purify my compound from DISN?
A4: Sublimation has been reported as a final purification step for DISN itself.[4] If your product is not volatile under the conditions required for DISN sublimation (which may require high vacuum and elevated temperatures), this could be a viable, albeit less common, purification strategy.
In-Depth Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the most common and effective methods for removing DISN.
Method 1: Precipitation and Filtration/Washing
This method leverages the low solubility of DISN in many common reaction solvents and its insolubility in water.
Protocol:
-
Reaction Quenching (if applicable): Once your primary reaction is complete, cool the reaction mixture to room temperature.
-
Precipitation: If DISN has not already precipitated during the reaction, you may be able to induce precipitation by adding a co-solvent in which DISN is insoluble.
-
Filtration: Collect the solid precipitate (which may be a mixture of your product and DISN) by vacuum filtration.
-
Washing with an Organic Solvent: Wash the collected solid with a cold, non-polar organic solvent (e.g., diethyl ether, hexane) in which your desired product has minimal solubility. This will help remove any soluble impurities.
-
Washing with Water: Wash the solid thoroughly with deionized water to remove any water-soluble byproducts. DISN is insoluble in water and will remain as a solid.[4]
-
Drying: Dry the purified solid under vacuum.
Workflow for Precipitation and Filtration/Washing
Caption: Workflow for purification by recrystallization.
Method 3: Chemical Conversion (Quenching)
This method involves chemically transforming DISN into a more easily separable compound. For instance, DISN can be reduced to diaminomaleonitrile. [9] Protocol:
-
Reagent Selection: Choose a reducing agent that will selectively react with DISN without affecting your desired product. Hydrogen sulfide has been shown to reduce DISN. [9]2. Reaction Conditions: To the crude reaction mixture containing DISN, add the selected reducing agent under appropriate conditions (e.g., solvent, temperature).
-
Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the complete conversion of DISN.
-
Work-up: Once the conversion is complete, proceed with a standard aqueous work-up to remove the newly formed diaminomaleonitrile and any excess reagents. Diaminomaleonitrile has different solubility and polarity compared to DISN, which should facilitate its removal.
-
Further Purification: If necessary, perform an additional purification step such as recrystallization or column chromatography to isolate your pure product.
Workflow for Chemical Conversion
Caption: Workflow for DISN removal by chemical conversion.
Method Comparison
| Method | Advantages | Disadvantages | Best For... |
| Precipitation/Washing | Simple, fast, and scalable. | Relies on significant solubility differences. May not be effective for high purity requirements. | Initial, bulk removal of DISN when the desired product has low solubility in the washing solvents. |
| Recrystallization | Can achieve high purity. | Requires careful solvent selection and can lead to product loss in the mother liquor. | Purifying solid products to a high degree when a suitable solvent system is identified. [10] |
| Chemical Conversion | Can be highly selective. | Requires that the reagents and conditions do not affect the desired product. Adds extra steps to the synthesis. | Cases where physical separation methods have failed and a compatible chemical transformation is known. |
| Column Chromatography | Highly effective for separating compounds with different polarities. | Can be time-consuming, requires larger volumes of solvent, and may be difficult to scale up. [11] | Final purification of small to moderate quantities of product to a very high purity. |
References
-
ResearchGate. (2016, March 24). How to remove DCC from reaction mixture? Retrieved from [Link]
-
Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-112. Retrieved from [Link]
- Donald, D. S. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S. Patent and Trademark Office.
- Donald, D. S. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2015, December 21). How do I completely remove DCU from the reaction mixture without coloumn chromatography? Retrieved from [Link]
- Donald, D. S. (1973). U.S. Patent No. 3,714,222. Washington, DC: U.S. Patent and Trademark Office.
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(26), 4136-4145. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). How I can remove DCU from my product? Retrieved from [Link]
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(26), 4133-4136. Retrieved from [Link]
-
Webster, O. W., & Mower, E. B. (1966). Hydrogen cyanide chemistry. I. This compound. Journal of the American Chemical Society, 88(14), 3278-3282. Retrieved from [Link]
-
MDPI. (n.d.). Chromatographic Separations. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Preprints.org. (2023). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
Sources
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- 4. US3564039A - this compound and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]
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- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Diiminosuccinonitrile (DISN) Synthesis: A Technical Guide to Preventing Polymerization
Welcome to the Technical Support Center for Diiminosuccinonitrile (DISN) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive yet valuable compound. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to minimize polymerization, a common and often frustrating side reaction during DISN synthesis.
Introduction to this compound and the Polymerization Challenge
This compound (DISN) is a high-energy, nitrogen-rich compound that serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles and other valuable molecules.[1] However, its synthesis is frequently plagued by the formation of insoluble, dark-colored polymeric byproducts. This polymerization not only reduces the yield of the desired DISN but also complicates purification processes. Understanding and controlling the factors that initiate and propagate this unwanted polymerization is paramount to achieving a successful and reproducible synthesis.
This guide will delve into the mechanistic underpinnings of DISN polymerization and provide a structured, question-and-answer-based approach to troubleshooting common issues encountered during its synthesis.
Troubleshooting Guide: Preventing Polymerization During DISN Synthesis
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
I. Reaction Setup and Execution
Question 1: My reaction mixture is turning dark and viscous, and I'm getting a low yield of DISN. What's causing this?
Answer: This is a classic sign of significant polymerization. The primary culprits are likely elevated temperatures and the presence of nucleophilic initiators, which can trigger a chain-growth polymerization cascade. DISN is highly susceptible to anionic polymerization due to the electron-withdrawing nature of the nitrile groups, which makes the carbon-carbon double bond susceptible to nucleophilic attack.
Question 2: What is the proposed mechanism for DISN polymerization, and how can I prevent it?
Answer: While the polymerization of the related compound, diaminomaleonitrile (DAMN), has been studied, the specific mechanism for DISN is understood to be primarily an anionic polymerization. Here’s a breakdown of the likely mechanism and preventative measures:
-
Initiation: The polymerization is likely initiated by a nucleophile (Nu⁻), such as a cyanide ion (CN⁻) from the starting materials or a basic catalyst, attacking one of the electrophilic carbon atoms of the imino groups. This forms a carbanion.
-
Propagation: The newly formed carbanion then acts as a nucleophile, attacking another DISN molecule, and so on, leading to a growing polymer chain.
-
Termination: Termination can occur through various pathways, including reaction with trace amounts of water or other protic species.
To prevent this, you must rigorously control the reaction conditions to disfavor the initiation and propagation steps.
Diagram: Proposed Anionic Polymerization Mechanism of DISN
Caption: Proposed anionic polymerization of DISN.
Question 3: What is the optimal temperature for DISN synthesis to minimize polymerization?
Answer: Low temperatures are critical. The synthesis of DISN from cyanogen and hydrogen cyanide is typically carried out at temperatures between -40°C and 0°C.[2] Elevated temperatures significantly accelerate the rate of polymerization, leading to lower yields and a more challenging purification process. It is crucial to maintain a consistently low temperature throughout the reaction and initial workup.
Table 1: Recommended Reaction Parameters for DISN Synthesis
| Parameter | Recommended Condition | Rationale |
| Temperature | -40°C to 0°C | Minimizes the rate of polymerization and other side reactions.[2] |
| Solvent | Anhydrous, aprotic solvents (e.g., acetonitrile, methylene chloride) | Prevents hydrolysis and other side reactions that can initiate polymerization. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Excludes moisture and oxygen, which can lead to side reactions. |
| Reaction Time | 2 to 24 hours | Should be optimized to maximize DISN formation while minimizing polymer formation.[2] |
Question 4: Which solvents are best for DISN synthesis, and why?
Answer: The choice of solvent is critical. You should use anhydrous, aprotic solvents. Acetonitrile and methylene chloride are commonly used and have been shown to be effective.[2]
-
Why aprotic? Protic solvents, such as water and alcohols, can react with DISN, leading to hydrolysis and other side reactions that can generate species that initiate polymerization.
-
Why anhydrous? The presence of water is detrimental to the synthesis. It can lead to the formation of byproducts and also act as a terminating agent for the desired anionic polymerization, but can also contribute to undesired side reactions.
Question 5: Should I use a polymerization inhibitor? If so, which one and when?
Answer: While the literature for DISN synthesis does not extensively detail the use of specific inhibitors, the principles of inhibiting anionic polymerization can be applied. If you are consistently facing polymerization issues despite optimizing other parameters, you could consider adding a small amount of a weak proton source as a retarder at the end of the reaction or during workup. However, this should be done with caution as it can also react with your desired product.
For radical polymerization, which could be a minor competing pathway, inhibitors like hydroquinone or its derivatives are commonly used. However, given the evidence for an anionic mechanism for DISN, these may be less effective.
II. Workup and Purification
Question 6: I've completed the reaction, but I'm seeing polymer formation during the workup and isolation. How can I prevent this?
Answer: Polymerization can indeed continue or even accelerate during workup if not handled correctly. Here are some key considerations:
-
Maintain Low Temperatures: Just as in the reaction, it is crucial to keep the product cold during filtration and initial washing steps.
-
Use Cold Solvents: Wash the crude DISN precipitate with cold, anhydrous, aprotic solvents.
-
Minimize Exposure to Air and Moisture: Work quickly and, if possible, under an inert atmosphere to minimize contact with atmospheric moisture.
Question 7: How can I effectively purify my crude DISN to remove polymeric byproducts?
Answer: Recrystallization is the most effective method for purifying crude DISN.[3][4][5][6] The key is to choose a solvent system in which DISN has a high solubility at elevated temperatures and low solubility at room or lower temperatures, while the polymeric impurities remain largely insoluble.
Table 2: Recommended Solvents for Recrystallization of DISN
| Solvent(s) | Procedure |
| Acetonitrile | Dissolve the crude DISN in a minimal amount of hot acetonitrile, filter hot to remove insoluble polymer, and then allow the filtrate to cool slowly to induce crystallization of pure DISN. |
| Methylene Chloride | Similar to acetonitrile, dissolve in a minimal amount of hot solvent, filter hot, and cool to crystallize. |
| Mixed Solvent Systems | A solvent in which DISN is soluble (e.g., hot acetonitrile) and a non-solvent in which it is insoluble (e.g., diethyl ether or hexane) can be used. Dissolve the DISN in the hot solvent and then slowly add the non-solvent until the solution becomes slightly cloudy. Upon cooling, pure crystals should form. |
Experimental Protocol: High-Purity Synthesis of this compound
This protocol is based on established methods and incorporates best practices to minimize polymerization.
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a gas inlet.
-
Add anhydrous acetonitrile to the flask and cool to -40°C using a dry ice/acetone bath.
-
-
Addition of Reactants:
-
To the cold solvent, add a catalytic amount of a suitable base (e.g., a tertiary amine).
-
Slowly bubble in gaseous cyanogen, followed by the dropwise addition of liquid hydrogen cyanide, ensuring the temperature does not rise above -35°C.
-
-
Reaction:
-
Stir the mixture at -40°C for the optimized reaction time (typically 2-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS if possible).
-
-
Workup:
-
Once the reaction is complete, filter the cold reaction mixture rapidly through a pre-cooled Büchner funnel to collect the precipitated DISN.
-
Wash the collected solid with a small amount of cold, anhydrous acetonitrile, followed by cold, anhydrous diethyl ether.
-
-
Purification:
-
Recrystallize the crude DISN from a minimal amount of hot acetonitrile. Filter the hot solution to remove any insoluble polymeric material.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Diagram: Experimental Workflow for High-Purity DISN Synthesis
Caption: Workflow for minimizing polymerization in DISN synthesis.
III. Storage and Handling
Question 8: What are the ideal storage conditions for pure this compound to prevent polymerization over time?
Answer: Proper storage is crucial to maintain the purity and stability of DISN.
-
Temperature: Store at low temperatures, preferably at or below 0°C. A freezer is ideal.
-
Atmosphere: Store under an inert atmosphere (N₂ or Ar) to protect it from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Use a tightly sealed container to prevent the ingress of atmospheric moisture.
Improper storage can lead to slow polymerization over time, indicated by a change in color from white/pale yellow to tan or brown.
Frequently Asked Questions (FAQs)
Q: My final product is a tan or light brown powder, not white. Is it still usable? A: A slight off-white or tan color often indicates the presence of minor polymeric impurities. For many applications, this may be acceptable. However, for reactions requiring high purity, recrystallization is recommended to obtain a white, crystalline solid.
Q: Can I use a rotary evaporator to remove the solvent after recrystallization? A: It is generally not recommended to heat DISN, even under vacuum, for extended periods. Air drying under a stream of inert gas or drying in a vacuum desiccator at room temperature is a safer approach to remove residual solvent. The thermal stability of DISN is limited, and heating can promote decomposition and polymerization.[7]
Q: What are the safety precautions I should take when working with DISN and its precursors? A: Both cyanogen and hydrogen cyanide are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DISN itself should be handled with care, avoiding inhalation of dust and skin contact. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
References
- Ferris, J. P., Hagan, W. J., Alwis, K. W., & McCrea, J. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 15(1), 29-43.
- Ruiz-Bermejo, M., Zorzano, M. P., & Osuna-Esteban, S. (2022). Semiconducting Soft Submicron Particles from the Microwave-Driven Polymerization of Diaminomaleonitrile. Polymers, 14(17), 3499.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,629,318. Washington, DC: U.S.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The University of Queensland. (2023). Chemical Storage Safety Guideline. Retrieved from [Link]
- Webster, O. W. (1971). U.S. Patent No. 3,564,039. Washington, DC: U.S.
-
University of Colorado Boulder. (2021). Chemical Storage. Retrieved from [Link]
- Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1237-1248.
-
Massachusetts Institute of Technology. (n.d.). Chemicals. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
- Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 7(34), 30167-30182.
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
- Sandström, H., & Rahm, M. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry, 5(8), 2152-2159.
- Sandström, H., & Rahm, M. (2021). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. ACS Earth and Space Chemistry, 5(8), 2152-2159.
- Gámez-Vallejo, S., et al. (2023).
- Kalhor, M., et al. (2020). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter.
- Scott, G., & Al-Malaika, S. (1981). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. European Polymer Journal, 17(5), 471-475.
-
U.S. Environmental Protection Agency. (2002). Pyrolysis and Combustion of Acetonitrile (CH3CN). Retrieved from [Link]
-
National Research Council Canada. (1981). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]
- Prakash, A. S., Swam, W. A., & Strachan, A. N. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50.
Sources
- 1. US3564039A - this compound and its preparation from cyanogen and hydrogen cyanide - Google Patents [patents.google.com]
- 2. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Diiminosuccinonitrile (DISN) Synthesis
Introduction:
Welcome to the technical support center for Diiminosuccinonitrile (DISN) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. This compound is a critical precursor for a variety of nitrogen-containing heterocycles and polymers. Its synthesis, typically achieved through the oxidation of diaminomaleonitrile (DAMN), is highly dependent on the catalytic system employed.[1][2] The appropriate choice of catalyst not only dictates the reaction's efficiency and yield but also influences the purity profile of the final product. This document provides in-depth, experience-based insights and troubleshooting protocols to address common challenges encountered during DISN synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the oxidation of DAMN to DISN?
A1: The oxidation of diaminomaleonitrile to this compound can be achieved using a variety of oxidizing agents which act as catalysts or reagents in the process. Historically and in prebiotic chemistry research, milder oxidizing agents are of interest. For instance, Fe(III) ions have been shown to effectively catalyze this oxidation.[3] In synthetic organic chemistry, a broader range of more potent oxidizing agents are employed to ensure high conversion and yield. These include lead(IV) acetate, sodium hypochlorite, and N-chlorosuccinimide (NCS).[4] The choice among these depends on factors such as reaction scale, desired purity, cost, and safety considerations.
Q2: How does the catalyst choice impact the overall reaction performance?
A2: The catalyst is a pivotal factor that influences several key performance indicators:
-
Reaction Rate: Stronger oxidants like lead(IV) acetate typically offer faster reaction times compared to milder ones like iron(III) salts.
-
Yield: An optimal catalyst will selectively oxidize DAMN to DISN with minimal side reactions, thus maximizing the product yield. Over-oxidation or degradation of the starting material can significantly lower the yield.
-
Purity and Byproducts: The nature of the catalyst can lead to different byproduct profiles. For example, using N-chlorosuccinimide might introduce chlorine-containing impurities, while metal-based catalysts could result in metallic residues in the final product, necessitating additional purification steps.
-
Reaction Conditions: The chosen catalyst dictates the optimal solvent, temperature, and pH for the reaction. Some catalytic systems are more robust and tolerate a wider range of conditions than others.
Q3: Are there any "green" or more environmentally friendly catalyst options for DISN synthesis?
A3: The principles of green chemistry are increasingly important in chemical synthesis. While traditional methods often rely on heavy metals or halogenated reagents, research is moving towards more benign alternatives. Clay-mediated oxidation presents an interesting, environmentally friendly approach, where certain types of clay can facilitate the oxidation of DAMN.[5] Additionally, exploring catalytic systems that can operate in greener solvents, such as water or bio-derived alcohols, is an active area of research.[6] The use of molecular oxygen from air as the terminal oxidant, coupled with a suitable catalyst, represents an ideal "green" process, though this is still an area of development for this specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of DISN.
Problem 1: Low or No Product Yield
Q: I've set up my reaction according to the literature protocol, but I'm observing very low to no formation of DISN. What could be the issue?
A: This is a common problem that can often be traced back to the catalyst or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Degradation:
-
Cause: The catalyst may have degraded due to improper storage (e.g., exposure to moisture or air) or may be of low purity. This is particularly true for moisture-sensitive reagents like lead(IV) acetate.
-
Solution:
-
Use a fresh batch of the catalyst from a reputable supplier.
-
If possible, test the activity of the catalyst on a small-scale control reaction with a known substrate.
-
Ensure proper handling and storage conditions as specified by the manufacturer.
-
-
-
Inappropriate Reaction Conditions:
-
Cause: The temperature, pH, or solvent may not be optimal for the chosen catalyst. For instance, some catalytic oxidations are highly pH-dependent.
-
Solution:
-
Carefully review the literature for the specific catalyst you are using and ensure your reaction conditions align.
-
Perform small-scale experiments to screen a range of temperatures and pH values (if applicable).
-
The choice of solvent is crucial; some solvents can coordinate with and deactivate the catalyst.[1][2]
-
-
-
Presence of Inhibitors:
-
Cause: Impurities in the starting material (DAMN) or the solvent can act as inhibitors, poisoning the catalyst.
-
Solution:
-
Ensure the purity of your DAMN starting material. Recrystallization or purification by another appropriate method may be necessary.
-
Use high-purity, dry solvents. Traces of water can be detrimental to some catalytic systems.[2]
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low DISN yield.
Problem 2: Formation of Significant Impurities or Side Products
Q: My reaction produces the desired DISN, but I'm also getting a significant amount of byproducts, making purification difficult. How can I improve the selectivity?
A: Improving selectivity requires a careful examination of the reaction parameters and catalyst choice. Here are the likely causes and solutions:
-
Over-oxidation:
-
Cause: The catalyst might be too reactive under the chosen conditions, leading to the oxidation of the desired product, DISN, into other species.
-
Solution:
-
Reduce the reaction temperature.
-
Decrease the molar equivalents of the catalyst/oxidant.
-
Consider switching to a milder catalyst. For example, if you are using a highly reactive oxidant, you might switch to something less aggressive.
-
-
-
Hydrolysis of Starting Material or Product:
-
Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile groups in either DAMN or DISN, especially at non-neutral pH.[1][2]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
-
-
Polymerization:
-
Cause: DAMN can undergo self-polymerization, particularly at elevated temperatures.[1][2] This is often observed as the formation of insoluble, dark-colored materials.
-
Solution:
-
Maintain a lower reaction temperature.
-
Optimize the reaction time; prolonged reaction times can promote polymerization.
-
Ensure efficient stirring to prevent localized overheating.
-
-
Catalyst Performance Comparison
| Catalyst/Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |
| Lead(IV) Acetate | Organic solvents (e.g., acetic acid), room temp. | High yield, fast reaction | Toxic heavy metal waste, moisture sensitive |
| Fe(III) salts | Aqueous or organic solvents, mild heat | Less toxic, inexpensive | Lower yields, slower reaction rates[3] |
| NCS | Organic solvents (e.g., CH2Cl2, MeCN) | Readily available, easy to handle | Can introduce chlorinated byproducts |
| HNO3 (as promoter) | Microwave irradiation | Rapid synthesis, metal-free[4] | Requires specialized equipment, strong acid |
Experimental Protocols
Protocol 1: Small-Scale Catalyst Screening for DISN Synthesis
This protocol outlines a general procedure for screening different catalysts to find the optimal one for your specific setup.
-
Preparation:
-
In separate, dry reaction vials, place 100 mg of diaminomaleonitrile (DAMN).
-
Prepare stock solutions of the catalysts to be tested (e.g., Lead(IV) acetate, Fe(III) chloride, NCS) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
-
Reaction Setup:
-
To each vial, add 2 mL of the chosen anhydrous solvent and stir until the DAMN is dissolved or well-suspended.
-
Place the vials in a temperature-controlled reaction block set to the desired temperature (e.g., 25 °C).
-
Add a stoichiometric equivalent of the catalyst solution to each respective vial.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Use an appropriate solvent system for TLC (e.g., ethyl acetate/hexane) and visualize with a UV lamp.
-
For HPLC, use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
-
Work-up and Evaluation:
-
Once a reaction is deemed complete (by the disappearance of the DAMN spot/peak), quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant).
-
Extract the product and analyze the crude yield and purity by HPLC or NMR.
-
Compare the results from each catalyst to determine the most effective one.
-
Reaction Pathway: Oxidation of DAMN to DISN
Caption: Simplified reaction pathway for the catalytic oxidation of DAMN to DISN.
References
- Webster, O. W. (1971). Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or this compound. U.S.
-
Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133–4136. [Link]
-
Ruiz-Bermejo, M., Zorzano, M. P., & Osuna-Esteban, S. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 5(30), 18867–18878. [Link]
-
Ferris, J. P., Hagan, W. J., & Alwis, K. W. (1982). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of Biospheres, 12(2), 125-128. [Link]
-
Ghahremanzadeh, R., Sayyafi, M., & Fasihi, J. (2016). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Journal of the Iranian Chemical Society, 13(10), 1853-1858. [Link]
- Webster, O. W. (1971). This compound and its preparation from cyanogen and hydrogen cyanide. U.S.
-
Ruiz-Bermejo, M., Zorzano, M. P., & Osuna-Esteban, S. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 5(30), 18867–18878. [Link]
-
Ferris, J. P., Edelson, E. H., & Hagan, W. J. (1982). Chemical evolution 40. Clay-mediated oxidation of diaminomaleonitrile. Journal of Molecular Evolution, 18(5), 304-309. [Link]
-
Perez-Velasco, A., et al. (2012). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Letters in Organic Chemistry, 9(10), 725-730. [Link]
Sources
- 1. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical evolution 40. Clay-mediated oxidation of diaminomaleonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Critical Role of Amide Bond Formation
A Comparative Guide: Diiminosuccinonitrile (DISN) vs. N,N'-Dicyclohexylcarbodiimide (DCC) for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, polymers, and advanced materials. The reliable and efficient construction of this bond is, therefore, a paramount concern in organic synthesis. For decades, N,N'-dicyclohexylcarbodiimide (DCC) has been a go-to reagent for this purpose. However, the emergence of alternative coupling agents, such as this compound (DISN), prompts a necessary re-evaluation of the available synthetic tools. This guide provides a detailed, evidence-based comparison of DISN and the well-established DCC, offering insights into their mechanisms, performance, and practical applications to assist researchers in making informed decisions for their specific synthetic challenges.
N,N'-Dicyclohexylcarbodiimide (DCC): The Established Workhorse
Since its introduction to the scientific community in 1955, N,N'-dicyclohexylcarbodiimide (DCC) has been a widely utilized and cost-effective coupling agent for the formation of amide and ester bonds.[1][2] Its efficacy in both liquid and solid-phase peptide synthesis has solidified its position as a staple reagent in many laboratories.[1]
Mechanism of Action
The DCC-mediated amide coupling proceeds through a well-understood mechanism. The carboxylic acid first adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by the amine. The amine displaces the dicyclohexylurea (DCU) group, forming the desired amide bond and the DCU byproduct.[3] To mitigate the risk of racemization, especially in peptide synthesis, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[4][5] HOBt rapidly converts the O-acylisourea to an active ester, which then reacts with the amine with a reduced tendency for epimerization.[5]
Caption: DCC-mediated amide bond formation mechanism.
Performance and Applications
DCC is highly effective in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[1] It is widely used for:
-
Peptide Synthesis: Both in solution and on solid supports.[1]
-
Ester Formation: Particularly the Steglich esterification, often with the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7]
-
General Amide Synthesis: For a broad range of carboxylic acids and amines.
Limitations and Challenges
Despite its widespread use, DCC presents several notable drawbacks:
-
The "DCU Problem": The primary limitation of DCC is the formation of its byproduct, N,N'-dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents, precipitating out of the reaction mixture.[1][8] While this facilitates its removal by filtration, trace amounts can remain, complicating purification, especially on a large scale.[6][9][10]
-
Allergenic Properties: DCC is a potent skin sensitizer and allergen, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12]
-
Racemization: In peptide synthesis, the O-acylisourea intermediate can lead to the formation of an oxazolone, which can cause epimerization of the chiral center of the amino acid. The use of additives like HOBt is often required to suppress this side reaction.[4]
This compound (DISN): A Re-emerging Alternative
This compound (DISN) is a derivative of hydrogen cyanide (HCN) that has been investigated as a prebiotic condensing agent.[13] While not as commonly used as carbodiimides, it presents an interesting alternative for amide bond formation, particularly due to the nature of its byproducts.
Mechanism of Action
The mechanism of DISN-mediated coupling is less documented in mainstream organic synthesis literature compared to DCC. However, it is proposed to act as a dehydrating agent, activating the carboxylic acid to facilitate nucleophilic attack by the amine. The reaction is believed to proceed through an activated intermediate, leading to the formation of the amide bond and byproducts derived from the reduction and hydrolysis of DISN.
Caption: Proposed mechanism for DISN-mediated amide bond formation.
Performance and Applications
Research has shown DISN's capability to effect the phosphorylation of nucleosides, demonstrating its potential as a condensing agent.[13] A key theoretical advantage of DISN is the potential for its byproducts to be more soluble in common solvents or water, which could simplify purification compared to DCC.
Considerations and Potential Drawbacks
-
Limited Data: There is a relative scarcity of direct, comparative studies on the efficiency and scope of DISN for general amide synthesis versus DCC.
-
Safety: As a nitrile-containing compound, DISN should be handled with care, avoiding contact with skin and inhalation.[14] It is harmful if swallowed, in contact with skin, or if inhaled.[15]
Head-to-Head Comparison: Performance Data
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | This compound (DISN) |
| Reaction Yields | Generally good to excellent (70-90% or higher).[16] | Data is less available for a wide range of substrates. |
| Reaction Times | Typically 4-24 hours at room temperature.[11][17] | Requires further investigation for various applications. |
| Byproduct | N,N'-Dicyclohexylurea (DCU).[1] | Derivatives of succinonitrile. |
| Byproduct Solubility | Insoluble in most common organic solvents.[8] | Expected to have higher solubility. |
| Ease of Purification | Can be challenging due to residual DCU.[6][9] | Potentially easier due to more soluble byproducts. |
| Cost | Relatively low and widely available.[2] | Less common, potentially higher cost. |
| Safety Profile | Potent skin sensitizer and allergen.[11][12] | Harmful if swallowed, inhaled, or in contact with skin.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for DCC-mediated Amide Coupling
This protocol is a general guideline and may require optimization for specific substrates.[11]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in anhydrous dichloromethane (DCM) (to a concentration of 0.1–0.5 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 equiv.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Upon completion, cool the mixture to maximize DCU precipitation and filter the solid DCU.[18]
-
Wash the collected solid with a small amount of cold DCM.
-
Combine the filtrates and wash with an acidic solution (e.g., 0.5 N HCl), followed by a basic solution (e.g., saturated NaHCO3), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Experimental workflow for DCC-mediated amide coupling.
Protocol 2: General Procedure for DISN-mediated Amide Coupling
A specific, widely adopted protocol for DISN in general amide synthesis is not as established as for DCC. However, based on its use as a condensing agent, a hypothetical protocol would likely involve similar steps:
-
Preparation: Dissolve the carboxylic acid and amine in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile, given DISN's solubility profile).[13][14]
-
DISN Addition: Add DISN (likely in a slight excess) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Workup and Purification:
-
Quench the reaction with water or a dilute aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine to remove soluble byproducts.
-
Dry, concentrate, and purify by column chromatography.
-
Conclusion: Selecting the Right Reagent for Your Synthesis
The choice between DCC and DISN for amide bond formation depends heavily on the specific requirements of the synthesis.
N,N'-Dicyclohexylcarbodiimide (DCC) remains the industry standard for many applications due to its proven efficacy, low cost, and extensive documentation.[2] It is an excellent choice for routine amide syntheses where the potential challenges of DCU removal can be managed, particularly at a smaller scale. However, for large-scale synthesis or when dealing with products that are difficult to separate from DCU, the purification can become a significant bottleneck.
This compound (DISN) presents a compelling, albeit less explored, alternative. Its primary theoretical advantage lies in the formation of more soluble byproducts, which could drastically simplify the purification process. This makes it a potentially valuable tool for syntheses where product purity is paramount and the removal of insoluble byproducts is problematic. However, the lack of extensive comparative data and its less common availability mean that its adoption would require more initial process development and safety evaluation.
For researchers and drug development professionals, the decision hinges on a balance of cost, scale, efficiency, and purification requirements. While DCC is the reliable workhorse, DISN holds the promise of a more streamlined process, warranting further investigation and consideration for challenging synthetic targets.
References
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Mechanism of amide formation with DCC. (2013). YouTube. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
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Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved from [Link]
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What Is DCC Coupling In Amide Bond Formation? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
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Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved from [Link]
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Applications of Carbodiimides. (n.d.). ResearchGate. Retrieved from [Link]
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Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Chemistry and Technology of Carbodiimides. (n.d.). Wiley. Retrieved from [Link]
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How I can remove DCU from my product? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
How do I get rid of dicyclohexyl urea (DCU)? (2015). ResearchGate. Retrieved from [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013). ResearchGate. Retrieved from [Link]
-
Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). (n.d.). Aapptec Peptides. Retrieved from [Link]
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Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SAFETY DATA SHEET - DCC. (2016). The Janitors Supply Co., Inc.. Retrieved from [Link]
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Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]
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Dutchess Community College Chemical Hygiene Plan. (2023). Dutchess Community College. Retrieved from [Link]
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The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. (1976). Journal of Molecular Evolution. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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DCC Emergency Preparedness & Response. (n.d.). Danville Community College. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008). Royal Society of Chemistry. Retrieved from [Link]
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Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chem LibreTexts. Retrieved from [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). Pharma InterScience. Retrieved from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]
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A Comparative Guide to Peptide Coupling Reagents: The Established Workhorse (EDC) vs. a Prebiotic Precursor (Diiminosuccinonitrile)
For researchers, scientists, and professionals in drug development, the precise and efficient construction of peptide bonds is a cornerstone of daily work. The choice of coupling reagent is a critical decision that directly impacts yield, purity, and the chiral integrity of the final peptide. This guide provides an in-depth comparative analysis of two distinct condensing agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a universally adopted reagent in modern synthesis, and Diiminosuccinonitrile (DISN), a molecule of significant interest in prebiotic chemistry.
While EDC is a well-characterized and indispensable tool, a study of DISN offers a fascinating glimpse into the fundamental chemistry of condensation reactions and the evolutionary path that may have led to the sophisticated reagents we use today. This guide will dissect the mechanisms, advantages, and limitations of each, providing both practical, field-proven protocols for EDC and a theoretical framework for understanding the potential of DISN.
Part 1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - The Modern Workhorse
EDC, typically handled as a hydrochloride salt (EDC·HCl), is a zero-length crosslinker that has become a staple in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its high efficiency, mild reaction conditions, and a key practical advantage: the water-solubility of its urea byproduct.[3][4]
Mechanism of Action
The fundamental role of EDC is to activate a carboxyl group, converting the hydroxyl into a good leaving group, thereby facilitating nucleophilic attack by a primary amine. The process unfolds in two primary steps:
-
Activation: The carbodiimide moiety of EDC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable, particularly in aqueous solutions.
-
Aminolysis: The nucleophilic primary amine of the incoming amino acid (or peptide) attacks the carbonyl carbon of the activated intermediate. This attack forms a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond and releases an N,N'-disubstituted urea byproduct.[2][7]
To enhance the efficiency and, crucially, to mitigate side reactions, EDC is almost always used in conjunction with a nucleophilic additive.
Diagram 1: EDC-Mediated Peptide Coupling Mechanism
Caption: General workflow for peptide bond formation using EDC.
The Critical Role of Additives: Suppressing Side Reactions
The primary challenges with carbodiimide-mediated couplings are racemization and the formation of a stable N-acylurea byproduct.[8][9]
-
Racemization: The activated O-acylisourea intermediate can facilitate the deprotonation of the α-carbon, especially in the presence of base, leading to a loss of stereochemical integrity. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[8][10]
-
N-Acylurea Formation: The activated intermediate can undergo an intramolecular O-to-N acyl shift, forming a stable N-acylurea that is unreactive towards the desired amine nucleophile, effectively terminating the reaction for that molecule.[8][9]
To counter these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are introduced.[4][6] These additives rapidly convert the unstable O-acylisourea into a more stable, yet still highly reactive, active ester (e.g., OBt or NHS ester). This active ester is less prone to racemization and does not rearrange into an N-acylurea. It then reacts cleanly with the amine to form the peptide bond.
Diagram 2: Role of HOBt Additive in EDC Coupling
Caption: HOBt intercepts the reactive intermediate, preventing side reactions.
Performance Characteristics & Data Summary
| Feature | Performance with EDC |
| Primary Application | Solution-Phase & Solid-Phase Peptide Synthesis (SPPS), Bioconjugation.[11] |
| Byproduct | Water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea.[3][11] |
| Byproduct Removal | Simple aqueous workup (extraction) or washing (SPPS).[4] |
| Racemization | Moderate to high risk without additives. Significantly suppressed by HOBt, HOAt, or OxymaPure.[8] |
| Key Side Reactions | N-acylurea formation, racemization, dehydration of Asn/Gln side chains.[4][8] |
| Optimal pH Range | 4.5 - 6.0 for activation; 7.0 - 8.0 for coupling to amine.[2][5] |
| Common Solvents | DMF, DCM, NMP; compatible with aqueous buffers for bioconjugation.[8] |
Field-Proven Experimental Protocol: EDC/HOBt Coupling in Solution
This protocol describes a standard procedure for coupling an N-Boc-protected amino acid to an amino acid methyl ester.
Materials:
-
N-Boc-Amino Acid (1.0 eq)
-
Amino Acid Methyl Ester Hydrochloride (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-Amino Acid (1.0 eq), Amino Acid Methyl Ester Hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Neutralization & Cooling: Cool the flask to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes. Causality: The use of a hindered base like DIPEA minimizes base-catalyzed racemization of the activated amino acid.
-
Activation: Add EDC·HCl (1.2 eq) in a single portion to the cooled solution. Causality: Adding the carbodiimide last, at low temperature, minimizes pre-activation and potential side reactions before the nucleophile is ready.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup - Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The water washes remove the urea byproduct and EDC·HCl.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Experimental Workflow for EDC/HOBt Coupling
Caption: A proposed mechanistic pathway for amide bond formation using DISN.
Theoretical Advantages and Inherent Challenges
Based on its structure, we can speculate on the potential pros and cons of DISN as a coupling reagent:
-
Potential Advantages: The rigid, planar structure of DISN might offer a unique stereochemical environment during the coupling reaction, potentially influencing racemization levels differently than the more flexible carbodiimides.
-
Challenges: The reactivity of DISN is not limited to the imine groups. The nitrile groups are also electrophilic and could lead to a host of side reactions, creating a complex mixture of products. This lack of selectivity is a major drawback for modern, high-purity synthesis but is a feature of prebiotic chemical systems that generate molecular diversity. [8]Furthermore, the stability and solubility of DISN and its byproducts in common organic solvents used for peptide synthesis are not well-characterized.
Part 3: A Head-to-Head Comparison: EDC vs. DISN
The comparison between EDC and DISN is less about which is "better" and more about understanding their vastly different contexts of application. EDC is the product of decades of optimization for a specific task, while DISN represents a raw, primordial chemical potential.
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | This compound (DISN) |
| Primary Context | Modern Organic & Medicinal Chemistry | Prebiotic Chemistry, Origin of Life Studies |
| Mechanism Type | Carbodiimide-mediated activation | Proposed imine-mediated activation |
| Key Intermediate | O-Acylisourea | Proposed Acyl-DISN adduct |
| Selectivity | High (especially with additives) | Potentially low (multiple reactive sites) |
| Byproduct Profile | Well-defined, water-soluble urea | Complex and uncharacterized in peptide synthesis |
| Racemization Control | Well-established methods (additives like HOBt) | Unknown; potentially high due to unoptimized nature |
| Supporting Data | Extensive experimental data and protocols available | Primarily studied for phosphorylation; peptide data is speculative |
Conclusion: A Tale of Two Condensing Agents
This guide illustrates the contrast between a highly refined tool of modern chemistry and a fascinating molecule from the dawn of biochemistry.
-
EDC stands as a testament to chemical ingenuity. Its design solves a fundamental problem—amide bond formation—with elegance and practicality. The water-solubility of its byproduct is a simple yet brilliant feature that has saved countless hours in purification. For any researcher performing routine or complex peptide synthesis, EDC, paired with appropriate additives, remains an authoritative and trustworthy choice. [3][4][8]
-
This compound (DISN) offers a window into the past. It demonstrates that the fundamental chemical principles for condensing life's building blocks could have been powered by simple molecules derived from hydrogen cyanide. While its lack of selectivity and uncharacterized side reactions make it unsuitable for the precise demands of modern drug development, its study is invaluable for understanding how complex peptides could have first emerged on a primitive Earth.
For the practicing scientist, the choice is clear: EDC and its modern counterparts are the tools of the trade. However, understanding the chemistry of molecules like DISN enriches our appreciation for the fundamental reactions we harness and provides a deeper context for the sophisticated reagents that now fill our catalogs.
References
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Parker, E. T., Zhou, M., Burton, A. S., Glavin, D. P., Dworkin, J. P., Krishnamurthy, R., Fernández, F. M., & Bada, J. L. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie International Edition, 53(31), 8132-8136. [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 34(4), 328-334. [Link]
-
Wikipedia. (2023). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]
-
Organic Chemistry. (2021). EDC Coupling Mechanism. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ferris, J. P., Hagan, W. J., & Alwis, K. W. (1982). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of Biospheres, 12(2), 121-127. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(18), 5696. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(26), 4136-4145. [Link]
-
Patil, S. B., & Sharma, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
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A Comparative Guide to Peptide Coupling Reagents: Unraveling the Inefficiency of Diiminosuccinonitrile and the Superiority of HATU
<_>
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The landscape of peptide synthesis is continually evolving, with the choice of coupling reagent being a pivotal decision that dictates the efficiency, purity, and stereochemical integrity of the final product. This guide was initially conceived to compare Diiminosuccinonitrile (DISN) with the gold-standard reagent, HATU. However, a thorough investigation of the scientific literature reveals that This compound (DISN) is not utilized as a peptide coupling reagent. Its primary roles are in the realm of prebiotic chemistry and as a precursor for other chemical syntheses.[1][2][3][4][5][6][7]
Therefore, to provide a valuable and scientifically accurate resource, this guide has been repurposed to offer a detailed comparative analysis of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) against other widely used and effective coupling reagents. This comprehensive comparison will equip you with the necessary data and insights to select the optimal reagent for your specific synthetic challenges.
The Gold Standard: Understanding HATU's Mechanism and Efficacy
HATU has established itself as a premier coupling reagent in peptide synthesis due to its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization.[8][9][10] Its effectiveness stems from a two-stage mechanism that begins with the activation of a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[8][11]
The process unfolds as follows:
-
Carboxylate Formation: The base deprotonates the carboxylic acid, forming a carboxylate anion.[8]
-
Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[8][12]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, generating a crucial OAt-active ester.[8][9][13] This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid.[8]
-
Amide Bond Formation: The amine component of the reaction then attacks the OAt-active ester, forming the desired peptide bond.[8]
The superiority of HATU is not merely theoretical; it is substantiated by quantitative data demonstrating its effectiveness in achieving high yields and, critically, in minimizing the loss of stereochemical integrity through racemization.[8][14]
Visualizing the HATU Coupling Mechanism
Sources
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A Comparative Guide for the Synthetic Chemist: Diiminosuccinonitrile as a Strategic Alternative to Cyanogen
In the vast toolkit of organic synthesis, the introduction of cyano groups and the construction of nitrogen-containing heterocycles are fundamental operations. For decades, cyanogen ((CN)₂), a colorless, highly toxic gas, has been employed for these transformations, valued for its direct reactivity. However, its extreme toxicity and challenging handling procedures necessitate the exploration of safer, more versatile alternatives. This guide provides an in-depth comparison of diiminosuccinonitrile (DISN), a solid, C₄N₄ compound, with cyanogen, offering experimental insights and protocols for researchers, scientists, and drug development professionals. We will explore how DISN not only serves as a safer substitute but also opens divergent and powerful synthetic pathways.
Physicochemical Properties and Safety Profiles: A Critical Overview
The most compelling initial argument for considering DISN over cyanogen stems from a comparison of their physical states and associated hazards. Cyanogen is a gas at standard temperature and pressure, posing a significant inhalation risk, while DISN is a solid, which intrinsically limits exposure potential.
| Property | **Cyanogen ((CN)₂) ** | This compound (DISN) |
| Formula | C₂N₂ | C₄H₂N₄ |
| Molar Mass | 52.04 g/mol | 106.09 g/mol |
| Appearance | Colorless gas with a pungent odor[1] | Crystalline solid |
| Melting Point | -27.9 °C[1] | 165-166 °C[2] |
| Boiling Point | -21.2 °C[1] | 142.2 °C at 760 mmHg[2] |
| Key Hazards | Extremely Toxic/Fatal by inhalation, irritant to eyes and respiratory system.[1] Readily metabolizes to cyanide in the body. Flammable gas. | Harmful if swallowed, in contact with skin, or if inhaled. As a cyanide derivative, it requires careful handling but avoids the immediate risks of a gaseous toxin. |
Expert Insight: The choice between a toxic gas and a toxic solid is a significant one in terms of risk mitigation. Standard laboratory fume hoods and personal protective equipment (PPE) are generally more effective for containing solids than for ensuring zero-leakage of a gas like cyanogen, which often requires specialized setups such as dedicated gas lines and scrubbers.[3]
Reactivity and Synthetic Philosophy: Directness vs. Versatility
Cyanogen and DISN operate under fundamentally different synthetic philosophies. Cyanogen acts as a direct electrophilic source for building specific small heterocycles, whereas DISN functions as a versatile, multi-functional building block for more complex systems, often through its highly useful derivative, diaminomaleonitrile (DAMN).
Diagram: Divergent Synthetic Pathways
Caption: Synthetic utility of Cyanogen vs. DISN.
Cyanogen: The Direct Approach Cyanogen's reactivity is characteristic of a pseudohalogen. It excels in reactions where a "C₂N₂" unit is directly incorporated. A prime example is its use in the synthesis of 2-cyanothiazoles, which are valuable building blocks for active pharmaceutical ingredients (APIs).[3] The reaction with a suitable dithiane provides rapid access to the thiazole core.[3] It also reacts with amines to form intermediates like cyanoformamidines or, with excess amine, oxamidines.[4]
This compound: The Versatile Precursor DISN, itself synthesized from cyanogen and hydrogen cyanide, offers a broader synthetic potential.[5][6] Its true power is often realized through its conversion to diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide.[7][8][9]
-
As a Precursor to DAMN: The reduction of DISN to DAMN is a key transformation. DAMN is a planar, symmetrical molecule with four nitrogen nucleophiles, making it an exceptionally useful precursor for a vast array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines—structures central to medicinal chemistry.[7][8]
-
As a Condensing Agent: DISN can act as a condensing agent, for instance, in the phosphorylation of nucleosides to form phosphate esters, a reaction of significant interest in prebiotic chemistry.[10] This demonstrates a mode of reactivity entirely different from that of cyanogen.
Head-to-Head Application: Synthesis of a Nitrogen Heterocycle
To illustrate the practical differences, we will compare the synthesis of two distinct but valuable heterocyclic cores: a 2-cyanothiazole using cyanogen and a substituted pyrazine using DISN (via DAMN).
Workflow 1: Synthesis of 2-Cyanothiazole via Cyanogen
This protocol is adapted from literature procedures and highlights the specialized handling required for gaseous reagents.[3] The core of this synthesis is the reaction of a dithiane with in-situ generated cyanogen gas.
Diagram: Cyanogen Gas Generation and Reaction Workflow
Caption: Workflow for 2-cyanothiazole synthesis using cyanogen gas.
Experimental Protocol: Synthesis of Intermediate 2 (a precursor to 2-cyanothiazole)
-
Causality: Cyanogen gas is generated in situ by the oxidation of sodium cyanide with copper(II) sulfate. The unstable copper(II) cyanide formed rapidly decomposes to copper(I) cyanide and cyanogen gas.[1] This gas is then bubbled directly into the reaction mixture to maximize reactivity and minimize operator exposure.
-
Setup: In a well-ventilated fume hood, assemble a two-neck flask equipped with a dropping funnel and a gas outlet connected via a cannula to a second reaction flask containing a stirred solution of the dithiane starting material in ethyl acetate. The entire system must be under an inert atmosphere (e.g., Nitrogen).
-
Gas Generation: Charge the generation flask with an aqueous solution of CuSO₄ (2 M). Heat the solution gently.
-
Reaction Initiation: Slowly add an aqueous solution of NaCN (4 M) dropwise from the dropping funnel into the hot CuSO₄ solution. The cyanogen gas generated will bubble through the cannula into the reaction flask.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically rapid.[3]
-
Quenching: Once the reaction is complete, carefully dismantle the generation apparatus and quench the remaining cyanide solution with an appropriate oxidizing agent (e.g., bleach) according to institutional safety protocols.
-
Workup: Transfer the reaction mixture to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography to yield the desired thiazole precursor.
Workflow 2: Synthesis of a Pyrazine Derivative via DISN/DAMN
This two-stage protocol demonstrates the "safer precursor" approach. First, DISN is reduced to DAMN, which is then condensed with a 1,2-dicarbonyl compound.
Diagram: DISN to Pyrazine Workflow
Caption: Two-stage workflow for pyrazine synthesis from DISN.
Experimental Protocol: Synthesis of 2,3-Diphenyl-5,6-dicyanopyrazine
-
Causality: This protocol leverages the nucleophilicity of the four amino groups on DAMN. The condensation with a 1,2-dicarbonyl like benzil proceeds via a double imine formation followed by cyclization and aromatization to form the highly stable pyrazine ring.
Part A: Reduction of DISN to DAMN [9]
-
Setup: In a fume hood, dissolve DISN in an inert solvent (e.g., acetonitrile) in a round-bottom flask under a nitrogen atmosphere.
-
Reduction: Cool the solution in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride portion-wise, or bubble H₂S gas through the solution).
-
Monitoring: Monitor the disappearance of DISN by TLC.
-
Workup: Upon completion, carefully quench any remaining reducing agent. The product, DAMN, often precipitates from the solution and can be isolated by filtration. Wash the solid with cold solvent and dry under vacuum.
Part B: Condensation of DAMN with Benzil
-
Setup: To a solution of benzil (1.0 eq) in ethanol, add solid DAMN (1.0 eq).
-
Reaction: Heat the mixture to reflux. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the formation of the pyrazine product by TLC. The product is typically less polar than the starting materials.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product, 2,3-diphenyl-5,6-dicyanopyrazine, will crystallize out of the solution.
-
Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry to yield the pure pyrazine.
Comparative Summary
| Feature | Cyanogen Pathway | DISN Pathway |
| Primary Reagent | Cyanogen ((CN)₂) | This compound (DISN) |
| Physical State | Highly toxic gas | Solid |
| Handling | Requires specialized gas handling, scrubbing, and containment. High inhalation hazard. | Standard solid handling procedures in a fume hood. Lower inhalation risk. |
| Synthetic Logic | Direct incorporation of a "C₂N₂" unit. | Multi-step pathway via a versatile C₄N₄ intermediate (DAMN). |
| Product Scope | More limited; excels at specific cyclizations (e.g., thiazoles). | Extremely broad; DAMN is a precursor to a vast range of N-heterocycles. |
| Key Advantage | Potentially fewer steps for specific targets; cost-effective starting material.[3] | Enhanced safety profile; high versatility and access to complex heterocyclic cores. |
| Key Disadvantage | Extreme toxicity and handling difficulties. | May require more synthetic steps (reduction then condensation). |
Conclusion and Recommendation
While cyanogen remains a potent reagent for specific industrial-scale syntheses where its reactivity can be safely managed, its extreme hazard profile makes it a less desirable choice for academic and drug discovery laboratories. This compound emerges as a superior strategic alternative. Its solid state significantly mitigates the handling risks associated with toxic gases.
More importantly, DISN is not merely a safer substitute but a gateway to a different and arguably more powerful synthetic paradigm. By serving as a stable precursor to diaminomaleonitrile (DAMN), DISN provides chemists with a versatile platform for constructing a wide variety of complex, nitrogen-rich heterocyclic scaffolds that are central to modern chemistry. For research and development professionals, the trade-off of an additional synthetic step is often a small price to pay for the substantial increase in safety and synthetic flexibility offered by this compound.
References
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Ferris, J. P., & Hagan, W. J. (1986). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 17(1), 69-79. Retrieved from [Link]
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Prieschl, M., Sedelmeier, J., Püntener, K., Hildbrand, S., Williams, J. D., & Kappe, C. O. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 88(13), 9594–9598. Retrieved from [Link]
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Ruiz-Bermejo, M., et al. (2022). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega, 7(38), 34367–34379. Retrieved from [Link]
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Woodburn, H. M., & Pino, L. N. (1951). The Reaction of Cyanogen with Organic Compounds. IV. Aminopyridines. Journal of the American Chemical Society, 73(10), 4943-4945. Retrieved from [Link]
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da Silva, A. B. F., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(4), 436-453. Retrieved from [Link]
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Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(26), 4136-4145. Retrieved from [Link]
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Begland, R. W., et al. (1974). Hydrogen cyanide chemistry. VII. This compound condensation with diaminomaleonitrile. The Journal of Organic Chemistry, 39(9), 1235-1239. Retrieved from [Link]
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Brotherton, T. K., & Lynn, J. W. (1959). The Synthesis and Chemistry of Cyanogen. Chemical Reviews, 59(5), 841-883. Retrieved from [Link]
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Hartter, D. R., et al. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(26), 4136-4145. Retrieved from [Link]
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Wang, L., et al. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews, 44(23), 8564-8577. Retrieved from [Link]
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Deakyne, C. A., & Allen, W. D. (2018). Main group cyanides: from hydrogen cyanide to cyanido-complexes. Physical Sciences Reviews, 3(9). Retrieved from [Link]
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Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(6), 228-236. Retrieved from [Link]
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A Spectroscopic Guide to the Validation of Diiminosuccinonitrile: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development and complex organic synthesis, the precise characterization of reactive intermediates is paramount. Diiminosuccinonitrile (DISN), a precursor in the synthesis of various heterocyclic compounds, presents a unique analytical challenge due to its reactivity. This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of DISN, supported by experimental data and protocols. We will explore the nuances of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the structural elucidation of DISN, and compare its spectroscopic fingerprint with that of its precursor, diaminomaleonitrile (DAMN), and a related dinitrile, succinonitrile, as well as the highly conjugated tetracyanoethylene (TCNE).
The Imperative of Spectroscopic Validation
Experimental Workflow for Spectroscopic Validation
A systematic approach to the validation of a synthesized batch of DISN involves a sequential application of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Caption: A generalized workflow for the spectroscopic validation of this compound (DISN).
I. UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable information about the conjugated systems within a molecule. The electronic transitions in DISN, involving the C=N and C≡N chromophores, are expected to produce characteristic absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used, covering a wavelength range of 200-800 nm.
-
Sample Preparation: A dilute solution of the sample (approximately 10⁻⁵ M) is prepared in a UV-grade solvent such as acetonitrile, which has a low UV cutoff.[1]
-
Measurement: The absorbance spectrum is recorded against a solvent blank. The wavelength of maximum absorbance (λmax) is determined.
Comparative Analysis of UV-Vis Spectra
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Key Features & Rationale |
| This compound (DISN) | ~298, ~245 | Not readily available | Acetonitrile | The absorption bands are attributed to n→π* and π→π* transitions of the conjugated imine and nitrile groups. The extended conjugation compared to succinonitrile results in a bathochromic shift. |
| Diaminomaleonitrile (DAMN) | ~296 | ~10,000 | Acetonitrile | The presence of two amino groups acting as auxochromes causes a significant redshift compared to simple nitriles, indicating extensive electron delocalization.[2] |
| Tetracyanoethylene (TCNE) | 267 | 14,500 | Chloroform | The four strongly electron-withdrawing nitrile groups on the ethylene core lead to a distinct electronic structure and a strong absorption band.[3] |
| Succinonitrile | Below 200 | Not applicable in this range | Acetonitrile | Lacks significant conjugation, thus its absorption is in the far UV region and not typically observed on standard instruments. |
Expert Insight: The λmax of DISN is a key indicator of the presence of the conjugated diimino system. While similar to DAMN, subtle shifts can be observed. The absence of a strong absorption in the visible region confirms the lack of extended chromophores that would impart color.
II. Infrared Spectroscopy: Unveiling Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups. For DISN, the C=N and C≡N stretching vibrations are of primary interest.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector is utilized.
-
Sample Preparation (Solid):
-
KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr and pressed into a transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.
-
-
Measurement: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Comparative Analysis of IR Spectra
| Compound | C≡N Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Key Features & Rationale |
| This compound (DISN) | ~2240 | ~1650 | N/A | The sharp, strong absorption around 2240 cm⁻¹ is characteristic of the nitrile group. The band around 1650 cm⁻¹ is indicative of the C=N imine stretch. The absence of N-H stretching bands distinguishes it from DAMN. |
| Diaminomaleonitrile (DAMN) | ~2220, ~2180 | N/A | ~3400, ~3300 | The nitrile stretch is present, and the strong, broad bands in the 3300-3400 cm⁻¹ region are characteristic of the N-H stretching of the primary amino groups.[4] |
| Tetracyanoethylene (TCNE) | ~2260, ~2225 | N/A | N/A | The IR spectrum is dominated by the strong C≡N stretching vibrations.[5] |
| Succinonitrile | ~2250 | N/A | N/A | A strong, sharp peak for the C≡N stretch is the most prominent feature. |
Expert Insight: The IR spectrum provides a rapid and definitive way to differentiate DISN from its precursor, DAMN. The presence of the C=N stretch and the absence of the N-H stretch are key diagnostic features for the successful conversion of DAMN to DISN.
Caption: Key distinguishing features in the IR spectra of DISN and related compounds.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For DISN, NMR is crucial for confirming the overall structure and purity.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can effectively dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Measurement: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon.
Comparative Analysis of NMR Spectra
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features & Rationale |
| This compound (DISN) | ~9.5 (s, 2H, -CH=N) | ~160 (C=N), ~115 (C≡N) | The downfield chemical shift of the imine proton is characteristic. The ¹³C spectrum shows distinct signals for the imine and nitrile carbons. |
| Diaminomaleonitrile (DAMN) | ~5.5 (s, 4H, -NH₂) | ~118 (C=C), ~115 (C≡N) | The broad singlet for the amino protons is a key feature. The ¹³C spectrum shows signals for the alkene and nitrile carbons.[6] |
| Tetracyanoethylene (TCNE) | No ¹H signals | ~112 (C=C), ~108 (C≡N) | The absence of protons simplifies the ¹H NMR spectrum. The ¹³C spectrum shows two signals corresponding to the ethylenic and nitrile carbons. |
| Succinonitrile | ~2.8 (s, 4H, -CH₂-) | ~118 (C≡N), ~15 (-CH₂-) | A simple ¹H NMR spectrum with a singlet for the equivalent methylene protons. The ¹³C spectrum shows signals for the nitrile and methylene carbons. |
Expert Insight: ¹H NMR is particularly powerful for confirming the presence of the imine protons in DISN and distinguishing it from the amino protons of DAMN. ¹³C NMR provides direct evidence for the carbon skeleton and the presence of both C=N and C≡N functionalities.
IV. Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for ionizing DISN.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined.
Comparative Analysis of Mass Spectra
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound (DISN) | 106.08 | 107.03 | Loss of HCN (m/z 27), cleavage of the C-C bond. |
| Diaminomaleonitrile (DAMN) | 108.10 | 109.05 | Loss of NH₃ (m/z 17), loss of HCN (m/z 27).[7] |
| Tetracyanoethylene (TCNE) | 128.09 | Not typically observed with ESI | Fragmentation involves the loss of CN radicals (m/z 26). |
| Succinonitrile | 80.09 | 81.05 | Loss of HCN (m/z 27), cleavage of the C-C bond. |
Expert Insight: High-resolution mass spectrometry can confirm the elemental composition of DISN with high accuracy. The fragmentation pattern, when compared to that of DAMN and other nitriles, provides further confidence in the structural assignment. The observation of the correct molecular ion is a critical validation step.
Conclusion: A Synergistic Approach to Validation
The comprehensive validation of this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of structural information.
-
UV-Vis spectroscopy confirms the presence of the conjugated electronic system.
-
IR spectroscopy provides definitive evidence of the key functional groups (C=N and C≡N) and distinguishes DISN from its precursor.
-
NMR spectroscopy elucidates the precise connectivity of the atoms in the molecular skeleton.
-
Mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis.
By integrating the data from these techniques, researchers can confidently validate the synthesis of this compound, ensuring the integrity of their experimental results and the quality of their subsequent research. This rigorous, multi-faceted approach embodies the principles of scientific integrity and provides an authoritative foundation for any work involving this important chemical intermediate.
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]
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National Institute of Standards and Technology. (n.d.). Tetracyanoethylene. In NIST Chemistry WebBook. Retrieved from [Link]
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Four main band regions of IR over the spectra of DAMN. (n.d.). In ResearchGate. Retrieved from [Link]
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Kim, Y.-S., Kim, T.-H., Lee, H., & Song, H.-K. (2011). Electronegativity-induced enhancement of thermal stability by succinonitrile as an additive for Li ion batteries. Energy & Environmental Science, 4(10), 4038-4044. [Link]
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Sheppard, W. A., Begland, R. W., Cairncross, A., Donald, D. S., Hartter, D. R., & Webster, O. W. (1971). Hydrogen cyanide chemistry. I. This compound. Journal of the American Chemical Society, 93(26), 7252–7253. [Link]
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A diaminomaleonitrile based selective colorimetric chemosensor for copper(II) and fluoride ions. (2015). New Journal of Chemistry, 39(4), 2949-2954. [Link]
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A Comparative Guide to Diiminosuccinonitrile and Cyanamide in Prebiotic Phosphorylation
Introduction: The Central Role of Phosphorylation in the Origin of Life
In the grand narrative of abiogenesis, the emergence of phosphorylated biomolecules represents a pivotal chapter. Phosphate esters are the backbone of genetic material (RNA and DNA), the currency of metabolic energy (ATP), and critical components of cellular structures (phospholipids). A fundamental challenge in prebiotic chemistry is to identify plausible mechanisms by which inorganic phosphate could be activated and covalently linked to organic molecules in the aqueous, and likely messy, environment of the early Earth.[1][2] This process, phosphorylation, requires a "condensing agent" to overcome the thermodynamic barrier of dehydration in water.
Among the roster of candidates, two nitrogen-containing compounds, diiminosuccinonitrile (DISN) and cyanamide, have garnered significant attention. Both are derivable from hydrogen cyanide (HCN), a molecule thought to be abundant on the primordial Earth, placing them in a geochemically plausible context.[3][4] This guide provides an in-depth, objective comparison of DISN and cyanamide as prebiotic phosphorylating agents, grounded in experimental data and mechanistic insights to aid researchers in the field.
This compound (DISN): A Potent but Selective Agent
This compound is the oxidized form of diaminomaleonitrile (DAMN), a direct tetramer of HCN.[3] Its potential as a prebiotic agent stems from its demonstrated ability to facilitate the formation of phosphate esters under specific conditions.
Mechanism of Action
The proposed mechanism for DISN-mediated phosphorylation involves the activation of a phosphate group through the formation of a highly reactive phosphoramidate intermediate. DISN acts as a leaving group, enabling the nucleophilic attack by a hydroxyl group from a target molecule, such as a nucleoside, to form the desired phosphate ester. This process is often catalyzed by divalent metal ions, which may have been prevalent in early aquatic environments.[3][5]
Caption: Proposed mechanism for DISN-mediated phosphorylation.
Experimental Evidence & Performance
Experimental studies have shown that DISN is particularly effective at intramolecular cyclization reactions. For instance, it can convert 3'-adenosine monophosphate (3'-AMP) into adenosine 2',3'-cyclic phosphate with yields as high as 39-50% in aqueous solutions at 60°C, especially in the presence of divalent metal ions like Mg²⁺ or Mn²⁺.[3][6]
However, its performance in intermolecular phosphorylation is less robust. The phosphorylation of uridine to uridine monophosphate (UMP) proceeds with a modest 13% yield in dimethylformamide, but this drops to only 4% in a more prebiotically relevant aqueous solution.[3][5] Critically, DISN was found to be ineffective for the phosphorylation of adenosine to AMP or for converting 5'-AMP to 5'-ADP in aqueous environments, highlighting a significant limitation in its substrate scope.[3][5]
Experimental Protocol: DISN-Mediated Cyclization of 3'-AMP
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a 10 mM solution of 3'-AMP in a 0.1 M imidazole buffer (pH 6.0).
-
Addition of Catalyst: Add a solution of a divalent metal salt (e.g., MgCl₂ or MnCl₂) to a final concentration of 20 mM.
-
Initiation of Reaction: Add a freshly prepared solution of DISN to a final concentration of 50 mM.
-
Incubation: Seal the tube and incubate the reaction mixture at 60°C for 24 hours.
-
Analysis: Quench the reaction by freezing. Analyze the products using High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy to quantify the yield of adenosine 2',3'-cyclic phosphate.
Rationale Behind Choices: The use of imidazole buffer at pH 6 mimics potential prebiotic environments and can also play a catalytic role.[3] Divalent metal ions are crucial catalysts for this reaction, likely by coordinating both the phosphate and the nucleoside to facilitate the reaction.[3] Elevated temperature (60°C) is used to accelerate the reaction rate.
Cyanamide: A Slower but More Versatile Player
Cyanamide (CH₂N₂) is a simple and highly plausible prebiotic molecule, derivable from the hydrolysis of calcium cyanamide, which itself can be formed from heating calcium ferrocyanide salts.[7][8] It has been extensively investigated as a condensing agent for various prebiotic reactions, including peptide bond formation and phosphorylation.[4]
Mechanism of Action
The phosphorylating activity of cyanamide is believed to proceed through the formation of a carbodiimide intermediate, which then activates the phosphate. This activated phosphate, likely an O-acylisourea or a similar species, is then susceptible to nucleophilic attack by a hydroxyl group of the substrate.[7] Recent studies have shown that this process can be significantly catalyzed by simple α-oxoacids like glyoxylate, which reversibly associate with cyanamide to facilitate the formation of the reactive intermediate.[7][9]
Caption: Catalyzed mechanism for cyanamide-mediated phosphorylation.
Experimental Evidence & Performance
Historically, cyanamide was considered a kinetically slow and inefficient phosphorylating agent.[7][9] Early experiments required high concentrations of cyanamide and prolonged heating over several days to achieve good yields, such as the 73% yield for the cyclization of uridine-3'-phosphate at 65°C over 6 days.[7] The direct condensation of mononucleotides often resulted in very low yields.[7]
However, a significant breakthrough demonstrated that the presence of catalytic amounts of simple 2-oxoacids, such as glyoxylate or pyruvate, dramatically accelerates the reaction.[8][9] In an optimized system using glyoxylate as a catalyst, adenosine-3'-phosphate was converted to adenosine-2',3'-cyclic phosphate in an outstanding 95% yield at room temperature in just 24 hours.[8][9] This finding revitalized the role of cyanamide as a highly plausible and efficient prebiotic phosphorylating agent.
Experimental Protocol: Glyoxylate-Catalyzed Phosphorylation with Cyanamide
-
Preparation of Reaction Mixture: Dissolve the substrate (e.g., 50 mM adenosine-3'-phosphate) and the catalyst (e.g., 10 mM glyoxylic acid) in a suitable buffer (e.g., pH 5.0).
-
Initiation of Reaction: Add solid cyanamide to the solution to a final concentration of 1 M.
-
Incubation: Stir the reaction at room temperature for 24 hours.
-
Analysis: Monitor the reaction progress and final product yield using ³¹P NMR spectroscopy or HPLC.
Rationale Behind Choices: The slightly acidic pH of 5.0 was found to be optimal for the glyoxylate-catalyzed reaction.[7] The high concentration of cyanamide is typical for these reactions, though the catalytic system makes it far more efficient than uncatalyzed versions.[7] Room temperature conditions enhance the prebiotic plausibility of the scenario.
Head-to-Head Comparison: DISN vs. Cyanamide
To provide a clear, objective assessment, the performance characteristics of DISN and cyanamide are summarized below.
Quantitative Performance Data
| Parameter | This compound (DISN) | Cyanamide |
| Reaction Type | Primarily intramolecular cyclization | Intermolecular phosphorylation & cyclization |
| Typical Yield (Cyclization) | 39-50% (e.g., 3'-AMP to 2',3'-cAMP)[3][6] | Up to 95% (with catalyst)[8][9] |
| Typical Yield (Intermolecular) | Low in water (e.g., 4% for Uridine to UMP)[3] | Historically low, but enhanced by additives[10][11] |
| Reaction Time | 24 hours[3] | 24 hours (with catalyst); days (without)[7][9] |
| Optimal Temperature | 60°C[3] | Room Temperature (with catalyst); 65°C (without)[7] |
| Key Catalysts | Divalent metal ions (Mg²⁺, Mn²⁺)[3] | 2-oxoacids (glyoxylate, pyruvate)[8][9] |
| Substrate Scope | Limited; ineffective for some nucleosides (e.g., adenosine)[3] | Broader; effective for various nucleosides |
| Prebiotic Plausibility | High (derived from HCN tetramer)[3] | High (derived from hydrolysis of metal cyanamides)[7][8] |
Qualitative Comparison and Field Insights
Caption: Strengths and weaknesses of DISN and Cyanamide.
Expertise & Experience-Based Analysis:
From a practical and prebiotic perspective, the discovery of catalysis for cyanamide-mediated reactions represents a paradigm shift. While DISN shows competence in specific cyclization reactions, its narrow substrate range and inefficiency in forming intermolecular phosphate bonds are significant drawbacks. The inability to effectively phosphorylate adenosine, a key component of ATP, is a particularly notable limitation.[3]
Cyanamide, on the other hand, once considered a sluggish reagent, has emerged as a far more versatile and potent candidate. The ability of simple, prebiotically plausible molecules like glyoxylate to dramatically accelerate its reactivity at ambient temperatures makes it a compelling agent for a wider range of phosphorylation events on the early Earth.[8][9] While high concentrations are still often employed in experimental setups, the catalytic turnover suggests that phosphorylation could proceed efficiently even if cyanamide concentrations were localized through processes like evaporation in lagoons or ponds.
Conclusion: A Verdict on Versatility
Both this compound and cyanamide are plausible prebiotic condensing agents derived from HCN chemistry. However, based on current experimental evidence, their utility in prebiotic phosphorylation is not equal.
-
This compound (DISN) is best viewed as a specialized agent, effective for the intramolecular cyclization of certain nucleotide monophosphates, but its poor performance in intermolecular reactions and limited substrate scope reduce its potential as a general phosphorylating agent.
-
Cyanamide , particularly in catalytically active environments, demonstrates superior performance. Its versatility, high yields, and ability to function under mild, prebiotically plausible conditions make it a more robust and likely candidate for driving the diverse phosphorylation reactions necessary for the emergence of the first biopolymers.
Future research should continue to explore synergistic effects between these and other condensing agents and the role of mineral surfaces and eutectic phases, which could further enhance reaction efficiencies and provide a more complete picture of chemical evolution on the primordial Earth.
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Mariani, A., Russell, D.A., Javelle, T. et al. (2017). Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts. Chemical Communications, 53(87), 11825-11828. [Link]
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Sutherland, J.D. (2017). Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts. Chemical Communications. [Link]
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Ferris, J.P., Hagan, W.J. Jr. (1986). The prebiotic chemistry of nucleotides. Origins of Life and Evolution of the Biosphere, 17(1), 69-79. [Link]
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Xu, J., Chmela, V., Green, N. et al. (2018). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature, 558, 46-50. [Link]
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Karki, M., Bhowmik, S., Chadda, R. et al. (2023). Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate. Journal of the American Chemical Society, 145(43), 23696–23704. [Link]
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Saladino, R., Carota, E., Botta, G., Kapralov, M., Timoshenko, G.N., Rozanov, A.Y., Krasavin, E., Di Mauro, E. (2017). How Prebiotic Chemistry and Early Life Chose Phosphate. Life, 7(4), 32. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Diiminosuccinonitrile (DISN)-Mediated Condensation
For researchers, medicinal chemists, and professionals in drug development, the efficient formation of amide and ester bonds is a cornerstone of molecular synthesis. The selection of a condensing agent is a critical decision that directly impacts reaction efficiency, yield, and scalability. This guide provides an in-depth technical comparison of Diiminosuccinonitrile (DISN), a prebiotic condensing agent, with other contemporary alternatives. By delving into its mechanistic underpinnings and providing a framework for its kinetic analysis, this document serves as a practical resource for evaluating and implementing DISN in your synthetic workflows.
The Central Role of Condensation Reactions and the Quest for Optimal Reagents
Condensation reactions, which unite two molecules with the concurrent elimination of a small molecule like water, are fundamental to the synthesis of peptides, esters, and other crucial chemical entities. The efficacy of these reactions hinges on the choice of a condensing agent, which activates a carboxyl group to facilitate nucleophilic attack. An ideal condensing agent should offer rapid reaction kinetics, high yields, broad substrate compatibility, and mild reaction conditions.
This compound (DISN) has garnered interest as a condensing agent, particularly due to its plausible role in prebiotic chemistry.[1][2] Understanding its kinetic profile is essential for its practical application in modern synthetic chemistry and for comparing its performance against established reagents.
This compound (DISN): A Prebiotic Condensing Agent
This compound is readily formed from the oxidation of diaminomaleonitrile, a tetramer of hydrogen cyanide, suggesting its potential availability on the early Earth.[1][2] Its primary investigated role has been in the formation of phosphate esters and the cyclization of nucleotides, crucial steps in prebiotic nucleic acid chemistry.[1][2]
Mechanistic Insights into DISN-Mediated Condensation
While extensive kinetic data for DISN-mediated condensation is not widely published, a proposed mechanism for its action, particularly in the cyclization of ribonucleoside 3'-phosphates, involves the activation of the phosphate group, making it susceptible to intramolecular nucleophilic attack by the adjacent 2'-hydroxyl group. Divalent metal ions have been shown to play a catalytic role in this process.[1]
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A Senior Application Scientist's Guide to Spectroscopic Monitoring of Diiminosuccinonitrile (DISN) Reaction Progress
For researchers, process chemists, and drug development professionals, understanding the kinetics, mechanism, and endpoint of a chemical reaction is paramount. Diiminosuccinonitrile (DISN), a highly reactive molecule notable for its role in prebiotic chemistry and as a precursor for nitrogen-containing heterocycles, presents a unique monitoring challenge due to its reactivity.[1][2] This guide provides an in-depth comparison of primary spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)—for the real-time monitoring of DISN reactions. Our focus is not merely on protocol but on the causality behind instrumental choices, ensuring a self-validating and robust experimental design.
The Challenge: Why Monitor this compound Reactions?
This compound is a symmetric molecule featuring two nitrile (C≡N) and two imine (C=N) groups. This conjugated system is highly electrophilic and susceptible to a variety of transformations, including hydrolysis, polymerization, and cycloaddition reactions.[1][3] Effective monitoring is crucial for:
-
Kinetic Analysis: Determining reaction rates, orders, and activation energies to understand the reaction mechanism.[4]
-
Mechanistic Elucidation: Identifying and characterizing transient intermediates that may dictate the final product distribution.
-
Process Optimization: Ensuring complete conversion of starting material and maximizing the yield of the desired product in synthetic applications.
-
Safety: Preventing runaway reactions by tracking the consumption of the energetic DISN starting material.
The choice of an analytical method is not trivial; it depends on the specific information required, the reaction conditions, and available instrumentation.
At-a-Glance Comparison: Choosing Your Spectroscopic Tool
Before delving into the specifics of each technique, the following table provides a high-level comparison to guide your initial decision-making process.
| Parameter | UV-Visible (UV-Vis) Spectroscopy | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Reaction Kinetics, Chromophore Changes | Functional Group Transformation | Detailed Molecular Structure, Quantification |
| Sensitivity | High (µM to mM range) | Moderate (mM range) | Low (mM to M range) |
| Speed of Analysis | Very Fast (seconds per spectrum) | Fast (seconds to minutes per spectrum) | Slow (minutes to hours per experiment) |
| Suitability for In-Situ | Excellent (with fiber optic probes) | Excellent (with ATR probes) | Possible (with flow cells, more complex) |
| Key Strengths | Simple, cost-effective, excellent for kinetics. | Highly specific to functional groups, robust for complex matrices. | Unambiguous structural data, ideal for mechanistic studies. |
| Key Limitations | Prone to spectral overlap, less structural information. | Water absorption can interfere, less sensitive for quantification. | High cost, lower throughput, requires deuterated solvents for locking. |
UV-Visible Spectroscopy: A Tool for Rapid Kinetic Profiling
Expertise & Causality: The Principle
UV-Vis spectroscopy monitors changes in electronic transitions within a molecule.[4][5] While simple nitriles have limited absorbance above 200 nm, the conjugated π-system of this compound (N=C-C=N) creates a chromophore that absorbs at a longer, more accessible wavelength.[6] As DISN reacts, this conjugated system is disrupted, leading to a decrease in its characteristic absorbance. Concurrently, new chromophores from products may appear. This direct relationship between absorbance and concentration, governed by the Beer-Lambert Law, makes UV-Vis an ideal tool for tracking the overall reaction rate.[7]
Experimental Workflow: UV-Vis Kinetic Monitoring
The workflow is straightforward, designed for high-throughput screening of reaction conditions.
Caption: Workflow for a typical UV-Vis kinetic experiment.
Protocol: Monitoring DISN Hydrolysis
-
Determine λmax: Dissolve a small, known concentration of DISN in the reaction solvent (e.g., acetonitrile). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Reactants: Prepare a stock solution of DISN and the reactant (e.g., buffered water for hydrolysis) at known concentrations.
-
Setup Spectrometer: Set the UV-Vis spectrometer to "Kinetics" or "Time-Drive" mode, monitoring the absorbance at λmax. Set the desired temperature using a Peltier-controlled cell holder.
-
Establish Blank: Fill a quartz cuvette with the reaction solvent and blank the instrument.
-
Initiate Reaction: Add a precise volume of the DISN stock solution to the cuvette. Add the initiating reactant, mix rapidly, and immediately start data acquisition.
-
Data Collection: Record absorbance at λmax at regular intervals (e.g., every 5 seconds) until the absorbance value stabilizes, indicating reaction completion.
-
Analysis: Plot absorbance versus time. Convert absorbance to concentration using a previously established calibration curve. Analyze the concentration vs. time data to determine the reaction order and rate constant.[7]
Infrared Spectroscopy: Tracking Functional Group Transformation
Expertise & Causality: The Principle
IR spectroscopy is a powerful tool for identifying functional groups based on their unique vibrational frequencies. For DISN, the nitrile group (C≡N) provides an exceptionally clean and intense absorption band in a relatively uncongested region of the spectrum (2200-2260 cm⁻¹).[6][8] This peak serves as a direct and unambiguous probe for the presence of the DISN starting material. As the reaction proceeds, the disappearance of this C≡N stretch can be precisely quantified. Furthermore, the appearance of new bands—such as a broad O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) during hydrolysis, or N-H stretches (~3400 cm⁻¹) in reactions with amines—provides direct evidence of product formation.[9]
Experimental Workflow: In-Situ ATR-FTIR Monitoring
In-situ monitoring with an Attenuated Total Reflectance (ATR) probe is the gold standard for industrial and research applications, as it provides real-time data without perturbing the reaction.[10][11]
Caption: In-situ reaction monitoring using an ATR-FTIR probe.
Protocol: In-Situ Monitoring of DISN Reaction with an Amine
-
System Setup: Assemble the reaction vessel equipped with an overhead stirrer, temperature control, and an inlet for the ATR probe.
-
Background Spectrum: Insert the ATR probe into the solvent that will be used for the reaction. Collect a background spectrum. This is critical as it subtracts the solvent's absorbance from all subsequent measurements.
-
Initial Spectrum: Add the DISN starting material to the solvent and dissolve. Collect a spectrum (t=0). The prominent C≡N peak at ~2240 cm⁻¹ should be clearly visible.
-
Initiate Reaction: Add the amine reactant to the vessel to start the reaction.
-
Continuous Monitoring: Configure the FTIR software to automatically collect spectra at regular intervals (e.g., one spectrum every 30-60 seconds).
-
Data Analysis: Create a real-time trend plot by monitoring the peak height or area of the DISN C≡N stretch (decreasing) and a characteristic product peak, such as an N-H bend (~1600 cm⁻¹) (increasing). This provides a direct visualization of the reaction profile.
NMR Spectroscopy: The Ultimate Tool for Mechanistic Insight
Expertise & Causality: The Principle
NMR spectroscopy provides the most definitive structural information of all three techniques.[12][13] It works by probing the distinct electronic environments of each nucleus (typically ¹H and ¹³C) in a molecule. While slower and less sensitive than UV-Vis or IR, its strength lies in its ability to unambiguously identify every species in the reaction mixture—reactants, intermediates, products, and byproducts—and quantify their relative concentrations through peak integration.[14][15] For DISN, the symmetric nature of the starting material will give a simple spectrum. As the reaction progresses, new, more complex signals will emerge, allowing for a detailed reconstruction of the reaction pathway. The nitrile carbon signal in the ¹³C NMR spectrum (110-125 ppm) is particularly useful for tracking the core functional group transformation.[6][8]
Experimental Workflow: Time-Course NMR Study
This workflow is ideal for detailed mechanistic investigations where identifying unknown species is the primary goal.
Caption: Workflow for a time-course NMR reaction monitoring experiment.
Protocol: Mechanistic Study of a DISN Reaction
-
Sample Preparation: In a clean NMR tube, dissolve a precisely weighed amount of DISN in a suitable deuterated solvent (e.g., Acetone-d₆, MeCN-d₃). Choose a solvent that dissolves all expected components and does not react.[1]
-
Initial Scan (t=0): Acquire a high-quality ¹H and ¹³C NMR spectrum of the starting material before initiating the reaction.
-
Reaction Initiation: Add a stoichiometric amount of the second reactant to the NMR tube. Cap, mix thoroughly, and quickly re-insert the tube into the spectrometer.
-
Time-Course Acquisition: Program the spectrometer to acquire ¹H spectra automatically at set time intervals. The interval length depends on the expected reaction rate (from minutes to hours).
-
Data Processing: After the reaction is complete, process the array of spectra. Ensure consistent phasing and baseline correction across all spectra.
-
Structural Assignment: Identify the signals corresponding to the starting material, final product(s), and any observable intermediates.
-
Quantitative Analysis: Carefully integrate the peaks corresponding to each species in every spectrum. The integral value is directly proportional to the molar concentration. Plotting these concentrations versus time provides a detailed kinetic profile for each component in the reaction.[15][16]
Concluding Recommendations
The optimal spectroscopic method for monitoring DISN reactions is dictated by the scientific question at hand.
-
For rapid screening of reaction conditions (temperature, concentration, catalysts) and determining overall kinetics, UV-Visible spectroscopy is the most efficient and cost-effective choice. Its high sensitivity and speed are unparalleled for this purpose.
-
For robust, real-time process monitoring, especially in complex or opaque reaction mixtures, in-situ ATR-FTIR spectroscopy is the superior method. Its specificity to the nitrile functional group provides a reliable and direct measure of DISN conversion.
-
For unambiguous mechanistic studies, identification of unknown intermediates and byproducts, and precise quantification of all species in the mixture, NMR spectroscopy is indispensable. The wealth of structural detail it provides is essential for a fundamental understanding of the reaction pathway.
Often, a multi-technique approach yields the most comprehensive understanding. For instance, UV-Vis or FTIR can be used for initial kinetic screening, followed by a detailed time-course NMR study to elucidate the mechanism of the most promising reaction conditions. By selecting the appropriate tool and designing a self-validating protocol, researchers can gain precise and reliable insights into the complex chemistry of this compound.
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A Comparative Guide to the Characterization of Diiminosuccinonitrile (DISN) Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Diiminosuccinonitrile (DISN), a highly reactive tetramer of hydrogen cyanide, has garnered significant interest for its role as a potent condensing agent, particularly in prebiotic chemistry.[1] Its reactivity, however, is dictated by a series of transient and elusive reaction intermediates. A thorough understanding of these intermediates is paramount for controlling reaction pathways, optimizing yields, and designing novel synthetic strategies. This guide provides an in-depth comparison of modern experimental and computational techniques for the characterization of DISN reaction intermediates, offering field-proven insights into their application.
The Challenge of Fleeting Intermediates
Reaction intermediates are, by their very nature, short-lived species that are formed and consumed during the course of a chemical transformation.[2] Their low concentration and high reactivity make direct observation and characterization a formidable challenge.[3][4] In the context of DISN chemistry, which involves reactions with nucleophiles, acyl halides, and carbonyl compounds, the intermediates are likely to be highly polar and unstable.[5] Therefore, a multi-pronged approach combining both direct observational techniques and indirect methods is essential for a comprehensive understanding.
A Multi-faceted Approach to Characterization
The elucidation of DISN reaction mechanisms necessitates a synergistic combination of spectroscopic, spectrometric, and computational methods. Each technique offers a unique window into the transient world of reaction intermediates.
In-Situ Spectroscopic Monitoring: A Real-Time Glimpse
In-situ spectroscopy is a powerful tool for observing the formation and decay of intermediates directly within the reaction mixture, minimizing perturbation of the system.[4]
Why In-Situ Spectroscopy? The primary advantage of in-situ monitoring is the ability to capture the kinetic profile of transient species. By tracking changes in the spectroscopic signature of the reaction mixture over time, we can infer the presence of intermediates and glean information about their structure and concentration.
Experimental Protocol: In-Situ FT-IR Monitoring of DISN Reactions
-
Reaction Setup: The reaction is carried out in a specialized IR transmission cell equipped with windows transparent to mid-infrared radiation (e.g., CaF₂, BaF₂, or diamond). The cell should be connected to a temperature control system to ensure stable reaction conditions.
-
Spectrometer Setup: A rapid-scanning Fourier Transform Infrared (FT-IR) spectrometer is used to acquire spectra at regular intervals. The choice of time resolution will depend on the expected lifetime of the intermediates.
-
Data Acquisition: A background spectrum of the solvent and starting materials is recorded prior to initiating the reaction. Once the reaction is initiated (e.g., by adding a reactant or catalyst), time-resolved spectra are collected.
-
Data Analysis: Difference spectroscopy is employed to subtract the spectral contributions of the starting materials and products, revealing the characteristic absorption bands of the intermediates. Kinetic analysis of the rise and fall of these bands can provide rate constants for the elementary steps involving the intermediates.
Table 1: Expected IR Frequencies for Key Functional Groups in DISN Intermediates
| Functional Group | Expected Frequency Range (cm⁻¹) | Significance in DISN Chemistry |
| C≡N (Nitrile) | 2260 - 2240 | Present in DISN and may shift upon reaction. |
| C=N (Imine) | 1690 - 1640 | A key functional group in DISN, its transformation is central to its reactivity. |
| N-H (Amine/Imine) | 3500 - 3300 | Formation of N-H bonds indicates addition of nucleophiles. |
| C=O (Carbonyl) | 1780 - 1650 | Appearance of this band would indicate reaction with carbonyl compounds or hydrolysis. |
dot
Caption: Workflow for in-situ FT-IR monitoring of DISN reactions.
Trapping Experiments: Stabilizing the Unstable
For intermediates that are too short-lived to be observed directly, chemical trapping is an invaluable technique.[6] This method involves introducing a "trapping agent" to the reaction mixture that reacts selectively with the intermediate to form a stable, characterizable product.
Why Trapping Experiments? The isolation and characterization of the trapped product provides definitive evidence for the existence of the transient intermediate. The structure of the trapped product also offers crucial insights into the structure of the intermediate itself.
Experimental Protocol: Trapping a Putative Nitrilium Ion Intermediate
A proposed mechanism for the reaction of DISN with a nucleophile might involve a nitrilium ion intermediate. This highly electrophilic species can be trapped by a potent nucleophile that does not interfere with the main reaction pathway.
-
Selection of Trapping Agent: Choose a nucleophilic trapping agent that is expected to react rapidly with the nitrilium ion. A common choice is a highly nucleophilic but sterically hindered amine or a thiol.
-
Reaction Conditions: The DISN reaction is performed under standard conditions in the presence of an excess of the trapping agent.
-
Product Isolation: After the reaction is complete, the product mixture is subjected to chromatographic separation to isolate the trapped adduct.
-
Structural Characterization: The isolated adduct is characterized by standard techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography (if suitable crystals can be obtained).
dot
Caption: General scheme of a chemical trapping experiment.
Mass Spectrometry: Unmasking Low Concentration Species
Mass spectrometry (MS) is an exceptionally sensitive analytical technique that can detect and identify molecules at very low concentrations, making it ideal for the study of reaction intermediates.[7][8] Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the direct observation of charged intermediates.
Why Mass Spectrometry? The high sensitivity of MS allows for the detection of intermediates that may be present at concentrations below the detection limit of NMR or IR spectroscopy. Tandem mass spectrometry (MS/MS) can be used to fragment the detected ions, providing structural information.
Experimental Protocol: ESI-MS Analysis of DISN Reaction Mixtures
-
Sample Preparation: A sample of the reaction mixture is diluted in a suitable solvent (e.g., acetonitrile/water) and introduced into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the sample solution as it is nebulized, leading to the formation of charged droplets. As the solvent evaporates, charged ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Ions corresponding to suspected intermediates can be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
Table 2: Comparison of Characterization Techniques
| Technique | Principle | Advantages | Limitations |
| In-Situ FT-IR | Vibrational spectroscopy | Real-time monitoring, kinetic data | Lower sensitivity, complex spectra |
| Chemical Trapping | Formation of a stable adduct | Definitive evidence of intermediate | Can alter the reaction pathway |
| ESI-MS | Mass-to-charge ratio analysis | High sensitivity, molecular weight info | Indirect structural info, ionization artifacts |
| Computational Chemistry | Quantum mechanical calculations | Predicts structures and energies | Requires experimental validation |
Computational Chemistry: The Theoretical Framework
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms.[9] These methods can be used to calculate the structures and energies of reactants, products, transition states, and intermediates, providing a theoretical framework for understanding the reaction pathway.
Why Computational Chemistry? Computational chemistry can predict the existence and properties of intermediates that are difficult or impossible to study experimentally. It can also be used to rationalize experimental observations and to guide the design of new experiments.
Workflow: DFT Investigation of a DISN Reaction Pathway
-
Model System: A simplified model of the reaction system is constructed.
-
Geometry Optimization: The geometries of the reactants, products, and all plausible intermediates and transition states are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and to obtain zero-point vibrational energies.
-
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) is calculated to connect the transition state to the corresponding reactant and product, confirming the proposed elementary step.
-
Energy Profile: A reaction energy profile is constructed to visualize the energetic landscape of the reaction, including the activation energies and the relative stabilities of the intermediates.
dot
Caption: Workflow for a DFT study of a reaction mechanism.
Conclusion: An Integrated Approach is Key
The successful characterization of this compound reaction intermediates hinges on a synergistic and iterative approach that combines the strengths of multiple analytical techniques. In-situ spectroscopy provides real-time kinetic data, chemical trapping offers definitive proof of an intermediate's existence, mass spectrometry uncovers trace-level species, and computational chemistry provides a theoretical foundation to tie all the experimental evidence together. By employing this integrated strategy, researchers can unravel the intricate mechanistic details of DISN chemistry, paving the way for new discoveries and applications in chemical synthesis and drug development.
References
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Ferris, J. P., & Hagan, W. J., Jr. (1984). The investigation of the HCN derivative this compound as a prebiotic condensing agent. The formation of phosphate esters. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-114. [Link]
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Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. IV. This compound reactions with nucleophiles, acyl halides, and carbonyl compounds. The Journal of Organic Chemistry, 37(25), 4136-4145. [https://pubs.acs.org/doi/abs/10.1021/jo00798a02 Begland]([Link] Begland)
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Webster, O. W., Hartter, D. R., Begland, R. W., Sheppard, W. A., & Cairncross, A. (1972). Hydrogen cyanide chemistry. III. Synthesis of this compound and its conversion to diaminomaleonitrile. The Journal of Organic Chemistry, 37(25), 4133-4136. [Link]
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Begland, R. W., & Hartter, D. R. (1972). Hydrogen cyanide chemistry. II. Reactions of this compound with olefins. Journal of the American Chemical Society, 94(14), 5047-5051. [Link]
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Roithová, J. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Science, 12(1), 45-57. [Link]
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Wang, J. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
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The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]
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Ocaña, I., et al. (2024). Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. CHIMIA, 78(3), 123-128. [Link]
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Slideshare. (n.d.). Deciphering reaction mechanism with intermediate trapping. [Link]
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Lee, J. K., et al. (2015). Microdroplet fusion mass spectrometry for fast reaction kinetics. Proceedings of the National Academy of Sciences, 112(13), 3898-3903. [Link]
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Gugin, N. Y., et al. (2023). Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv. [Link]
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Akine, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(19), 6528. [Link]
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Meelua, W., et al. (2023). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Physical Chemistry Chemical Physics, 25(12), 8767-8778. [Link]
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Koyon. (2024). How to isolate and characterize the reaction intermediates of anhydrides?. [Link]
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Wang, Y., et al. (2018). Detection and Identification of Reaction Intermediates in the Photorearrangement of Pyridazine N-Oxide: Discrepancies between Experiment and Theory. The Journal of Physical Chemistry A, 122(25), 5519-5527. [Link]
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The Prebiotic Chemist's Guide to Condensing Agents: A Comparative Analysis of Diiminosuccinonitrile
In the quest to understand the origins of life, the formation of biopolymers from simple monomeric units in a prebiotic world presents a central challenge. Condensing agents, molecules capable of facilitating the removal of water to form crucial linkages like peptide and phosphodiester bonds, are considered key players in this primordial narrative. Among the candidates, diiminosuccinonitrile (DISN), a derivative of hydrogen cyanide (HCN), has emerged as a potent contender. This guide provides an in-depth, objective comparison of DISN's performance against other notable prebiotic condensing agents, supported by available experimental data and detailed methodologies for researchers seeking to validate and expand upon these findings.
The Role of Condensing Agents in Prebiotic Chemistry
The polymerization of amino acids into peptides and nucleotides into oligonucleotides are dehydration reactions. In an aqueous prebiotic environment, the thermodynamics of these reactions are unfavorable. Prebiotic condensing agents are thought to have overcome this thermodynamic barrier by activating the monomer units, thereby enabling bond formation. An ideal prebiotic condensing agent should be readily formed under plausible early Earth conditions, be reactive in aqueous environments, and demonstrate selectivity in the bonds it helps to form.
This compound (DISN): A Promising HCN Derivative
This compound (DISN) is readily formed from the oxidation of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide[1]. HCN is considered a cornerstone of prebiotic chemistry, with plausible pathways for its formation on the early Earth[2]. This direct lineage from a simple and abundant precursor strengthens the case for DISN's prebiotic relevance.
Mechanism of Action
The condensing ability of DISN is attributed to its high reactivity, particularly of its nitrile groups. The proposed mechanism involves the formation of a highly reactive intermediate with the carboxyl group of an amino acid or the phosphate group of a nucleotide. This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or the hydroxyl group of another nucleotide, leading to the formation of a peptide or phosphodiester bond, respectively.
Caption: Generalized mechanism of DISN-mediated condensation.
Comparative Performance Analysis
To objectively assess the efficacy of DISN, we compare it with other significant prebiotic condensing agents: cyanamide, dicyanamide (a dimer of cyanamide), and cyanogen.
Peptide Bond Formation
The formation of peptides is a critical step towards the emergence of functional proteins. The efficiency of different condensing agents in promoting this reaction is a key benchmark.
| Condensing Agent | Monomers | Conditions | Yield (%) | Reference |
| This compound (from DAMN) | Glycine | Aqueous, heating | Dipeptide detected | [1] |
| Cyanamide | Phenylalanine | Dried and heated (90°C, 24h) with ATP and other co-factors | up to 66% | [3] |
| Cyanamide | Leucine | Dried and heated (80°C, 24h) with ATP and MgCl₂ | up to 35% | [4] |
| Cyanamide | Alanine | Dried and heated (80°C, 24h) with ATP and MgCl₂ | up to 21% | [4] |
| Dicyandiamide | Alanine | Aqueous, pH 1-13, 50°C | Promotes peptide synthesis | [5][6] |
Analysis: Direct quantitative comparisons of DISN for peptide synthesis are limited in the available literature. However, studies on its precursor, DAMN, demonstrate its capability to form dipeptides. Cyanamide, on the other hand, has been shown to produce significantly higher yields of peptides, especially under drying and heating conditions which simulate evaporative environments on the early Earth[3][4]. Dicyandiamide is also reported to promote peptide synthesis over a wide pH range[5][6]. The higher reported yields for cyanamide suggest it may be a more efficient peptide condensing agent under specific prebiotic scenarios. However, the reactivity of DISN in aqueous solution without the need for complete drying could be an advantage in other environments.
Phosphodiester Bond Formation (Oligonucleotide Synthesis)
The formation of RNA and DNA, the basis of genetic information, relies on the creation of phosphodiester bonds between nucleotides.
| Condensing Agent | Monomers | Conditions | Product | Yield (%) | Reference |
| This compound | 3'-Adenosine monophosphate | Aqueous, pH 7 | Adenosine 2',3'-cyclic phosphate | up to 40% | [7] |
| Cyanamide | Deoxythymidine 5'-triphosphate | Dried and heated (60°C, 18h) | Oligonucleotides (up to 7-8 units) | ~80% (oligomers) | [8] |
| Cyanamide | Deoxythymidine monophosphate | Aqueous, acidic pH | Cyclic oligonucleotides | - | [4] |
Analysis: DISN has been shown to be effective in the cyclization of mononucleotides, a key step in some models of prebiotic nucleotide polymerization, with yields up to 40%[7]. Cyanamide has demonstrated remarkable efficiency in the polymerization of activated nucleotides (triphosphates) under dry-heating conditions, yielding oligonucleotides up to 8 units long with high overall conversion[8]. It is also capable of oligomerizing monophosphates in aqueous solution[4]. While a direct yield comparison for linear oligonucleotide formation is not available for DISN, its proficiency in forming cyclic phosphates suggests a significant role in prebiotic nucleotide chemistry. The high yields achieved with cyanamide in polymerization reactions, particularly with activated monomers, position it as a powerful agent for oligonucleotide synthesis.
Experimental Protocols
To facilitate further research and direct comparison, we provide the following standardized experimental protocols for evaluating prebiotic condensing agents.
Protocol for Comparative Peptide Synthesis
This protocol is designed to compare the efficiency of DISN, cyanamide, dicyanamide, and cyanogen in mediating the formation of a model dipeptide (e.g., Gly-Gly) in an aqueous solution.
Caption: Experimental workflow for comparing prebiotic condensing agents for peptide synthesis.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a 0.1 M stock solution of glycine in a prebiotically plausible buffer (e.g., 0.1 M imidazole, pH 7.0).
-
Prepare 0.1 M stock solutions of this compound, cyanamide, dicyanamide, and a saturated solution of cyanogen in the same buffer. Safety Note: Cyanogen is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.
-
-
Reaction Setup:
-
In separate, sealed vials, add 1 mL of the glycine stock solution.
-
To each vial, add 1 mL of one of the condensing agent stock solutions.
-
Prepare a control vial containing 1 mL of glycine solution and 1 mL of buffer.
-
-
Incubation:
-
Incubate all vials at 60°C for 48 hours.
-
-
Analysis:
-
After incubation, quench the reactions by freezing them at -20°C.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column for separating amino acids and dipeptides.
-
Quantify the amount of Gly-Gly formed by comparing the peak area to a standard curve.
-
Protocol for Comparative Oligonucleotide Synthesis
This protocol outlines a method to compare the ability of the condensing agents to form a dinucleotide (e.g., ApA) from a mononucleotide (e.g., AMP).
Caption: Experimental workflow for comparing prebiotic condensing agents for oligonucleotide synthesis.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of adenosine monophosphate (AMP) in water.
-
Prepare 50 mM stock solutions of this compound, cyanamide, and dicyanamide in water. Prepare a saturated solution of cyanogen.
-
-
Reaction Setup:
-
In separate vials, add 100 µL of the AMP stock solution.
-
To each vial, add 100 µL of one of the condensing agent stock solutions.
-
Prepare a control vial with 100 µL of AMP solution and 100 µL of water.
-
-
Incubation (Drying Conditions):
-
Place the open vials in an oven at 80°C and allow the contents to evaporate to dryness.
-
Continue heating the dried residue for 24 hours.
-
-
Analysis:
-
After incubation, cool the vials to room temperature and reconstitute the residue in 200 µL of a suitable buffer (e.g., 0.1 M triethylammonium bicarbonate, pH 7.5).
-
Analyze the samples by HPLC using an ion-exchange or reverse-phase column suitable for nucleotide separation.
-
Quantify the amount of ApA formed by comparing the peak area to a standard curve.
-
Conclusion and Future Directions
This compound, a direct descendant of the prebiotically abundant hydrogen cyanide, demonstrates significant potential as a condensing agent, particularly for the cyclization of nucleotides. While direct comparative data with other agents like cyanamide is still emerging, the available evidence suggests that different condensing agents may have been more or less effective depending on the specific prebiotic environment (e.g., aqueous vs. evaporating ponds) and the type of biopolymer being formed.
Cyanamide appears to be a highly efficient agent for both peptide and oligonucleotide synthesis, especially under conditions of dehydration. Dicyandiamide and cyanogen also show promise, though more quantitative data is needed for a thorough comparison.
Future research should focus on direct, head-to-head comparisons of these condensing agents under a wider range of prebiotically plausible conditions. Investigating the influence of mineral surfaces, fluctuating temperatures, and wet-dry cycles on the efficiency and selectivity of these agents will provide a more complete picture of their potential roles in the origin of life. The protocols provided in this guide offer a starting point for such systematic investigations, which are crucial for building a robust and experimentally validated model of prebiotic chemical evolution.
References
- BenchChem. (n.d.). Protocol for Using Cyanamide as a Dehydrating Agent in Chemical Synthesis.
- Parker, E. T., et al. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth.
- Odom, D. G., & Brady, J. T. (1975). The prebiotic synthesis of deoxythymidine oligonucleotides. II - Comparison of condensing agents. Journal of Molecular Evolution, 6(3), 199-209.
- Chang, S., Flores, J., & Ponnamperuma, C. (1969). Peptide formation mediated by hydrogen cyanide tetramer: a possible prebiotic process. Proceedings of the National Academy of Sciences, 64(3), 1011-1015.
- Sherwood, E., Joshi, A., & Oró, J. (1977). Cyanamide mediated syntheses under plausible primitive earth conditions. II. The polymerization of deoxythymidine 5'-triphosphate. Journal of Molecular Evolution, 10(3), 193-209.
- Hawker, J. R., & Oró, J. (1977). Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides. Journal of Molecular Evolution, 10(3), 211-220.
- Ferris, J. P., et al. (2023). Mineral-Mediated Oligoribonucleotide Condensation: Broadening the Scope of Prebiotic Possibilities on the Early Earth. Life, 13(9), 1888.
- Ogilvie, K. K., & Entwistle, D. W. (1980). The chemical synthesis of oligoribonucleotides VII. A comparison of condensing agents in the coupling of silylated ribonucleosides. Nucleic Acids Research, 8(9), 2105-2115.
- Mutschler, H., & Holliger, P. (2014). A ribozyme that catalyzes sequence- and regioselective RNA ligation. Journal of the American Chemical Society, 136(14), 5193-5196.
- Thoma, B. (2023, December 12). Prebiotic Peptide Synthesis [Video]. YouTube.
- DeGuzman, V. R., et al. (2014). Abiotic synthesis of RNA in water: a common goal of prebiotic chemistry and bottom-up synthetic biology. Current Opinion in Chemical Biology, 22, 1-8.
- Bonfio, C., et al. (2025). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research.
- Ferris, J. P., & Hagan, W. J. (1984). Prebiotic synthesis and reactions of nucleosides and nucleotides. Origins of Life and Evolution of the Biosphere, 14(1-4), 107-114.
- Nam, I., et al. (2018). Abiotic synthesis of purine and pyrimidine ribonucleosides in aqueous microdroplets. Proceedings of the National Academy of Sciences, 115(3), 503-507.
- Canavelli, P., et al. (2019).
- De Lucrezia, D., et al. (2016). Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth. Life, 6(2), 16.
- Frenkel-Pinter, M., et al. (2020). Prebiotic Peptide Synthesis: How Did Longest Peptide Appear?. Chemical Reviews, 120(11), 4707-4765.
- Steinman, G., Kenyon, D. H., & Calvin, M. (1965). Dicyandiamide: possible role in peptide synthesis during chemical evolution. Science, 147(3665), 1574-1575.
- Saladino, R., et al. (2025). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Chemistry – A European Journal.
- Adam, Z. R., et al. (2021). Prebiotic Peptide Synthesis and Spontaneous Amyloid Formation Inside a Proto-Cellular Compartment.
- Foden, C. S., et al. (2019).
- Frenkel-Pinter, M., et al. (2025). Prebiotic Peptide Synthesis: How Did Longest Peptide Appear?.
- D'Onofrio, A., et al. (2025). RNA condensates as platforms for prebiotic chemistry. bioRxiv.
- Kim, H. J., & Ricardo, A. (2014). Abiotic synthesis of RNA in water: a common goal of prebiotic chemistry and bottom-up synthetic biology. Current Opinion in Chemical Biology, 22, 1-8.
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Canavelli, P., et al. (2019).
- van der Meel, R., et al. (2022). Catalytic DNA Polymerization Can Be Expedited by Active Product Release.
- Joulain, D. (2017). The Transformation by Catalysis of Prebiotic Chemical Systems to Useful Biochemicals: A Perspective Based on IR Spectroscopy of the Primary Chemicals: I.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
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- Gan, D. W., et al. (2024). A plausible pathway to prebiotic peptides via amino acid amides on the primordial Earth. Earth and Planetary Physics, 8(6), 868-877.
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Wikipedia. (n.d.). Abiogenesis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diiminosuccinonitrile (DISN)
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and an Imperative of Caution
Diiminosuccinonitrile (CAS No. 28321-79-1) is a highly reactive and toxic organic compound.[1][2] Its synthesis from hydrogen cyanide and cyanogen underscores its potential to decompose into these highly toxic precursors.[3] The Globally Harmonized System (GHS) classifies DISN with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation). Therefore, all handling and disposal procedures must be approached with the utmost caution and adherence to stringent safety protocols.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 28321-79-1 | [1][2] |
| Molecular Formula | C₄H₂N₄ | [1][2] |
| Melting Point | 165-166 °C | [2] |
| Boiling Point | 142.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in acetone, THF, MeCN; Insoluble in benzene and hydrocarbons. | [3] |
| GHS Hazard Codes | H301, H311, H315, H319, H331, H335 |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the following minimum personal protective equipment must be worn to prevent exposure.
-
Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and acid gases is mandatory.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.
-
Skin Protection: A chemically resistant lab coat or apron over full-body clothing is essential.
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is strongly recommended.
Spill Management: Immediate and Controlled Response
In the event of a DISN spill, immediate and decisive action is critical to mitigate exposure and contamination.
For Small Spills (in a chemical fume hood):
-
Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Neutralization: Slowly and carefully add a freshly prepared alkaline solution of sodium hypochlorite (bleach) to the absorbent material.
-
Collection: Once the reaction has subsided, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with the same alkaline hypochlorite solution, followed by a thorough rinse with water.
For Large Spills (or spills outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill on your own.
The Core Directive: Chemical Neutralization of this compound Waste
The primary and most effective method for the disposal of DISN is through chemical neutralization, specifically via alkaline chlorination. This process breaks down the cyanide and cyano groups into less toxic compounds. The following step-by-step protocol is based on established procedures for the destruction of cyanide-containing waste.[4][5]
The Chemistry of Destruction
The underlying principle of alkaline chlorination is the oxidation of the cyanide functional groups. In an alkaline environment (to prevent the formation of highly toxic hydrogen cyanide gas), sodium hypochlorite oxidizes the cyanide to the much less toxic cyanate ion. Further oxidation can lead to the complete decomposition into carbon dioxide and nitrogen gas.
Experimental Protocol for Chemical Neutralization
This procedure should be performed in a certified chemical fume hood with all necessary PPE.
-
Preparation of the Neutralization Solution: Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach) and a 1 M solution of sodium hydroxide.
-
Dilution of DISN Waste:
-
For solid DISN waste, dissolve it in a minimal amount of a compatible solvent like acetone or THF.
-
For solutions of DISN, ensure they are in a suitable reaction vessel.
-
-
Alkalinization: Slowly add the 1 M sodium hydroxide solution to the DISN waste with constant stirring until the pH is between 10 and 11. This is a critical step to prevent the liberation of hydrogen cyanide gas.
-
Oxidation: While maintaining the alkaline pH and stirring, slowly add the sodium hypochlorite solution. An excess of hypochlorite is necessary to ensure complete oxidation. A general guideline is to use a significant molar excess of hypochlorite to the estimated amount of DISN.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours. The extended reaction time helps to ensure complete destruction.
-
Verification of Destruction: Before final disposal, it is imperative to verify the absence of residual cyanide. This can be achieved using commercially available cyanide test strips or more sophisticated analytical methods if available in your facility.
-
Final Disposal: Once the absence of cyanide is confirmed, the resulting solution can be disposed of as hazardous waste according to your institution's and local regulations. The treated waste should be clearly labeled with its final constituents.
Logical Workflow for DISN Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
First Aid in Case of Exposure
Immediate action is crucial in the event of any exposure to DISN.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1985). Destruction of cyanogen bromide and inorganic cyanides. Analytical Biochemistry, 147(1), 245-250.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119924, this compound. Retrieved from [Link]
-
911 Metallurgist. (2017, March 24). Cyanogen Compounds Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]
Sources
- 1. 911metallurgist.com [911metallurgist.com]
- 2. US6774277B2 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 3. This compound | 28321-79-1 [chemicalbook.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. saltworkstech.com [saltworkstech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
